molecular formula C44H51N7O10S3 B12395024 Sulfo-Cy5-Methyltetrazine

Sulfo-Cy5-Methyltetrazine

货号: B12395024
分子量: 934.1 g/mol
InChI 键: ZXNMMOJPJIHIMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sulfo-Cy5-Methyltetrazine is a useful research compound. Its molecular formula is C44H51N7O10S3 and its molecular weight is 934.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C44H51N7O10S3

分子量

934.1 g/mol

IUPAC 名称

2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate

InChI

InChI=1S/C44H51N7O10S3/c1-30-46-48-42(49-47-30)32-18-16-31(17-19-32)29-45-41(52)15-10-7-11-24-50-37-22-20-33(63(56,57)58)27-35(37)43(2,3)39(50)13-8-6-9-14-40-44(4,5)36-28-34(64(59,60)61)21-23-38(36)51(40)25-12-26-62(53,54)55/h6,8-9,13-14,16-23,27-28H,7,10-12,15,24-26,29H2,1-5H3,(H3-,45,52,53,54,55,56,57,58,59,60,61)

InChI 键

ZXNMMOJPJIHIMB-UHFFFAOYSA-N

手性 SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)/C=C/C=C/C=C\5/C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C

规范 SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)C=CC=CC=C5C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C

产品来源

United States

Foundational & Exploratory

What is the principle of Sulfo-Cy5-Methyltetrazine bioorthogonal reaction?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Sulfo-Cy5-Methyltetrazine Bioorthogonal Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, quantitative data, and experimental applications of the this compound bioorthogonal reaction, a cornerstone of modern chemical biology and targeted therapeutics.

Core Principle: The Inverse-Electron-Demand Diels-Alder Reaction

The bioorthogonal reaction involving this compound is a highly efficient, catalyst-free "click chemistry" ligation. The core principle is the inverse-electron-demand Diels-Alder (iEDDA) reaction between the electron-deficient 1,2,4,5-tetrazine (B1199680) ring system and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO) .[1][2][]

Reaction Mechanism: The process occurs in two main steps:

  • [4+2] Cycloaddition: The tetrazine (diene) and the TCO (dienophile) rapidly react to form a highly strained, unstable bicyclic intermediate.[2][4]

  • Retro-Diels-Alder Elimination: This intermediate almost instantaneously undergoes a cycloreversion, irreversibly releasing a molecule of dinitrogen gas (N₂). This step forms a stable, fluorescent 4,5-dihydropyridazine conjugate.[2][5]

This reaction is classified as bioorthogonal because neither the tetrazine nor the TCO moiety reacts with native functional groups found in biological systems, ensuring the reaction is highly specific and does not disrupt normal cellular processes.[5][6] Its exceptional speed and biocompatibility have made it a preferred method for in vivo imaging and bioconjugation.[7][8]

The Fluorogenic "Turn-On" Phenomenon

A critical feature of using this compound is its fluorogenic, or "turn-on," property. In its unreacted state, the tetrazine moiety efficiently quenches the fluorescence of the proximate Cy5 dye, likely through a through-bond energy transfer (TBET) mechanism.[9][10] Upon the iEDDA reaction, the tetrazine is consumed and eliminated as part of the dihydropyridazine (B8628806) product. This permanently removes the quencher, leading to a dramatic increase in the fluorescence quantum yield of the Cy5 dye and a bright, localized signal with a high signal-to-background ratio.[11][12]

Quantitative Data

The performance of the tetrazine-TCO ligation is distinguished by its kinetics and the photophysical properties of the resulting conjugate.

Reaction Kinetics

The iEDDA reaction is renowned for being one of the fastest bioorthogonal reactions discovered to date.[7][13] The second-order rate constant (k₂) is orders of magnitude higher than other click chemistries, such as strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient labeling even at low, physiologically relevant concentrations.[6]

Reaction PairSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]ConditionsCitation
General Tetrazine-TCO800 - 30,000Aqueous Media[6][14]
Diphenyl-s-tetrazine + TCO~2,0009:1 Methanol/Water[7][15]
Highly Strained TCO DerivativesUp to 10⁷Aqueous Media[6][8]
Strain-Promoted Azide-Alkyne (SPAAC)~1Aqueous Media[6]
Copper-Catalyzed Azide-Alkyne (CuAAC)10 - 10⁴Requires Copper Catalyst[6]
Photophysical Properties

This compound is a water-soluble cyanine (B1664457) dye derivative. The sulfonated groups enhance its solubility in aqueous buffers and reduce non-specific binding.[16][17] Upon reaction, the photophysical properties shift from a quenched state to the bright, fluorescent state characteristic of Cy5.

PropertyThis compound (Unreacted)Sulfo-Cy5-Dihydropyridazine (Product)Citation
Excitation Maximum (λex)~649 nm~649 nm[14][17]
Emission Maximum (λem)~670 nm~670 nm[14][17]
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹[14][17]
Quantum Yield (Φ)Very Low (Quenched)High (~0.2-0.3)[12]
Fluorescence State"Off" (Dark)"On" (Bright)[10][11]

Visualized Mechanisms and Workflows

Chemical Reaction Mechanism

cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products A This compound (Fluorescence Quenched) C [4+2] Cycloaddition (Unstable Intermediate) A->C iEDDA Reaction B TCO-labeled Biomolecule (e.g., Antibody) B->C D Fluorescent Conjugate (Stable Dihydropyridazine) C->D Retro-Diels-Alder (Irreversible) E Dinitrogen Gas (N₂) C->E

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Logical Flow of Fluorescence Turn-On

cluster_before Before Reaction cluster_after After Reaction Before Quenched State Desc_B Sulfo-Cy5 and Tetrazine are linked. Energy transfer from Cy5 to Tetrazine prevents light emission. Before->Desc_B After Fluorescent State Before->After Reaction with TCO Desc_A Tetrazine is consumed by the reaction. Quenching is eliminated. Sulfo-Cy5 fluoresces brightly. After->Desc_A

Caption: The logical state change underlying the fluorogenic turn-on mechanism.

Experimental Workflow: Pretargeted Cell Labeling

A 1. Incubate cells with TCO-conjugated antibody B 2. Antibody binds to specific cell surface antigen A->B C 3. Wash to remove unbound antibody B->C D 4. Add this compound (low fluorescence) C->D E 5. Bioorthogonal ligation occurs on the cell surface D->E F 6. Fluorescence 'Turns On' at the target site E->F G 7. Detect signal via Microscopy or Flow Cytometry F->G

Caption: A typical experimental workflow for pretargeted live-cell imaging.

Experimental Protocols

The following are generalized protocols that serve as a starting point for experimental design. Optimization of concentrations, incubation times, and buffer conditions is recommended for specific applications.

Protocol: Pretargeted Live-Cell Fluorescence Imaging

This protocol is designed for labeling a specific cell surface protein using an antibody-based pretargeting approach.[11][18]

Materials:

  • Cells expressing the target antigen of interest.

  • Primary antibody conjugated to a TCO moiety (TCO-Antibody).

  • This compound solution (1 mM stock in anhydrous DMSO).

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence microscope with appropriate filters for Cy5 (e.g., Ex: 640/20 nm, Em: 680/30 nm).

Methodology:

  • Cell Preparation: Plate cells on a glass-bottom imaging dish and culture until they reach 60-80% confluency.

  • Pretargeting Step:

    • Dilute the TCO-Antibody in pre-warmed imaging medium to a final concentration of 10-50 nM (this should be optimized).

    • Remove the culture medium from the cells, wash once with PBS, and add the TCO-Antibody solution.

    • Incubate for 45-60 minutes at 37°C in a CO₂ incubator to allow for antibody binding.

  • Washing Step:

    • Gently remove the TCO-Antibody solution.

    • Wash the cells three times with 1 mL of pre-warmed imaging medium to remove all unbound antibodies. This step is crucial to minimize background signal.

  • Ligation and Imaging:

    • Prepare the staining solution by diluting the this compound stock to a final concentration of 1-5 µM in pre-warmed imaging medium.

    • Add the staining solution to the cells.

    • Immediately begin imaging. The fluorescent signal should develop rapidly as the ligation occurs on the cell surface. Time-lapse imaging can be used to monitor the process.

  • Controls:

    • No TCO Control: Incubate cells with an unconjugated antibody, wash, and then add this compound to assess non-specific binding of the probe.

    • No Tetrazine Control: Incubate cells with the TCO-Antibody but not the tetrazine probe to assess any background fluorescence.

Protocol: In Vivo Pretargeted Tumor Imaging

This protocol outlines a general workflow for non-invasive tumor imaging in a mouse model.[8][19][20] All animal procedures must be approved by an appropriate institutional animal care and use committee (IACUC).

Materials:

  • Tumor-bearing mouse model.

  • TCO-conjugated targeting vector (e.g., antibody, nanobody) in sterile PBS.

  • This compound in a sterile, injectable formulation (e.g., PBS with 5% DMSO).

  • In vivo imaging system (IVIS) equipped for NIR fluorescence imaging.

Methodology:

  • Phase 1: Targeting Vector Administration:

    • Administer the TCO-conjugated targeting vector to the mouse, typically via intravenous (tail vein) injection. The dose will depend on the specific vector used (e.g., 50-100 µg for an antibody).

    • Allow the vector to circulate and accumulate at the tumor site. This requires a waiting period that depends on the pharmacokinetics of the vector (e.g., 24-72 hours for a full-sized monoclonal antibody). This period also allows for clearance of unbound vector from the bloodstream, which is critical for reducing background.

  • Phase 2: Fluorescent Probe Administration:

    • After the appropriate waiting period, administer the this compound probe via intravenous injection. A typical dose is 1-5 nmol per mouse.

  • Phase 3: Imaging:

    • Image the mouse at multiple time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) to determine the optimal imaging window.

    • Anesthetize the mouse (e.g., with isoflurane) and place it in the in vivo imaging system.

    • Acquire fluorescence images using a Cy5 filter set (e.g., Excitation: 640 nm, Emission: 680 nm).

    • A significant increase in fluorescence intensity at the tumor site relative to surrounding tissues indicates successful pretargeting and in vivo ligation.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, etc.).

    • Image the dissected tissues to confirm the biodistribution of the fluorescent signal.

References

An In-depth Technical Guide to Sulfo-Cy5-Methyltetrazine: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-Cy5-Methyltetrazine, a key reagent in advanced bioconjugation and imaging techniques. The information is tailored for professionals in the fields of chemical biology, drug development, and molecular imaging.

Core Chemical Properties and Structure

This compound is a fluorescent labeling reagent that combines the far-red emitting Sulfo-Cy5 fluorophore with a highly reactive methyltetrazine moiety. This combination makes it an invaluable tool for bioorthogonal chemistry, particularly for the rapid and specific labeling of biomolecules in complex biological systems. The sulfonate groups on the cyanine (B1664457) dye enhance its water solubility, a critical feature for biological applications.[1][2]

The key feature of this compound is its ability to participate in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (B1233481) (TCO) derivatives.[3] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for live-cell and in vivo applications.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Formula C₄₄H₅₁N₇O₁₀S₃[4][5][6]
Molecular Weight 934.11 g/mol [4][7]
Excitation Maximum (λex) ~647 nm[4][7]
Emission Maximum (λem) ~668 nm[7]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹[4]
Solubility Water, DMSO, DMF[4]
Purity Typically ≥95% (HPLC)[4]

Experimental Protocols: Pre-targeted Live-Cell Imaging

A prominent application of this compound is in pre-targeted imaging, a two-step labeling strategy that significantly enhances signal-to-noise ratios in cellular and in vivo imaging. This protocol outlines a general workflow for pre-targeted live-cell imaging using a TCO-modified antibody and this compound.

I. Preparation of TCO-Modified Antibody
  • Protein Preparation: Dissolve the antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is necessary.

  • TCO-NHS Ester Solution: Prepare a stock solution of a TCO-PEG-NHS ester in anhydrous DMSO or DMF. The PEG linker helps to improve solubility and reduce steric hindrance.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 using a sodium bicarbonate solution.

    • Add the TCO-NHS ester solution to the antibody solution at a molar ratio of 5-20 fold excess of the TCO reagent. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization (Optional): The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the modified and unmodified antibody.

II. Pre-targeting and Labeling of Live Cells
  • Cell Culture: Culture live cells on glass-bottom dishes suitable for microscopy.

  • Pre-targeting Step:

    • Incubate the cultured cells with the TCO-modified antibody in a suitable live-cell imaging medium at a concentration of 10-100 nM.

    • Incubate for 30-60 minutes at 37°C to allow the antibody to bind to its target on the cell surface.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-modified antibody.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

    • Dilute the stock solution in live-cell imaging medium to a final concentration of 1-5 µM.

    • Add the this compound solution to the cells.

  • Image Acquisition:

    • Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).

    • The fluorescent signal should develop rapidly as the TCO-tetrazine ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the application of this compound.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Pre-targeting cluster_2 Step 3: Bioorthogonal Labeling Antibody Antibody Modified_Antibody TCO-Modified Antibody Antibody->Modified_Antibody Reaction with TCO_NHS TCO-NHS Ester TCO_NHS->Modified_Antibody Live_Cell Live Cell with Target Antigen Targeted_Cell Cell with Bound TCO-Antibody Live_Cell->Targeted_Cell Incubation Modified_Antibody_Input->Live_Cell Add TCO-Modified Antibody Sulfo_Cy5_Tet This compound Labeled_Cell Fluorescently Labeled Cell Sulfo_Cy5_Tet->Labeled_Cell iEDDA Click Reaction Targeted_Cell_Input->Labeled_Cell

Caption: Pre-targeting experimental workflow.

G TCO TCO Diels_Alder_Adduct Diels-Alder Adduct TCO->Diels_Alder_Adduct Tetrazine Methyl- tetrazine Tetrazine->Diels_Alder_Adduct + Dihydropyridazine Stable Dihydropyridazine Conjugate Diels_Alder_Adduct->Dihydropyridazine Retro-Diels-Alder (releases N₂) N2 N₂ Diels_Alder_Adduct->N2

Caption: Inverse-electron-demand Diels-Alder reaction.

References

A Technical Guide to the Excitation and Emission Spectra of Sulfo-Cy5-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectral properties of Sulfo-Cy5-Methyltetrazine, a water-soluble, far-red fluorescent dye essential for bioorthogonal labeling and imaging. The document is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques.

Core Spectral and Physicochemical Properties

This compound is a derivative of the popular Cy5 dye, modified with a methyltetrazine moiety for click chemistry applications.[1][2][3] The addition of sulfo- groups enhances its water solubility, making it highly suitable for biological applications in aqueous environments.[4][5] Its primary application involves the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO)-tagged molecules, a bioorthogonal reaction with exceptional kinetics that does not require a copper catalyst.[6][7] This specificity makes it a valuable tool for labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy, flow cytometry, and in vivo imaging.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various sources. These values are crucial for designing experiments and setting up instrumentation for optimal fluorescence detection.

ParameterValueSource(s)
Excitation Maximum (λex)~646 - 649 nm[4][5][8]
Emission Maximum (λem)~655 - 671 nm[5][6][8]
Stokes Shift~16 nm[4]
Molar Extinction Coefficient (ε)~250,000 - 271,000 L⋅mol⁻¹⋅cm⁻¹[5][8][9]
Fluorescence Quantum Yield (Φ)0.28[9]
Molecular Weight~934.1 g/mol [8]
SolubilityWater, DMSO, DMF[6][8]

Experimental Protocols

Determining Excitation and Emission Spectra

This section outlines a detailed methodology for measuring the fluorescence excitation and emission spectra of this compound.

Objective: To determine the wavelengths of maximum fluorescence excitation and emission for this compound in a specific solvent or buffer.

Instrumentation: A spectrofluorometer equipped with a high-energy light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).[10]

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), deionized water, or ethanol)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions from the stock solution. The final concentration should result in an absorbance value between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer to confirm it is within the optimal range.

    • Prepare a solvent-only blank sample.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for a stable output.

    • Set the excitation and emission slit widths. Narrower slits (e.g., 2 nm) provide higher resolution but lower signal, while wider slits increase the signal but reduce resolution.[11]

  • Emission Spectrum Measurement:

    • Place the solvent blank in the cuvette holder and measure its emission spectrum across a defined range (e.g., 600 nm to 800 nm) using a fixed excitation wavelength (e.g., 640 nm). This will account for background signals, including Raman scattering from the solvent.[11]

    • Replace the blank with the this compound sample.

    • Set the excitation wavelength to the known absorption maximum (~646 nm).[4]

    • Scan the emission monochromator over a wavelength range that covers the expected emission, for instance, from 650 nm to 750 nm.[12]

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the determined emission maximum (~662 nm).[4][9]

    • Scan the excitation monochromator over a range of wavelengths, for example, from 550 nm to 660 nm.[12]

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

  • Data Analysis:

    • Plot fluorescence intensity versus wavelength for both the emission and excitation spectra.

    • Identify and label the peak wavelengths for λex and λem.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the use of this compound.

G cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_product Product cluster_application Downstream Application sulfo_cy5 This compound reaction Inverse Electron Demand Diels-Alder Cycloaddition (iEDDA) sulfo_cy5->reaction tco_mol TCO-Modified Biomolecule tco_mol->reaction labeled_mol Fluorescently Labeled Biomolecule reaction->labeled_mol Stable Covalent Bond detection Fluorescence Detection (Microscopy, Flow Cytometry) labeled_mol->detection Emits Light at ~662 nm

Caption: Bioorthogonal labeling workflow using this compound.

G cluster_prep 1. Sample Preparation cluster_instrument 2. Instrumentation cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis prep Prepare Dilute Fluorophore Solution (Abs < 0.1) setup Set Up Spectrofluorometer (Slit Widths, Wavelength Ranges) prep->setup blank Prepare Solvent Blank blank->setup emission Measure Emission Spectrum (Fixed Excitation λ) setup->emission excitation Measure Excitation Spectrum (Fixed Emission λ) setup->excitation correction Subtract Blank Spectrum emission->correction excitation->correction plot Plot Intensity vs. Wavelength correction->plot peaks Identify λex and λem Peaks plot->peaks

References

A Technical Guide to the Solubility of Sulfo-Cy5-Methyltetrazine in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Sulfo-Cy5-Methyltetrazine, a key reagent in bioconjugation and fluorescence labeling. Understanding the solubility of this fluorophore is critical for its effective use in experimental design, ensuring optimal reaction conditions and reliable results in various research and drug development applications.

Core Concepts: Structure and Solubility

This compound is a derivative of the cyanine (B1664457) 5 (Cy5) dye, modified with two key functional groups that dictate its solubility profile:

  • Sulfonate Groups (Sulfo-): The presence of sulfonate groups significantly enhances the hydrophilicity of the molecule. This makes Sulfo-Cy5 and its derivatives, including the methyltetrazine variant, highly soluble in aqueous solutions.[1][2][3] This property is particularly advantageous for labeling biological molecules like proteins and nucleic acids in their native aqueous environments, often eliminating the need for organic co-solvents that could denature the biomolecules.[4][5]

  • Methyltetrazine Group: This moiety is crucial for its utility in "click chemistry," specifically for reacting with trans-cyclooctene (B1233481) (TCO) modified molecules in bioorthogonal labeling reactions.

The combination of a hydrophilic core and a reactive handle makes this compound a versatile tool for fluorescently labeling biomolecules in complex biological systems.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not readily published, data for structurally similar sulfonated cyanine dyes provides a strong reference point. The solubility of these compounds is generally high in polar solvents. A closely related compound, sulfo-Cyanine5 carboxylic acid, is well soluble in water, DMF, and DMSO at a concentration of 0.35 M, which is equivalent to 240 g/L.[4] Based on this, the solubility of this compound is expected to be in a similar high range.

SolventQualitative SolubilityQuantitative Estimate (based on sulfo-Cy5 carboxylic acid)
Aqueous Buffers (e.g., PBS) High / Very Good[6][7]Likely similar to water
Water High / Very Good[6][7]~240 g/L[4]
Dimethyl Sulfoxide (DMSO) Good / Soluble[6][7]~240 g/L[4]
Dimethylformamide (DMF) Good / Soluble[6][7]~240 g/L[4]
Dichloromethane (DCM) Soluble[6][7]No quantitative data available
Ethanol Moderate (by inference from similar non-sulfonated dyes)No quantitative data available
Non-polar Organic Solvents Practically Insoluble[4]Not recommended

Experimental Protocol: Spectrophotometric Determination of Saturated Solubility

This protocol outlines a general method for determining the saturated solubility of this compound in a solvent of interest using UV-Visible spectrophotometry. This method leverages the strong absorbance of cyanine dyes to quantify their concentration.

Principle: A calibration curve of absorbance versus known concentrations of the dye is first generated. Then, a saturated solution is prepared, and after equilibration, the concentration of the dissolved dye in the supernatant is determined using the calibration curve and Beer-Lambert Law.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, PBS, DMSO)

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes (as appropriate for the solvent and wavelength)

  • Volumetric flasks and pipettes

  • Centrifuge

  • Vortex mixer

  • Analytical balance

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Perform a series of dilutions from the stock solution to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard at the maximum absorption wavelength (λmax) of Sulfo-Cy5 (approximately 647 nm).[6]

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear, and the slope will be the molar absorptivity (ε).[8][9]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains.

    • Seal the vial and agitate it (e.g., using a vortex mixer or orbital shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After the equilibration period, centrifuge the saturated solution at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with the solvent to a concentration that falls within the linear range of your calibration curve.

    • Measure the absorbance of the diluted supernatant at λmax.

  • Calculation of Solubility:

    • Using the absorbance of the diluted supernatant and the equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the experimental temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of this compound for a specific application.

Caption: Logical workflow for assessing this compound solubility.

Signaling Pathways and Experimental Workflows

While this compound itself is not part of a signaling pathway, it is a tool used to visualize and track molecules that are. For example, if a protein involved in a specific signaling cascade is tagged with this compound, its localization and trafficking can be monitored using fluorescence microscopy.

The following diagram illustrates a typical experimental workflow for labeling a target protein with this compound via click chemistry.

G Experimental Workflow: Protein Labeling with this compound target_protein Target Protein Expression with TCO modification conjugation Conjugation Reaction Mix TCO-protein and dye Incubate target_protein->conjugation dissolve_dye Dissolve this compound in appropriate aqueous buffer dissolve_dye->conjugation purification Purification Remove excess dye (e.g., Size Exclusion Chromatography) conjugation->purification characterization Characterization Spectroscopy (DOL) SDS-PAGE purification->characterization application Downstream Application Fluorescence Microscopy Flow Cytometry characterization->application

References

Mechanism of Sulfo-Cy5-Methyltetrazine reaction with TCO

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Sulfo-Cy5-Methyltetrazine and TCO Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the fields of chemical biology, diagnostics, and therapeutics, the ability to selectively modify biomolecules in complex biological environments is paramount. Bioorthogonal chemistry provides a powerful toolkit for these applications, enabling specific chemical reactions to occur within living systems without interfering with native biochemical processes.[1][2] Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a 1,2,4,5-tetrazine (B1199680) (Tz) and a strained dienophile, most notably a trans-cyclooctene (B1233481) (TCO).[3][4][5]

This ligation stands out due to its exceptionally rapid kinetics, high specificity, and biocompatibility, as it proceeds cleanly without the need for cytotoxic catalysts.[3][5][6] The reaction between this compound and a TCO-modified molecule leverages these advantages, providing a robust method for attaching a bright, water-soluble, far-red fluorescent probe to a target of interest. This guide offers a comprehensive technical overview of the reaction mechanism, quantitative performance data, detailed experimental protocols, and key applications.

The Core Reaction Mechanism

The conjugation of this compound with TCO is a bioorthogonal reaction classified as an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[4][6][7] In this reaction, the roles of the traditional Diels-Alder components are reversed: the methyltetrazine ring acts as the electron-poor diene, while the highly strained TCO serves as the electron-rich dienophile.[1]

The mechanism proceeds in two primary stages:

  • Cycloaddition: The tetrazine and TCO rapidly react to form a transient 4,5-dihydropyridazine intermediate.[1][6]

  • Irreversible Retro-Diels-Alder: This intermediate is unstable and instantaneously undergoes an irreversible retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂).[6]

The sole byproduct of this clean and efficient reaction is inert nitrogen gas, making it highly suitable for in vivo applications.[6] The final product is a stable pyridazine, covalently linking the Sulfo-Cy5 fluorophore to the TCO-tagged molecule. Many tetrazine-fluorophore constructs are designed to be fluorogenic, where the fluorescence is significantly "turned on" or enhanced post-reaction, leading to a high signal-to-noise ratio.[8][9]

G cluster_reactants Reactants cluster_process Reaction Pathway TCO TCO-Molecule (trans-cyclooctene) Intermediate Unstable 4,5-Dihydropyridazine Intermediate TCO->Intermediate [4+2] Cycloaddition (Fast) Tetrazine This compound Tetrazine->Intermediate [4+2] Cycloaddition (Fast) Product Stable Fluorescent Sulfo-Cy5-Product Intermediate->Product Retro-Diels-Alder (Irreversible) N2 N₂ Gas (Byproduct) Intermediate->N2

Mechanism of the IEDDA reaction between TCO and Tetrazine.

Data Presentation: Reagent Properties and Reaction Kinetics

The selection of a fluorophore and conjugation chemistry is driven by quantitative metrics. Sulfo-Cy5 is a bright, hydrophilic, far-red dye, and its ligation with TCO is characterized by exceptionally fast kinetics.

Table 1: Properties of Sulfo-Cy5-Tetrazine

Parameter Value Reference
Excitation Maximum (Abs) ~649 nm [10]
Emission Maximum (Em) ~671 nm [10]
Molar Extinction Coefficient ~250,000 M⁻¹cm⁻¹ [10]
Recommended Laser Lines 633 nm, 647 nm [10]
Solubility Good aqueous solubility [7][11][12]

| pH Sensitivity | Insensitive from pH 4 to 10 |[10] |

Table 2: Quantitative Reaction Parameters for Methyltetrazine-TCO Ligation

Parameter Value / Condition Reference
Second-Order Rate Constant (k₂) 800 - 30,000 M⁻¹s⁻¹ [3][5][13]
Reaction pH 6.0 - 9.0 (Optimal in PBS at pH 7.4) [6][13]
Reaction Temperature 4°C, Room Temperature (~25°C), or 37°C [13][14]
Reaction Time 5 - 60 minutes (application dependent) [13][14]
Required Catalyst None (Biocompatible) [5][6]

| Stability | Methyltetrazine is stable at physiological pH |[11][15] |

Experimental Protocols

This section provides a generalized protocol for labeling a TCO-modified protein with this compound. Adjustments to concentration, molar ratios, and incubation time may be necessary based on the specific biomolecule and application.

Reagent Preparation
  • TCO-Modified Protein: Prepare the TCO-functionalized protein in a suitable reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4). Ensure the buffer is free of primary amines like Tris if the TCO group was introduced via an NHS ester. The protein concentration should typically be 1-5 mg/mL.[14]

  • This compound Stock Solution: Immediately before use, dissolve the lyophilized this compound powder in anhydrous DMSO or DMF to create a 1-10 mM stock solution.[8][14] Vortex briefly to ensure complete dissolution.

Ligation Reaction
  • To your TCO-modified protein solution, add the calculated volume of the this compound stock solution. A 1.5 to 5-fold molar excess of the tetrazine dye over the protein is often used to ensure complete labeling.[13]

  • Incubate the reaction mixture for 30-60 minutes at room temperature.[13][14] For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 2 hours).[13][14]

  • Crucially, protect the reaction vial from light using aluminum foil or an amber tube to prevent photobleaching of the Cy5 dye.[14]

Purification of the Conjugate
  • After incubation, remove unreacted this compound to prevent background signal.

  • Spin Desalting Columns: For proteins larger than 5 kDa, spin desalting is a rapid and effective method for purification.[13][14] Equilibrate the column with your desired storage buffer before loading the reaction mixture.

  • Size-Exclusion Chromatography (SEC): For higher purity or more complex mixtures, FPLC or HPLC-based SEC can be employed to separate the labeled conjugate from free dye.[13][14]

Analysis and Confirmation of Labeling
  • UV-Vis Spectroscopy: Confirm successful conjugation by measuring the absorbance spectrum of the purified product. The spectrum should show the protein absorbance peak (~280 nm) and the characteristic Sulfo-Cy5 peak (~649 nm).[10][14] Reaction progress can also be monitored by the disappearance of the tetrazine absorbance between 510-550 nm.[6]

  • SDS-PAGE: Analyze the purified conjugate via SDS-PAGE. The labeled protein can be directly visualized by in-gel fluorescence scanning before staining. A slight shift in molecular weight may also be apparent.[14]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Use mass spectrometry for unambiguous confirmation of conjugation and to determine the precise mass of the final product.[14]

G cluster_prep 1. Preparation cluster_reaction 2. Ligation cluster_purify 3. Purification cluster_analysis 4. Analysis prep_tco Prepare TCO-Protein in PBS Buffer mix Mix Reactants (1.5-5x excess of dye) prep_tco->mix prep_dye Dissolve Sulfo-Cy5-Tetrazine in DMSO (1-10 mM) prep_dye->mix incubate Incubate 30-60 min, RT (Protect from light) mix->incubate purify Remove Excess Dye via Spin Desalting or SEC incubate->purify uv_vis UV-Vis Spectroscopy purify->uv_vis sds_page SDS-PAGE / Fluorescence Scan purify->sds_page mass_spec Mass Spectrometry purify->mass_spec

General experimental workflow for protein labeling.

Applications in Research and Drug Development

The speed and selectivity of the tetrazine-TCO ligation have made it an invaluable tool for a wide range of applications, most notably in pretargeted imaging and therapy.[1][16] In a pretargeting strategy, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). After unbound antibodies are cleared from circulation, a much smaller, rapidly clearing tetrazine-linked payload (like Sulfo-Cy5) is administered. The bioorthogonal reaction occurs specifically at the target site, concentrating the payload and dramatically improving the signal-to-background ratio for imaging or the therapeutic index for a drug.[3]

Other key applications include:

  • Live-Cell Imaging: Rapidly label cellular components in real-time with minimal perturbation.[5]

  • Antibody-Drug Conjugates (ADCs): Construct precisely defined ADCs with controlled drug-to-antibody ratios.[5]

  • Click-to-Release Systems: Design prodrugs that release a therapeutic agent upon reaction with a tetrazine, enabling targeted drug activation.[2][17]

  • Biomolecule Assembly: Covalently link different biomolecules (proteins, nucleic acids, etc.) to create novel functional constructs.[5]

G cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Ligation & Imaging inject_ab Administer TCO-Antibody bind_ab Antibody binds to Tumor Cell Antigen inject_ab->bind_ab clear_ab Unbound Antibody clears from circulation bind_ab->clear_ab inject_dye Administer Sulfo-Cy5-Tetrazine clear_ab->inject_dye react_dye IEDDA reaction occurs at tumor site inject_dye->react_dye image Fluorescence signal is localized for high-contrast imaging react_dye->image

Workflow for in vivo pretargeted imaging.

References

A Technical Guide to Water-Soluble Tetrazine Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of water-soluble tetrazine dyes, a cornerstone of bioorthogonal chemistry for in vivo imaging. This document details their core properties, provides structured data for comparative analysis, and offers detailed experimental protocols for their application. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these powerful tools in their work.

Introduction to Tetrazine Bioorthogonal Chemistry

At the heart of in vivo imaging with tetrazine dyes lies the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry.[1][2] This reaction occurs between an electron-deficient 1,2,4,5-tetrazine (B1199680) and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] The key advantages of this "click chemistry" for biological applications are its exceptionally fast reaction kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without interfering with native biological processes.[1][2]

A significant advancement in this field is the development of fluorogenic tetrazine probes. In these molecules, the tetrazine moiety quenches the fluorescence of a conjugated dye.[3] Upon reaction with a TCO, the tetrazine is consumed, leading to a "turn-on" of the fluorescence signal.[3] This property is highly advantageous for in vivo imaging as it significantly reduces background fluorescence, thereby enhancing the signal-to-noise ratio.[3]

Quantitative Data on Water-Soluble Tetrazine Dyes

The selection of a tetrazine dye for a specific application depends on its photophysical properties and reaction kinetics. The following tables summarize key quantitative data for a range of water-soluble tetrazine dyes to facilitate comparison and selection.

Table 1: Photophysical Properties of Selected Water-Soluble Tetrazine Dyes
Dye ClassSpecific DyeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Fluorescence Turn-On RatioReference
XantheneFl-5-Tz4955210.003772[4]
XantheneFl-6-Tz4955210.0025109[4]
XantheneOG-5-Tz5085290.004646[4]
XantheneOG-6-Tz5085290.003183[4]
XantheneRh-5-Tz5545770.03722[4]
XantheneRh-6-Tz5545770.03112[4]
XantheneSiRh-5-Tz6506650.0201.8 (5.6 with protein)[4]
XantheneSiRh-6-Tz6496640.0173.7[4]
BODIPYBODIPY-Tz---up to 1600[5]
ATTO DyesMe-Tet-ATTO488---≥ 6[3]
ATTO DyesMe-Tet-ATTO655---≥ 6[3]
ATTO DyesMe-Tet-ATTO680---≥ 6[3]
CyanineH-Tet-Cy3---Low[3]
CyanineH-Tet-Cy5---Low[3]
Chiral TetrazineDerivative 1520-0.00013-[6]
Chiral TetrazineDerivative 2521-0.00025-[6]

Note: "-" indicates data not specified in the cited sources. Quantum yields are for the unreacted dyes. Turn-on ratios can vary with the specific TCO reaction partner.

Table 2: Second-Order Rate Constants for Tetrazine-TCO Ligations
Tetrazine DerivativeDienophileRate Constant (k₂) (M⁻¹s⁻¹)Solvent/ConditionsReference
3-H-6-Pyridyl-TetrazineTCO~3,000Serum[7]
3-CH₃-6-Pyridyl-TetrazineTCO~1,000Serum[7]
3-CO₂Et-6-Pyridyl-TetrazineTCO~10,000Serum[7]
3-CN-6-Pyridyl-TetrazineTCO~33,000Serum[7]
3-H-6-Pyrimidyl-TetrazineTCO~13,000Serum[7]
3-CH₃-6-Pyrimidyl-TetrazineTCO~5,000Serum[7]
Hydrogen substituted tetrazineTCOup to 30,000PBS, 37°C[4]
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amineTCO-OH210PBS, pH 7.4, 37°C[8]
3-(3-fluorophenyl)-Tz coreaxTCO-PEG₄20,000 - 130,000DPBS[9]
Bispyridyl TetrazinesTCO>50,000-[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving water-soluble tetrazine dyes.

Site-Specific Antibody Conjugation with TCO-NHS Ester

This protocol outlines the steps for conjugating a trans-cyclooctene (TCO) moiety to an antibody via N-hydroxysuccinimide (NHS) ester chemistry, preparing it for pretargeted imaging with a tetrazine dye.

Materials:

  • Antibody of interest (e.g., at 2 mg/mL)

  • TCO-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.5 M Sodium Bicarbonate (NaHCO₃), pH 8.75

  • 1 M Tris, pH 8.0

  • Spin Desalting Columns (e.g., 40K MWCO)

  • Amicon Ultra Centrifugal Filter Units (e.g., 30K MWCO)

Procedure:

  • Antibody Purification:

    • If the antibody solution contains stabilizers like BSA or glycine, it must be purified.

    • Wash the antibody with 1X PBS using an Amicon ultra centrifugal filter. Add 500 µL of 1X PBS to the antibody solution and centrifuge at 14,000 x g for 10 minutes. Discard the flow-through. Repeat the wash step.[10]

    • Collect the purified antibody by a reverse spin at 1,000 x g for 2 minutes.[10]

    • Measure the antibody concentration using a NanoDrop at 280 nm.

  • NHS Ester Preparation:

    • Allow the TCO-PEG4-NHS ester to warm to room temperature for at least 20 minutes before opening to prevent condensation.

    • Prepare a 10 mg/mL stock solution of the TCO-PEG4-NHS ester in anhydrous DMSO.[10]

  • Antibody Labeling:

    • Dilute the purified antibody to 2 mg/mL in a buffer containing approximately 100 mM sodium bicarbonate, pH 8.75.[10]

    • Add the TCO-PEG4-NHS ester stock solution to the antibody solution to achieve a desired molar excess (e.g., 3:1, 9:1, 15:1).[10]

    • Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle mixing.[10]

  • Reaction Quenching:

    • Quench the reaction by adding 1 M Tris to a final concentration of 100 mM. This will react with any unreacted NHS ester.[10]

    • Incubate on ice for 15 minutes.[10]

  • Purification of the TCO-Conjugated Antibody:

    • Equilibrate a spin desalting column with 1X PBS according to the manufacturer's instructions.

    • Apply the quenched reaction mixture to the column and centrifuge at 1,500 x g for 2 minutes to collect the purified TCO-conjugated antibody.[10]

    • For further concentration and buffer exchange, use an Amicon ultra centrifugal filter.[10]

    • Measure the final concentration of the TCO-conjugated antibody at 280 nm. The degree of labeling can be determined using methods such as reacting with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.

Pretargeted In Vivo Fluorescence Imaging

This protocol describes a general workflow for in vivo imaging using a TCO-modified antibody and a water-soluble tetrazine dye.

Materials:

  • Animal model with the target of interest (e.g., tumor-bearing mouse)

  • TCO-conjugated antibody (from Protocol 3.1)

  • Water-soluble, fluorogenic tetrazine dye

  • Sterile 1X PBS

  • In vivo imaging system (e.g., IVIS, Pearl)

Procedure:

  • Administration of TCO-Conjugated Antibody:

    • Administer the TCO-conjugated antibody to the animal model via intravenous (tail vein) injection. The dose will depend on the specific antibody and target, but a typical starting point is 100-200 µg per mouse.[11]

    • Allow the antibody to accumulate at the target site and for unbound antibody to clear from circulation. This pretargeting interval is typically 24-72 hours, depending on the antibody's pharmacokinetics.[11]

  • Administration of Tetrazine Dye:

    • Prepare a solution of the water-soluble tetrazine dye in sterile 1X PBS. The amount to inject will depend on the dye's properties and the desired signal, but a molar equivalent or a slight excess relative to the estimated localized antibody is a common starting point.

    • Inject the tetrazine dye solution intravenously into the pre-targeted animal.

  • In Vivo Fluorescence Imaging:

    • At various time points after the tetrazine dye injection (e.g., 1, 4, 8, 24 hours), anesthetize the animal.

    • Place the animal in the in vivo imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters for the chosen dye.

    • Acquire a photographic or anatomical reference image.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and in background regions.

    • Calculate the target-to-background ratio at each time point to determine the optimal imaging window.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the application of water-soluble tetrazine dyes.

Pretargeted_Imaging_Workflow Pretargeted In Vivo Imaging Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Imaging TCO_mAb TCO-conjugated Antibody Injection1 Intravenous Injection Accumulation Target Accumulation & Blood Clearance (24-72h) TCO_mAb->Accumulation Reaction In Vivo 'Click' Reaction (IEDDA) Accumulation->Reaction Tz_Dye Tetrazine-Dye Injection2 Intravenous Injection Tz_Dye->Reaction Imaging Fluorescence Imaging Reaction->Imaging

Caption: Workflow for pretargeted in vivo imaging using a TCO-antibody and a tetrazine-dye.

MAPK_Signaling_Pathway MAPK Signaling Pathway Investigation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_labeling Bioorthogonal Labeling Stimulus Growth Factor Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK-TCO Raf->MEK ERK ERK MEK->ERK Imaging Fluorescence Imaging of MEK activity MEK->Imaging Transcription Transcription Factors ERK->Transcription Response Cellular Response Transcription->Response Tz_Dye Tetrazine-Dye Tz_Dye->MEK 'Click' Reaction

Caption: Visualizing MAPK signaling by labeling a TCO-modified kinase (MEK) with a tetrazine-dye.

Experimental_Logic Logical Flow of a Bioorthogonal Imaging Experiment Hypothesis Hypothesis: Protein X is upregulated in disease state Design Experimental Design Hypothesis->Design mAb_Selection Select Antibody against Protein X Design->mAb_Selection Dye_Selection Select Water-Soluble Fluorogenic Tetrazine Dye Design->Dye_Selection InVivo_Model Establish In Vivo Disease Model Design->InVivo_Model TCO_Conjugation Conjugate Antibody with TCO-NHS mAb_Selection->TCO_Conjugation Pretargeting Pretargeting: Inject TCO-Antibody TCO_Conjugation->Pretargeting Imaging_Step Imaging: Inject Tetrazine-Dye & Acquire Data Dye_Selection->Imaging_Step InVivo_Model->Pretargeting Pretargeting->Imaging_Step Analysis Data Analysis: Quantify Signal & Compare Groups Imaging_Step->Analysis Conclusion Conclusion: Validate or Refute Hypothesis Analysis->Conclusion

Caption: Logical relationship of steps in a typical pretargeted bioorthogonal imaging experiment.

References

The Methyltetrazine Advantage: A Technical Guide to Advanced Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has fundamentally transformed our ability to study and manipulate biological systems in their native environments. Among the reactions in the chemical biologist's toolkit, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne stands out for its exceptional speed and biocompatibility. This guide provides an in-depth exploration of methyltetrazine, a key player in this field, highlighting its distinct advantages and providing practical data and protocols for its application. Methyltetrazine offers an optimal balance of high stability and rapid reaction kinetics, making it an invaluable tool for live-cell imaging, drug delivery, and in vivo studies.[1][2]

Core Advantages of Methyltetrazine

Methyltetrazine distinguishes itself from other bioorthogonal reagents through a combination of highly desirable characteristics:

  • Exceptional Reaction Kinetics: The IEDDA reaction involving tetrazines is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[3] This allows for efficient labeling and conjugation at very low, nanomolar to micromolar concentrations, minimizing potential cytotoxicity and off-target effects.[4] The reaction is catalyst-free, proceeding rapidly under physiological conditions (aqueous media, room temperature, and neutral pH).[4][5]

  • Superior Stability: A critical consideration for any bioorthogonal probe is its stability in a complex biological milieu. While highly reactive tetrazines can sometimes suffer from degradation, 6-methyl-substituted tetrazines exhibit enhanced stability in aqueous media and serum compared to their unsubstituted (hydrogen) counterparts.[1][6][7] This stability ensures that the probe remains intact and reactive over the extended time courses often required for biological experiments.[8]

  • Biocompatibility and Bioorthogonality: The tetrazine and its reaction partners, such as trans-cyclooctene (B1233481) (TCO), are highly specific for each other and do not react with naturally occurring functional groups found in biological systems.[5] This high degree of bioorthogonality ensures clean, specific labeling with minimal background interference.[3] The reaction is non-toxic, and the only byproduct is nitrogen gas, making it ideal for live-cell and in vivo applications.[5]

  • Fluorogenic Potential: A significant advantage of the tetrazine ligation is its application in creating fluorogenic probes. The tetrazine moiety can effectively quench the fluorescence of a nearby fluorophore. Upon reaction with a dienophile, this quenching effect is eliminated, leading to a "turn-on" fluorescence signal.[7] This provides a low-noise, high-contrast readout for imaging applications.

Quantitative Performance Analysis

The selection of a bioorthogonal pair is a data-driven decision. The following tables summarize key quantitative metrics for methyltetrazine and related compounds, providing a basis for experimental design.

Table 1: Comparative Reaction Kinetics (k₂) of Tetrazines with Various Dienophiles
Tetrazine DerivativeDienophileRate Constant (k₂) (M⁻¹s⁻¹)Conditions
Methyltetrazine (Me-Tz) axial-TCO (4a-TCO)~1,600PBS, 37°C
Phenyl-tetrazine (Ph-Tz)axial-TCO (4a-TCO)~1,700PBS, 37°C
Pyridyl-tetrazine (Py-Tz)axial-TCO (4a-TCO)~17,000PBS, 37°C
Hydrogen-tetrazine (H-Tz)axial-TCO (4a-TCO)~31,000PBS, 37°C
3,6-di-(2-pyridyl)-s-tetrazineBicyclononyne (BCN)25MeOH, RT
3-phenyl-6-(2-pyridyl)-s-tetrazineBicyclononyne (BCN)8.5MeOH, RT
3,6-diphenyl-s-tetrazineBicyclononyne (BCN)3.6MeOH, RT
3,6-di-(2-pyridyl)-s-tetrazineNorbornene0.28MeOH, RT

(Data sourced from multiple studies for comparison)[3][9]

Table 2: Stability of Various Tetrazine Derivatives
Tetrazine DerivativeMediumStability MetricConditions
Methyltetrazine (Me-Tz) DMEM + 10% FBS~80% remaining after 24h37°C
Phenyl-tetrazine (Ph-Tz)DMEM + 10% FBS>90% remaining after 24h37°C
Pyridyl-tetrazine (Py-Tz)DMEM + 10% FBS~50% remaining after 24h37°C
Hydrogen-tetrazine (H-Tz)DMEM + 10% FBS<10% remaining after 24h37°C
DimethyltetrazinePBS~50% hydrolyzed after 14hNot Specified
Dipyridyl-tetrazinePBSHalf-life of 9.6 hoursNot Specified

(Data sourced from multiple studies for comparison)[6][9]

Experimental Workflows and Logical Diagrams

The versatility of methyltetrazine chemistry lends itself to sophisticated experimental designs, particularly in therapeutics and diagnostics.

Pre-targeted Imaging Workflow

Pre-targeting is a multi-step strategy that decouples the targeting of a biomolecule from the delivery of an imaging agent, significantly improving target-to-background ratios.[10]

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting Agent Administration cluster_step2 Step 2: Accumulation and Clearance cluster_step3 Step 3: Imaging Probe Administration cluster_step4 Step 4: In Vivo Click Reaction & Imaging A Inject Antibody-TCO Conjugate B Antibody-TCO accumulates at tumor site A->B C Unbound Antibody-TCO clears from circulation B->C D Inject Radiolabeled Methyltetrazine Probe C->D E Methyltetrazine reacts with TCO at tumor site (IEDDA) D->E F Unbound Methyltetrazine probe clears rapidly D->F G Perform PET/SPECT Imaging E->G F->G

Caption: Workflow for in vivo pre-targeted imaging using the TCO-methyltetrazine reaction.

Antibody-Drug Conjugate (ADC) Click-to-Release Workflow

This workflow illustrates how methyltetrazine can trigger the release of a cytotoxic drug from an ADC in the tumor microenvironment, a strategy that can enhance the therapeutic window.[11]

ADC_Click_to_Release cluster_adc ADC Administration & Targeting cluster_trigger Trigger Administration cluster_release Drug Release & Action A Administer ADC: Antibody-Linker-TCO-Drug B ADC accumulates at tumor site via antigen binding A->B C Administer Methyltetrazine (Trigger) B->C D Methyltetrazine reacts with TCO in Tumor Microenvironment C->D E IEDDA reaction induces linker cleavage D->E F Cytotoxic Drug is released locally E->F G Drug induces apoptosis in tumor cells F->G

Caption: Click-to-release mechanism for targeted drug delivery using an ADC.

Key Experimental Protocols

The following are detailed methodologies for common applications of methyltetrazine-based click chemistry.

Protocol 1: Protein-Protein Conjugation

This protocol describes the cross-linking of two distinct protein populations using TCO and methyltetrazine functionalities.[5]

Materials:

  • Protein 1 and Protein 2

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

  • Methyltetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG8-NHS)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Spin desalting columns

  • DMSO or DMF

Procedure:

  • Protein 1 Activation with TCO: a. Dissolve 100 µg of Protein 1 in 100 µL of PBS. b. Add 5 µL of 1 M NaHCO₃ to the solution. c. Immediately add a 20-fold molar excess of TCO-PEG-NHS ester (dissolved in DMSO/DMF) to the protein solution. d. Incubate the reaction at room temperature for 60 minutes with gentle rotation. e. Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with PBS.

  • Protein 2 Activation with Methyltetrazine: a. Dissolve 100 µg of Protein 2 in 100 µL of PBS. b. Add 5 µL of 1 M NaHCO₃ to the solution. c. Immediately add a 20-fold molar excess of Methyltetrazine-PEG-NHS ester (dissolved in DMSO/DMF) to the protein solution. d. Incubate the reaction at room temperature for 60 minutes with gentle rotation. e. Remove excess, unreacted methyltetrazine reagent using a spin desalting column equilibrated with PBS.[5]

  • IEDDA Conjugation: a. Mix the purified TCO-activated Protein 1 and the methyltetrazine-activated Protein 2 in a 1:1 molar ratio. b. Allow the reaction to proceed for 1 hour at room temperature with gentle rotation. c. The resulting protein-protein conjugate is now ready for use or further purification if necessary.[5]

Protocol 2: Live Cell Surface Labeling and Immobilization

This protocol details the labeling of cell surface proteins with TCO and subsequent immobilization onto a methyltetrazine-functionalized glass surface for imaging.[12]

Materials:

  • Adherent or suspension cells

  • TCO-NHS ester or TCO-conjugated antibody

  • Methyltetrazine-triethoxysilane (MTZ-TES)

  • Glass coverslips

  • Anhydrous toluene, Ethanol

  • PBS, Cell culture medium

  • Fluorescence microscope

Procedure:

  • Preparation of Methyltetrazine-Functionalized Coverslips: a. Clean glass coverslips thoroughly with water and ethanol, then dry under a nitrogen stream. b. Prepare a 1% (v/v) solution of MTZ-TES in anhydrous toluene. c. Immerse the cleaned coverslips in the MTZ-TES solution for 2-4 hours at room temperature. d. Rinse the coverslips with anhydrous toluene, then with ethanol, and dry under nitrogen. e. Cure the coverslips by baking at 110°C for 30-60 minutes. Store in a desiccator.[12]

  • Cell Labeling with TCO: a. Culture cells to the desired confluency. b. To label cell surface proteins, incubate the cells with an appropriate concentration of TCO-NHS ester in PBS for 30-60 minutes at room temperature. c. Alternatively, use a TCO-conjugated antibody targeting a specific surface antigen. d. Wash the cells three times with PBS to remove unreacted TCO reagent. e. Resuspend the TCO-labeled cells in fresh cell culture medium.[12]

  • Cell Immobilization and Imaging: a. Place a sterile, methyltetrazine-functionalized coverslip into an imaging chamber. b. Add the TCO-labeled cell suspension to the chamber. c. Incubate for 15-60 minutes to allow the bioorthogonal reaction to immobilize the cells on the surface. d. Gently wash with pre-warmed culture medium to remove non-adherent cells. e. Mount the chamber on a microscope for live-cell imaging.[12]

Conclusion

Methyltetrazine has firmly established itself as a cornerstone of bioorthogonal chemistry. Its combination of rapid, catalyst-free kinetics, excellent physiological stability, and true bioorthogonality provides researchers with a powerful and reliable tool.[1][5] The ability to fine-tune reactivity and stability through subtle structural modifications continues to expand its utility.[8][9] For professionals in drug development and chemical biology, mastering the application of methyltetrazine is essential for developing next-generation diagnostics, therapeutics like ADCs, and advanced in vivo imaging strategies.[10][11]

References

Sulfo-Cy5-Methyltetrazine: A Technical Guide to Bioorthogonal Labeling of Proteins and Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5-Methyltetrazine, a water-soluble, far-red fluorescent probe designed for the specific labeling of proteins and nucleic acids. This guide details the core principles of its application in bioorthogonal chemistry, provides key quantitative data, and offers detailed experimental protocols for its use in various research and drug development contexts.

Core Concepts: Bioorthogonal Labeling with this compound

This compound is a powerful tool for fluorescently labeling biomolecules in complex biological systems.[1] Its utility is rooted in the principles of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[2] This bioorthogonal reaction occurs between the methyltetrazine moiety of the dye and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group.[1][2]

The key advantages of this system include:

  • High Specificity: The reaction is highly selective and does not interfere with native biological processes.[3]

  • Fast Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, enabling efficient labeling even at low concentrations of reactants.

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.[1][4]

  • Fluorogenic Potential: In many cases, the fluorescence of the Cy5 dye is partially quenched by the tetrazine group. Upon reaction with a TCO-modified molecule, this quenching is relieved, leading to a significant increase in fluorescence, which can improve the signal-to-noise ratio in imaging applications.[5][6]

  • High Water Solubility: The presence of sulfo- groups enhances the water solubility of the dye, making it ideal for use in aqueous biological buffers.[7]

Physicochemical and Spectroscopic Properties

Accurate quantitative data is crucial for the successful design of labeling experiments and for the analysis of results. The key properties of this compound are summarized in the tables below.

Table 1: General and Physicochemical Properties
PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 1801924-46-8[1]
Molecular Formula C44H51N7O10S3[1]
Molecular Weight 934.1 g/mol [1]
Solubility Water, DMSO, DMF[1][7]
Storage Conditions -20°C, desiccated, protected from light[1][8]
Table 2: Spectroscopic and Performance Data
PropertyValueSource(s)
Excitation Maximum (λex) ~647-649 nm[1][7]
Emission Maximum (λem) ~655-670 nm[1][7]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[1][7]
Fluorescence Quantum Yield (Φ) ~0.28 (for a similar sulfo-Cyanine5 tetrazine)[8]
Recommended Laser Lines 633 nm, 647 nm[4]
pH Sensitivity pH insensitive from pH 4 to 10[4]

Reaction Mechanism and Experimental Workflows

The core of labeling with this compound is the iEDDA reaction. This reaction is depicted below, followed by a generalized experimental workflow for labeling biomolecules.

G cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_products Products Sulfo_Cy5_Methyltetrazine This compound iEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition Sulfo_Cy5_Methyltetrazine->iEDDA TCO_Biomolecule TCO-Modified Biomolecule (Protein or Nucleic Acid) TCO_Biomolecule->iEDDA Labeled_Biomolecule Fluorescently Labeled Biomolecule iEDDA->Labeled_Biomolecule N2 Nitrogen Gas (N₂) iEDDA->N2

Figure 1: Reaction mechanism of this compound with a TCO-modified biomolecule.

A typical experimental workflow for labeling and analysis is outlined below.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Application prep_biomolecule Prepare TCO-Modified Biomolecule mix Mix Reactants and Incubate prep_biomolecule->mix prep_dye Prepare this compound Stock Solution prep_dye->mix purify Remove Excess Dye (e.g., Size Exclusion Chromatography) mix->purify analyze Characterize Labeled Biomolecule (Spectroscopy, Gel Electrophoresis) purify->analyze application Downstream Applications (Microscopy, Flow Cytometry) analyze->application

Figure 2: General experimental workflow for biomolecule labeling.

Experimental Protocols

The following protocols provide a detailed methodology for labeling proteins and nucleic acids with this compound. These are starting points and may require optimization for specific biomolecules and applications.

Protocol 1: Labeling of TCO-Modified Proteins

This protocol assumes the protein of interest has been modified to contain a TCO group.

Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 1-10 mM. This stock solution can be stored in aliquots at -20°C, protected from light and moisture.

  • Prepare the Labeling Reaction:

    • Dissolve the TCO-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for 2-4 hours.

  • Purification:

    • Remove the unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for the Cy5 dye).

Protocol 2: Labeling of TCO-Modified Nucleic Acids

This protocol is suitable for labeling TCO-modified DNA or RNA.

Materials:

  • TCO-modified nucleic acid

  • This compound

  • Anhydrous DMSO or DMF

  • Nuclease-free water

  • Ethanol (B145695) (100%)

  • 3 M Sodium Acetate, pH 5.2

  • Purification column (e.g., size-exclusion or oligo cleanup column)

Procedure:

  • Prepare this compound Stock Solution:

    • Follow step 1 from the protein labeling protocol.

  • Prepare the Labeling Reaction:

    • Dissolve the TCO-modified nucleic acid in nuclease-free water or a suitable buffer (e.g., TE buffer).

    • Add a 2 to 10-fold molar excess of the this compound stock solution.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • The unreacted dye can be removed by ethanol precipitation or by using a suitable purification column according to the manufacturer's instructions.

    • For ethanol precipitation:

      • Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2.

      • Add 2.5-3 volumes of ice-cold 100% ethanol.

      • Incubate at -20°C for at least 30 minutes.

      • Centrifuge to pellet the nucleic acid, wash with 70% ethanol, and resuspend in a suitable buffer.

  • Characterization:

    • The labeling efficiency can be assessed by gel electrophoresis with fluorescence imaging or by UV-Vis spectroscopy.

Application in Live-Cell Imaging: A Pre-targeting Strategy

A powerful application of this compound is in live-cell imaging using a pre-targeting approach. This minimizes the exposure of cells to potentially harmful antibodies or high concentrations of dye.

G cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Wash cluster_step3 Step 3: Labeling cluster_step4 Step 4: Imaging step1_node Incubate live cells with a TCO-modified antibody targeting a cell surface receptor step2_node Wash to remove unbound antibody step1_node->step2_node step3_node Add this compound, which reacts with the TCO-antibody step2_node->step3_node step4_node Image the fluorescently labeled cells via fluorescence microscopy step3_node->step4_node

Figure 3: Workflow for a pre-targeting live-cell imaging experiment.

This strategy allows for the specific visualization of cell surface proteins and can be adapted to study receptor trafficking, internalization, and other dynamic cellular processes.

Conclusion

This compound is a versatile and robust fluorescent probe for the bioorthogonal labeling of proteins and nucleic acids. Its excellent water solubility, high reactivity, and favorable spectroscopic properties make it an invaluable tool for researchers in molecular biology, cell biology, and drug development. The detailed protocols and data provided in this guide serve as a foundation for the successful implementation of this technology in a wide range of applications, from in vitro bioconjugation to advanced live-cell imaging.

References

An In-depth Technical Guide to Inverse Electron Demand Diels-Alder Cycloaddition for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly evolved from a niche cycloaddition to a cornerstone of modern chemical biology, bioconjugation, and drug development.[1][2] Its remarkable speed, high selectivity, and ability to proceed in complex biological environments without the need for toxic catalysts have established it as a premier bioorthogonal "click" reaction.[2][3][4][5] This technical guide provides a comprehensive overview of the IEDDA reaction, including its core principles, quantitative kinetic data, detailed experimental protocols, and key applications in the life sciences.

Core Principles of the Inverse Electron Demand Diels-Alder Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[3][6] This is the reverse of the classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[6][7] The unique reactivity of the IEDDA reaction is best understood through the lens of Frontier Molecular Orbital (FMO) theory.

Mechanism and Frontier Molecular Orbital (FMO) Theory

The rate of the IEDDA reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][8] A smaller energy gap leads to a faster reaction.[1][9] In the IEDDA reaction, the electron-rich dienophile has a high-energy HOMO, and the electron-deficient diene possesses a low-energy LUMO, resulting in a small HOMO-LUMO gap and consequently, rapid reaction kinetics.[1][6]

The reaction proceeds through a concerted [4+2] cycloaddition mechanism, forming a six-membered ring.[6][10] In the case of commonly used tetrazine dienes, this is followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas, driving the reaction to completion and forming a stable dihydropyridine (B1217469) product, which then oxidizes to the corresponding pyridine.[3]

IEDDA_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_products Products Diene Electron-Deficient Diene (e.g., Tetrazine) TS [4+2] Cycloaddition Diene->TS + Dienophile Electron-Rich Dienophile (e.g., trans-Cyclooctene) Dienophile->TS Intermediate Unstable Bicyclic Intermediate TS->Intermediate Product Stable Conjugate Intermediate->Product - N₂ N2 Nitrogen Gas (N₂) Antibody_Labeling_Workflow Start Start with Antibody Solution Step1 Step 1: Antibody Modification Add TCO-NHS ester to antibody solution. Incubate to allow reaction with lysines. Start->Step1 Step2 Step 2: Purification Remove excess TCO-NHS ester using a spin desalting column. Step1->Step2 Step3 Step 3: IEDDA Ligation Add tetrazine-fluorophore conjugate to the TCO-modified antibody. Step2->Step3 Step4 Step 4: Final Purification Remove unreacted tetrazine-fluorophore using a spin desalting column. Step3->Step4 End Labeled Antibody Ready for Use Step4->End Pretargeting_Strategy cluster_phase1 Phase 1: Targeting cluster_phase2 Phase 2: Ligation Administer_Ab Administer TCO-Antibody Accumulation Antibody accumulates at tumor site Administer_Ab->Accumulation Clearance1 Unbound antibody clears from circulation Accumulation->Clearance1 Administer_Tz Administer Tetrazine-Drug/Probe Clearance1->Administer_Tz Time Delay IEDDA_Reaction In vivo IEDDA reaction at tumor site Administer_Tz->IEDDA_Reaction Clearance2 Unbound Tetrazine-Drug/Probe clears rapidly IEDDA_Reaction->Clearance2

References

Stability of Sulfo-Cy5-Methyltetrazine at Physiological pH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Sulfo-Cy5-Methyltetrazine, a key reagent in bioconjugation and fluorescence imaging, under physiological pH conditions. Understanding the stability of this molecule is critical for its effective use in experimental design, particularly in applications requiring long incubation times in biological media, such as in vivo imaging and antibody-drug conjugate (ADC) development.

Introduction to this compound

This compound is a bifunctional molecule that combines the bright, far-red fluorescence of the Sulfo-Cy5 dye with the highly efficient and bioorthogonal reactivity of the methyltetrazine moiety. The sulfonated cyanine (B1664457) dye component imparts excellent water solubility and fluorescence properties that are largely independent of pH in the physiological range, making it a robust reporter molecule.[1] The methyltetrazine group enables rapid, catalyst-free "click" reactions with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is characterized by its exceptional speed and selectivity, allowing for the precise labeling of biomolecules in complex biological systems.

The stability of the entire construct, particularly the tetrazine ring, at physiological pH (typically 7.4) and temperature (37°C) is a crucial parameter that dictates its utility in various applications. Degradation of the tetrazine moiety can lead to a loss of reactivity, hindering conjugation efficiency and potentially leading to inaccurate quantification or failed experiments.

Factors Influencing Tetrazine Stability

The stability of the 1,2,4,5-tetrazine (B1199680) ring is significantly influenced by the electronic properties of its substituents. A general trend has been observed where:

  • Electron-donating groups (EDGs) , such as alkyl groups (e.g., methyl), tend to increase the stability of the tetrazine ring. This is attributed to an increase in the electron density of the ring, making it less susceptible to nucleophilic attack by water or other nucleophiles present in biological media.

  • Electron-withdrawing groups (EWGs) , on the other hand, decrease the electron density of the tetrazine ring, which accelerates the IEDDA reaction rate but also renders the ring more prone to degradation.[1]

The methyl group in this compound, therefore, plays a crucial role in enhancing its stability compared to unsubstituted tetrazines, representing a balance between reactivity and stability.

Quantitative Stability Data

Table 1: Stability of Substituted Tetrazines in PBS (pH 7.4) at 37°C

Tetrazine Derivative (Substituent)Percent Remaining after 14 hoursReference
Alkyl Substituted (e.g., Methyl) High (>90%) Inferred from[2]
Hydrogen SubstitutedModerate[2]
Electron-Withdrawing Group SubstitutedLow[2]

Table 2: Comparative Half-life of Tetrazine Derivatives in Serum

Tetrazine Derivative (Substituents)Half-life (t½) in Serum (hours)Reference
H, Pyridyl> 24[1]
CH₃, Pyridyl > 24 [1]
CO₂Et, Pyridyl~12[1]
CN, Pyridyl< 1[1]
H, Pyrimidyl~12[1]
CH₃, Pyrimidyl > 24 [1]

Data presented for methyl-substituted pyridyl and pyrimidyl tetrazines suggest that the presence of a methyl group significantly enhances stability in a complex biological medium.

Experimental Protocols for Stability Assessment

The stability of this compound can be empirically determined using straightforward analytical techniques. The following is a generalized protocol for assessing the hydrolytic stability of a tetrazine-containing compound at physiological pH.

Materials and Reagents
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Temperature-controlled incubator or water bath (37°C)

  • UV-Vis Spectrophotometer or a microplate reader

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis detector

Stability Assessment using UV-Vis Spectroscopy

This method relies on the characteristic visible absorbance of the tetrazine ring (typically around 520-540 nm). Degradation of the ring leads to a decrease in this absorbance.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Preparation of Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration that gives a reliable absorbance reading in the linear range of the spectrophotometer (e.g., 100-200 µM). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize solvent effects.

  • Incubation: Incubate the working solution in a sealed, light-protected container at 37°C.

  • Absorbance Measurements: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the solution and measure the absorbance at the λmax of the tetrazine moiety.

  • Data Analysis: Plot the absorbance as a function of time. The percentage of remaining tetrazine can be calculated at each time point relative to the initial absorbance at t=0.

Stability Assessment using High-Performance Liquid Chromatography (HPLC)

HPLC provides a more precise method to quantify the parent compound and detect any degradation products.

  • Sample Preparation and Incubation: Prepare and incubate the this compound solution in PBS (pH 7.4) at 37°C as described above.

  • HPLC Analysis: At each time point, inject an aliquot of the sample onto the HPLC system.

    • Mobile Phase: A typical gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) can be used.

    • Detection: Monitor the elution profile at the absorbance maximum of the Sulfo-Cy5 dye (around 647 nm) and the tetrazine (around 520 nm).

  • Data Analysis: The peak area of the intact this compound at each time point is used to determine the percentage of the compound remaining. A standard curve can be generated for absolute quantification.

Visualizations

Chemical Structure and Degradation Pathway

cluster_main This compound Structure and Hydrolysis SulfoCy5 Sulfo-Cy5 Dye Linker Linker SulfoCy5->Linker Methyltetrazine Methyltetrazine Linker->Methyltetrazine Degradation_Product Degradation Product (Loss of N₂) Methyltetrazine->Degradation_Product Hydrolysis H2O H₂O (Physiological pH) H2O->Degradation_Product cluster_workflow Workflow for this compound Stability Assessment arrow arrow A Prepare Stock Solution (in DMSO) B Dilute in PBS (pH 7.4) to Working Concentration A->B C Incubate at 37°C (Light Protected) B->C D Sample at Multiple Time Points C->D E Analyze by HPLC or UV-Vis Spectroscopy D->E F Quantify Remaining This compound E->F G Plot % Remaining vs. Time F->G

References

Sulfo-Cy5-Methyltetrazine: A Comprehensive Technical Guide for Bioorthogonal Labeling and Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the photophysical properties, experimental protocols, and common applications of Sulfo-Cy5-Methyltetrazine, a key reagent in bioorthogonal chemistry and fluorescence imaging. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development.

Core Properties of this compound and Related Compounds

The photophysical characteristics of a fluorophore are critical for its effective application. This compound is a bright and photostable dye, making it well-suited for a variety of fluorescence-based assays. The following table summarizes its key quantitative data, along with that of closely related cyanine (B1664457) dye derivatives for comparison.

PropertyThis compoundSulfo-Cy5-TetrazineCy5-Methyltetrazine
Extinction Coefficient (ε) 250,000 M⁻¹cm⁻¹[1]271,000 M⁻¹cm⁻¹[2]250,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ) ~0.28*0.28[2]0.2[3]
Excitation Maximum (λex) 647 nm[1]646 nm[2]646 nm[3]
Emission Maximum (λem) 665 nm[1]662 nm[2]662 nm[3]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is fundamental for the quantitative use of fluorophores. The following sections provide detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.

Materials:

  • This compound

  • High-purity solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), followed by dilution in phosphate-buffered saline (PBS) or a buffer of choice)

  • Spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of DMSO to create a concentrated stock solution.

  • Serial Dilutions: Perform a series of dilutions of the stock solution in the desired aqueous buffer to prepare at least five different concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the absorption maximum of this compound (~647 nm).

  • Blank Measurement: Fill a cuvette with the solvent used for the dilutions and use this as a blank to zero the spectrophotometer.

  • Absorbance Measurements: Measure the absorbance of each of the prepared dilutions at the absorption maximum.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis of the data. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. For Sulfo-Cy5, a suitable reference standard is Rhodamine 101 in ethanol (B145695) (Φ = 1.0).

Materials:

  • This compound

  • Quantum yield standard (e.g., Rhodamine 101)

  • High-purity solvents (e.g., DMSO, ethanol, and the aqueous buffer used for the sample)

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Solutions:

    • Prepare a series of dilutions of both the this compound (sample) and the quantum yield standard in their respective solvents.

    • The concentrations should be adjusted to have a low absorbance (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

  • Measure Fluorescence Emission:

    • Using a fluorometer, record the fluorescence emission spectrum for each solution.

    • The excitation wavelength must be identical for all measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of each plot should be linear.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where:

      • Φ_standard is the quantum yield of the standard.

      • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.

      • n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively.

Experimental Workflow: Bioorthogonal Labeling

This compound is a key reagent for bioorthogonal labeling via the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between the methyltetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. This highly specific and rapid reaction allows for the labeling of biomolecules in complex biological environments.

G Bioorthogonal Labeling Workflow with this compound cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Analysis Biomolecule Biomolecule of Interest (e.g., Protein, Antibody) TCO_Modification Modification with TCO-NHS ester Biomolecule->TCO_Modification TCO_Biomolecule TCO-Modified Biomolecule TCO_Modification->TCO_Biomolecule Reaction IEDDA Click Reaction TCO_Biomolecule->Reaction Sulfo_Cy5_Tetrazine This compound Sulfo_Cy5_Tetrazine->Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction->Labeled_Biomolecule Purification Purification (e.g., SEC, Dialysis) Labeled_Biomolecule->Purification Analysis Downstream Analysis (e.g., Microscopy, Flow Cytometry) Purification->Analysis

Caption: Bioorthogonal labeling workflow using this compound and a TCO-modified biomolecule.

Detailed Protocol for Protein Labeling:

  • Modification of the Target Protein with TCO:

    • Dissolve the protein of interest in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a molar excess of a TCO-NHS ester to the protein solution. The exact molar ratio will depend on the protein and the desired degree of labeling and should be optimized.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

    • Remove the excess, unreacted TCO-NHS ester by size-exclusion chromatography or dialysis.

  • Labeling with this compound:

    • To the purified TCO-modified protein, add a slight molar excess of this compound.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound from the labeled protein using size-exclusion chromatography or dialysis.

  • Characterization and Downstream Applications:

    • Confirm the successful labeling and determine the degree of labeling using UV-Vis spectroscopy.

    • The fluorescently labeled protein is now ready for use in various downstream applications such as fluorescence microscopy, flow cytometry, or in vivo imaging.[4]

References

An In-depth Technical Guide to the Storage and Handling of Sulfo-Cy5-Methyltetrazine Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential technical details for the proper storage, handling, and utilization of Sulfo-Cy5-Methyltetrazine, a fluorescent probe crucial for advanced bioorthogonal chemistry applications. Adherence to these guidelines is paramount to ensure the reagent's stability, performance, and the generation of reliable experimental data.

Core Properties and Storage

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family, functionalized with a methyltetrazine moiety. This reagent is instrumental in "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (B1233481) (TCO) tagged biomolecules.[1][2] Its sulfo-group enhances aqueous solubility, making it ideal for biological applications.[2][3]

Proper storage is critical to maintain the reagent's integrity. Unopened vials should be stored at -20°C in the dark and in a desiccated environment.[3][4] When stored correctly, the reagent is stable for up to 24 months.[3] For transportation, it can be kept at room temperature for up to three weeks.[3]

Table 1: Storage and Handling of this compound

ParameterRecommendationSource(s)
Storage Temperature -20°C[3][4]
Storage Conditions In the dark, desiccated[3][4]
Shelf-Life 24 months upon receipt[3]
Shipping Temperature Ambient temperature (up to 3 weeks)[3]
Handling Allow to warm to room temperature before opening to prevent moisture condensation. Protect from prolonged exposure to light.[3]

Solubility and Preparation of Stock Solutions

This compound exhibits good solubility in water and common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3]

Table 2: Solubility of this compound

SolventSolubilitySource(s)
WaterGood[3]
DMFGood[3]
DMSOGood[3]

For experimental use, it is recommended to prepare a fresh stock solution in anhydrous DMSO or DMF. Unused stock solutions should be aliquoted into single-use volumes and stored at -20°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following protocols outline the key steps for utilizing this compound in bioorthogonal labeling experiments.

Protocol 1: Labeling of TCO-Modified Proteins/Antibodies

This two-step protocol first involves the modification of a protein or antibody with a TCO group, followed by the ligation with this compound.

Step 1: TCO-Functionalization of Proteins/Antibodies

  • Protein Preparation: Dissolve the protein or antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.[5]

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve a TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[5]

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[5]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[5]

  • Quenching (Optional): To terminate the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[5]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[5]

Step 2: Ligation with this compound

  • Reactant Preparation: Prepare the TCO-modified protein in a reaction buffer (e.g., PBS, pH 7.4). Dissolve the this compound in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Mix the TCO-modified protein with the this compound solution. A 1:1 molar ratio is a good starting point, though this may require optimization.[6]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.[6] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Purification (Optional): If necessary, the final fluorescently labeled conjugate can be purified from the excess this compound reagent by size-exclusion chromatography or dialysis.[7]

Protocol 2: Live-Cell Imaging using a Pre-targeting Strategy

This protocol is designed for the fluorescent labeling of live cells that have been surface-labeled with a TCO moiety.

  • Pre-targeting: Incubate the cells with a TCO-labeled antibody in a live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C. This allows the antibody to bind to its target on the cell surface.[5]

  • Washing: Gently wash the cells two to three times with a fresh, pre-warmed imaging medium to remove any unbound TCO-labeled antibody.[5]

  • Ligation and Imaging: Prepare the this compound staining solution in the imaging medium at a final concentration of 1-5 µM. Add the staining solution to the cells.[5]

  • Image Acquisition: Proceed with live-cell imaging using the appropriate fluorescence channels for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound.

G cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Tetrazine Ligation Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Add TCO-NHS Ester Add TCO-NHS Ester Protein in\nAmine-Free Buffer->Add TCO-NHS Ester 10-20x molar excess Incubate\n(RT, 30-60 min) Incubate (RT, 30-60 min) Add TCO-NHS Ester->Incubate\n(RT, 30-60 min) Quench (Optional)\n(Tris-HCl) Quench (Optional) (Tris-HCl) Incubate\n(RT, 30-60 min)->Quench (Optional)\n(Tris-HCl) Purify\n(Desalting Column) Purify (Desalting Column) Quench (Optional)\n(Tris-HCl)->Purify\n(Desalting Column) TCO-Labeled Protein TCO-Labeled Protein Purify\n(Desalting Column)->TCO-Labeled Protein Mix with\nthis compound Mix with This compound TCO-Labeled Protein->Mix with\nthis compound Incubate\n(RT, 1 hr) Incubate (RT, 1 hr) Mix with\nthis compound->Incubate\n(RT, 1 hr) This compound Stock This compound Stock This compound Stock->Mix with\nthis compound Purify (Optional)\n(SEC/Dialysis) Purify (Optional) (SEC/Dialysis) Incubate\n(RT, 1 hr)->Purify (Optional)\n(SEC/Dialysis) Fluorescently Labeled Protein Fluorescently Labeled Protein Purify (Optional)\n(SEC/Dialysis)->Fluorescently Labeled Protein Downstream Applications Downstream Applications Fluorescently Labeled Protein->Downstream Applications e.g., Imaging, Flow Cytometry

Workflow for Protein Labeling.

G Live Cells Live Cells Incubate with\nTCO-Antibody\n(37°C, 30-60 min) Incubate with TCO-Antibody (37°C, 30-60 min) Live Cells->Incubate with\nTCO-Antibody\n(37°C, 30-60 min) Pre-targeting Wash Cells\n(2-3x with warm media) Wash Cells (2-3x with warm media) Incubate with\nTCO-Antibody\n(37°C, 30-60 min)->Wash Cells\n(2-3x with warm media) Add this compound\n(1-5 µM in media) Add this compound (1-5 µM in media) Wash Cells\n(2-3x with warm media)->Add this compound\n(1-5 µM in media) Live-Cell Imaging\n(Cy5 Channel) Live-Cell Imaging (Cy5 Channel) Add this compound\n(1-5 µM in media)->Live-Cell Imaging\n(Cy5 Channel)

Live-Cell Imaging Workflow.

G TCO TCO-modified Biomolecule Intermediate Diels-Alder Cycloaddition TCO->Intermediate Tetrazine Sulfo-Cy5- Methyltetrazine Tetrazine->Intermediate Product Stable Labeled Biomolecule Intermediate->Product N2 N2 Intermediate->N2 release

TCO-Tetrazine Ligation Mechanism.

References

Safety and Handling of Tetrazine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for tetrazine compounds, a class of molecules increasingly utilized in bioorthogonal chemistry, drug development, and materials science. Given their unique reactivity and energetic potential, a thorough understanding of their properties is crucial for safe laboratory practice.

General Safety and Hazard Information

Tetrazine compounds, particularly those with a high nitrogen content, are energetic materials and should be handled with care. While many tetrazine derivatives used in bioorthogonal chemistry are designed for stability in biological systems, some can be sensitive to shock, friction, heat, or static discharge. It is imperative to consult the Safety Data Sheet (SDS) for each specific tetrazine compound before use.

General Handling Precautions:

  • Handle tetrazine compounds in a well-ventilated fume hood.

  • Avoid inhalation of dust, vapors, mist, or gas.[1]

  • Prevent contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE).[2]

  • Avoid the formation of dust and aerosols.[2]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1]

  • Ground/bond container and receiving equipment to prevent static discharge.[3]

  • Do not subject the material to mechanical shock or friction.[3]

Personal Protective Equipment (PPE)

A critical aspect of safely handling tetrazine compounds is the consistent and correct use of Personal Protective Equipment.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1]Protects against splashes and airborne particles.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1]Prevents skin contact and absorption.
Skin and Body Protection Flame-resistant lab coat and long-sleeved clothing.[2]Protects skin from accidental contact and potential ignition.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges if working with volatile compounds or generating dust.[1]Prevents inhalation of harmful vapors or particulates.

Storage and Stability

Proper storage is essential to maintain the integrity and ensure the safety of tetrazine compounds.

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Protect from light, as some tetrazine derivatives can be light-sensitive.[3]

  • Store at the recommended temperature, often -20°C for long-term stability.[1]

  • Store away from incompatible materials, such as strong oxidizing agents and reducing agents.

Stability of Tetrazine Derivatives

The stability of tetrazine compounds can vary significantly depending on their substituents. Electron-withdrawing groups can increase the reactivity of tetrazines in bioorthogonal reactions but may decrease their stability in aqueous or biological media.

Tetrazine DerivativeHalf-life in Serum/PBSDecomposition Temperature (°C)Reference
Dimethyltetrazine~50% decomposition in PBS after 14 hNot specified[4]
Dipyridyl-tetrazine9.6 h in PBSNot specified[4]
3,6-dihydrazino-1,2,4,5-tetrazine (DHT)Not specified164-173 (exothermic peak)[3]
3,6-diamino-1,2,4,5-tetrazineNot specified347 (exothermic peak)[3]
Triazolyl-tetrazine derivatives>92% remaining after 12 h in DMEM with 10% FBSGradual exothermic decomposition[5]
Pyridyl- or H-tetrazine derivatives<13% remaining after 48 h in DMEM with 10% FBSNot specified[5]

Experimental Protocols

Detailed and standardized procedures are critical for the safe and effective use of tetrazine compounds in a research setting.

Protocol for Quenching Tetrazine-TCO Ligation Reactions

This protocol describes a general procedure for quenching a tetrazine-trans-cyclooctene (TCO) ligation reaction, which is often performed to stop the reaction at a specific time point for analytical purposes.

Materials:

  • Reaction mixture containing unreacted tetrazine and TCO.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or a solution of a TCO-containing small molecule.[6]

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Optional Quenching: To terminate the ligation reaction, add the quenching buffer to the reaction mixture to achieve a final concentration of 50-100 mM.[3]

  • Incubation: Incubate the mixture for 5-10 minutes at room temperature with gentle agitation.[1]

  • Purpose of Quenching: The primary amine in Tris buffer can react with and deactivate any unreacted NHS esters if they were used for labeling, while a TCO-containing small molecule will consume any excess tetrazine.

  • Purification: Following quenching, the desired product can be purified from the excess reagents and byproducts using standard techniques such as desalting columns, dialysis, or HPLC.[1]

Protocol for Stability Assessment of Tetrazine Compounds by LC-MS

This protocol outlines a method for quantifying the stability of a tetrazine derivative in a biological medium using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Tetrazine compound of interest.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Phosphate Buffered Saline (PBS).

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid).

  • LC-MS system with a C18 column.

Procedure:

  • Sample Preparation: Prepare a stock solution of the tetrazine compound in DMSO. Dilute the stock solution to a final concentration (e.g., 10 µM) in pre-warmed (37°C) DMEM with 10% FBS or PBS.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Quenching and Protein Precipitation: Immediately quench the reaction and precipitate proteins by adding a threefold excess of cold acetonitrile.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS Analysis: Transfer the supernatant to an HPLC vial for LC-MS analysis.

  • Data Analysis: Monitor the disappearance of the parent tetrazine compound over time by integrating the area of its corresponding peak in the chromatogram. The stability can be reported as the percentage of the compound remaining at each time point relative to the initial time point.[5]

Waste Disposal

Proper disposal of tetrazine waste is crucial to prevent environmental contamination and ensure laboratory safety.

General Guidelines:

  • All waste containing tetrazine compounds should be considered hazardous waste.

  • Collect tetrazine waste in a designated, properly labeled, and sealed container.

  • Never mix tetrazine waste with incompatible chemicals.

  • The first rinse of any container that held a tetrazine compound should be collected as hazardous waste.

  • For highly toxic derivatives, the first three rinses must be collected as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

Experimental Workflow for Bioorthogonal Labeling of Cell Surface Proteins

The following diagram illustrates a typical workflow for labeling cell surface proteins using tetrazine-TCO ligation.

G Workflow for Cell Surface Protein Labeling cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Analysis A Cells expressing protein of interest B Incubate with TCO-NHS ester A->B C Wash to remove excess TCO B->C D Add Tetrazine-fluorophore conjugate C->D E Wash to remove excess Tetrazine-fluorophore D->E F Image cells via fluorescence microscopy E->F

Workflow for Cell Surface Protein Labeling
Logical Workflow for Investigating a Signaling Pathway Using Tetrazine-Based Probes

This diagram outlines the logical steps involved in using tetrazine bioorthogonal chemistry to study a protein's role within a cellular signaling pathway.

G Investigating a Signaling Pathway with Tetrazine Probes cluster_hypothesis Hypothesis Generation cluster_probe_design Probe Design & Synthesis cluster_experiment Cellular Experiment cluster_analysis Data Analysis A Hypothesize protein 'X' is involved in Pathway 'Y' B Synthesize TCO-modified version of a known ligand for protein 'X' A->B C Synthesize a Tetrazine-fluorophore or Tetrazine-biotin probe A->C D Treat cells with TCO-ligand B->D F Add Tetrazine probe for labeling or pulldown C->F E Stimulate or inhibit Pathway 'Y' D->E E->F G Fluorescence imaging to visualize protein 'X' localization F->G H Pulldown with streptavidin beads F->H J Conclusion G->J I Mass spectrometry to identify interaction partners H->I I->J

Investigating a Signaling Pathway with Tetrazine Probes

This guide is intended to provide a foundation for the safe handling and use of tetrazine compounds. Researchers should always consult the specific SDS for each compound and adhere to their institution's safety protocols. As the field of bioorthogonal chemistry continues to evolve, so too will our understanding of the properties and safe handling of these versatile molecules.

References

Methodological & Application

Application Notes and Protocols: Sulfo-Cy5-Methyltetrazine Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of Sulfo-Cy5-Methyltetrazine to a trans-cyclooctene (B1233481) (TCO)-modified antibody via a bioorthogonal click chemistry reaction. This method offers a highly specific and efficient way to label antibodies with the far-red fluorescent dye Sulfo-Cy5, minimizing non-specific binding and preserving antibody function.

Introduction

Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye ideal for labeling biomolecules such as antibodies.[1][2] Its fluorescence emission in the far-red spectrum minimizes autofluorescence from biological samples.[1] The conjugation strategy outlined here utilizes the inverse electron demand Diels-Alder reaction, a type of "click chemistry," which occurs between a methyltetrazine moiety on the Sulfo-Cy5 dye and a trans-cyclooctene (TCO) group pre-installed on the antibody.[3][4] This reaction is extremely fast, selective, and proceeds under mild, biocompatible conditions without the need for a catalyst.[3][5]

This protocol is intended for researchers in various fields, including immunology, cell biology, and drug development, who require precisely labeled antibodies for applications such as flow cytometry, fluorescence microscopy, and in vivo imaging.

Quantitative Data Summary

The following tables summarize key quantitative data for the components and the conjugation reaction.

Table 1: Properties of Sulfo-Cy5 Dye

PropertyValueReference
Excitation Maximum~646 - 649 nm[2][3]
Emission Maximum~662 - 671 nm[2][3]
Extinction Coefficient250,000 cm⁻¹M⁻¹[1][3]
Molecular Weight (this compound)~919.27 g/mol [3]
SolubilityWater, DMSO, DMF[1][3]
Optimal pH range4 - 10[1][3]

Table 2: Recommended Reaction Parameters

ParameterRecommended ValueNotes
Molar Ratio (Dye:Antibody)2 - 10 fold molar excess of dyeThe optimal ratio should be determined empirically for each antibody.[6]
Antibody Concentration2 - 10 mg/mLLower concentrations can reduce conjugation efficiency.[7]
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.4Tris and glycine (B1666218) buffers should be avoided as they contain primary amines that can interfere.[7]
Reaction Time30 - 60 minutesThe reaction is often complete in a shorter time due to the fast kinetics of the TCO-tetrazine ligation.[5]
Reaction TemperatureRoom TemperatureElevated temperatures are not required.[3]

Experimental Protocols

This protocol is divided into three main stages: preparation of the antibody and dye, the conjugation reaction, and purification of the conjugated antibody.

Part 1: Preparation of Reagents
  • TCO-Modified Antibody Preparation:

    • This protocol assumes the antibody has been pre-modified to contain a trans-cyclooctene (TCO) group. If not, the antibody must first be functionalized with a TCO-NHS ester or a similar reagent that reacts with primary amines (lysine residues) on the antibody.

    • Ensure the TCO-modified antibody is in an amine-free buffer, such as PBS, at a pH of 7.2-7.4.[7]

    • If the antibody solution contains interfering substances like BSA, gelatin, or Tris buffer, it must be purified.[7] This can be achieved through dialysis, desalting columns, or centrifugal filter units.[8]

    • Adjust the concentration of the TCO-modified antibody to 2-10 mg/mL.[7]

  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[6]

    • This stock solution should be prepared fresh before use. If storage is necessary, it can be stored at -20°C for up to two weeks, protected from light and moisture.[6]

Part 2: Antibody Conjugation Reaction
  • Determine Molar Ratio:

    • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess. A starting point of a 5 to 10-fold molar excess of dye to antibody is recommended.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the TCO-modified antibody solution.

    • Gently mix the reaction mixture by pipetting or vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[6]

Part 3: Purification of the Conjugate
  • Removal of Unreacted Dye:

    • It is crucial to remove any unconjugated this compound from the antibody-dye conjugate.

    • This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 column.[6][7]

    • Load the reaction mixture onto the equilibrated column.

    • Elute the conjugate with PBS (pH 7.2-7.4). The labeled antibody will elute in the initial fractions, while the smaller, unconjugated dye molecules will be retained longer.

    • Collect the colored fractions corresponding to the conjugated antibody.

Part 4: Characterization of the Conjugate
  • Determine Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per antibody, is a critical parameter. The optimal DOL for most antibodies is between 2 and 10.[6]

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~649 nm (for Sulfo-Cy5).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and the following equations:

      • Protein Concentration (mg/mL) = [A₂₈₀ - (A₆₄₉ × CF)] / ε_protein × dilution_factor

        • A₂₈₀ and A₆₄₉ are the absorbances at 280 nm and 649 nm.

        • CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

      • DOL = (A₆₄₉ × M_protein) / (ε_dye × [Protein])

        • M_protein is the molecular weight of the antibody (e.g., ~150,000 g/mol for IgG).

        • ε_dye is the molar extinction coefficient of the dye at 649 nm (250,000 M⁻¹cm⁻¹).

  • Storage:

    • Store the purified Sulfo-Cy5-labeled antibody at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.[8]

Diagrams

experimental_workflow cluster_prep Part 1: Reagent Preparation cluster_conjugation Part 2: Conjugation cluster_purification Part 3: Purification cluster_characterization Part 4: Characterization antibody_prep Prepare TCO-Modified Antibody (2-10 mg/mL in PBS) mix Mix Antibody and Dye (5-10x molar excess of dye) antibody_prep->mix dye_prep Prepare 10 mM Sulfo-Cy5- Methyltetrazine in DMSO dye_prep->mix incubate Incubate 30-60 min at Room Temperature mix->incubate purify Purify via Size-Exclusion Chromatography (Sephadex G-25) incubate->purify characterize Determine Degree of Labeling (DOL) via UV-Vis Spectroscopy purify->characterize store Store Conjugate at 4°C or -20°C characterize->store

Caption: Experimental workflow for this compound antibody conjugation.

reaction_pathway antibody TCO-Modified Antibody conjugate Sulfo-Cy5 Labeled Antibody antibody->conjugate Inverse Electron Demand Diels-Alder Reaction dye This compound dye->conjugate

Caption: Bioorthogonal click chemistry reaction pathway.

References

Application Notes and Protocols for Live-Cell Labeling with Sulfo-Cy5-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5-Methyltetrazine is a water-soluble, far-red fluorescent dye designed for the specific labeling of live cells. This reagent is a key component in bioorthogonal click chemistry, a powerful technique for attaching probes to biomolecules in their native environment without interfering with biological processes. The labeling strategy is based on the highly efficient and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the methyltetrazine moiety of the dye and a trans-cyclooctene (B1233481) (TCO) group.[1][2] This reaction is catalyst-free and proceeds with exceptional kinetics under physiological conditions, making it ideal for live-cell imaging.[2]

This document provides a detailed, step-by-step guide for labeling live cells with this compound using a pre-targeting approach. This strategy involves two steps: first, the introduction of a TCO-functionalized molecule that binds to a specific cellular target, followed by the addition of the this compound dye for fluorescent labeling.[3][4]

Key Features of this compound:

  • High Water Solubility: The sulfonate groups enhance aqueous solubility, eliminating the need for organic co-solvents that can be harmful to cells.[5][6]

  • Far-Red Fluorescence: With excitation and emission maxima around 649 nm and 670 nm respectively, it minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.[7][8]

  • Bioorthogonal Reactivity: Specifically reacts with TCO-modified molecules, ensuring high labeling specificity.[1][2]

  • High Photostability: Cy5 dyes are known for their resistance to photobleaching, allowing for longer imaging experiments.[9]

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1. This compound Stock Solution (1 mM):

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial to create a 1 mM stock solution. The required volume of DMSO will depend on the amount of dye provided by the manufacturer.

  • Vortex briefly to ensure the dye is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The stock solution in DMSO is stable for several weeks when stored properly.

1.2. Cell Culture Medium:

Use the appropriate complete cell culture medium for the cell line being used. For the labeling and imaging steps, a serum-free or phenol (B47542) red-free medium can be used to reduce background fluorescence.

1.3. Washing Buffer:

Phosphate-buffered saline (PBS), pH 7.4.

Protocol 2: Pre-targeting of Live Cells with a TCO-conjugated Molecule

This protocol assumes the use of a commercially available or user-prepared TCO-conjugated antibody or other targeting molecule.

  • Cell Seeding: Seed the cells in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate) and culture until they reach the desired confluency.

  • Preparation of TCO-conjugate Solution: Dilute the TCO-conjugated targeting molecule (e.g., antibody) in pre-warmed cell culture medium to the desired final concentration (typically in the nanomolar range, e.g., 10-100 nM). The optimal concentration should be determined empirically for each target and cell type.

  • Incubation: Remove the culture medium from the cells and add the TCO-conjugate solution. Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any unbound TCO-conjugated molecules.

Protocol 3: Labeling of Pre-targeted Live Cells with this compound
  • Preparation of Staining Solution: Dilute the 1 mM this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration is 1-5 µM.[10] The optimal concentration should be determined through titration to achieve a high signal-to-noise ratio while minimizing potential cytotoxicity.

  • Incubation: Add the this compound staining solution to the TCO-pre-targeted cells. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with pre-warmed PBS to remove unbound dye.

  • Imaging: Add fresh, pre-warmed cell culture medium (preferably phenol red-free) to the cells. The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Protocol 4: Assessment of Cytotoxicity (MTT Assay)

To ensure that the labeling process does not adversely affect cell health, a cytotoxicity assay such as the MTT assay can be performed.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for a duration equivalent to the labeling and imaging time. Include an untreated control group.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (Ex)~649 nm[7]
Emission Maximum (Em)~670 nm[7]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[7]
Recommended Laser Line633 nm or 647 nm[8]

Table 2: Illustrative Data for Optimization of Labeling Conditions

The following data is for illustrative purposes to guide optimization. Actual results may vary depending on the cell type, target molecule, and experimental setup.

This compound Concentration (µM)Incubation Time (min)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
11585098
130120097
515250095
530320092
1015410085
1030480078

Mandatory Visualizations

experimental_workflow cluster_pre_targeting Pre-targeting cluster_labeling Labeling cluster_analysis Analysis seed_cells Seed Live Cells add_tco Add TCO-conjugated Targeting Molecule seed_cells->add_tco incubate_tco Incubate (30-60 min) add_tco->incubate_tco wash_tco Wash (3x with PBS) incubate_tco->wash_tco add_dye Add this compound (1-5 µM) wash_tco->add_dye incubate_dye Incubate (15-30 min) add_dye->incubate_dye wash_dye Wash (3x with PBS) incubate_dye->wash_dye image Fluorescence Imaging wash_dye->image

Caption: Experimental workflow for labeling live cells with this compound.

signaling_pathway TCO_Antibody TCO-Antibody Conjugate Cell_Surface_Receptor Cell Surface Receptor TCO_Antibody->Cell_Surface_Receptor Binding Sulfo_Cy5_Tetrazine This compound Cell_Surface_Receptor->Sulfo_Cy5_Tetrazine Click Reaction (iEDDA) Labeled_Receptor Fluorescently Labeled Receptor Sulfo_Cy5_Tetrazine->Labeled_Receptor Fluorescence_Signal Far-Red Fluorescence Signal Labeled_Receptor->Fluorescence_Signal Excitation

Caption: Pre-targeting strategy for live-cell labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Inefficient TCO conjugation to the targeting molecule.Ensure optimal conditions for the TCO conjugation reaction.
Low expression of the target molecule.Use a cell line with higher target expression or induce expression if possible.
Suboptimal dye concentration or incubation time.Titrate the this compound concentration (1-10 µM) and incubation time (15-60 min).
Photobleaching.Minimize light exposure, use an anti-fade mounting medium for fixed cells, and optimize imaging settings.
High Background Non-specific binding of the TCO-conjugate or dye.Increase the number of washing steps. Include a blocking step (e.g., with BSA) before adding the TCO-conjugate.
Autofluorescence.Use a phenol red-free medium for imaging. Acquire an unstained control image to determine the background level.
Cell Death or Altered Morphology Cytotoxicity of the TCO-conjugate or dye.Perform a cytotoxicity assay to determine the optimal, non-toxic concentration. Reduce the concentration and/or incubation time.
Phototoxicity.Minimize the intensity and duration of light exposure during imaging.

References

Protocol for Sulfo-Cy5-Methyltetrazine TCO Ligation in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid kinetics and high specificity within complex biological environments. This protocol details the use of Sulfo-Cy5-Methyltetrazine, a water-soluble and highly reactive fluorescent probe, for the ligation to TCO-modified biomolecules in biological media. The Sulfo-Cy5 fluorophore offers intense far-red fluorescence, minimizing background autofluorescence from cellular components. This system is ideal for a range of applications including live-cell imaging and flow cytometry.[1]

The ligation reaction is based on a [4+2] cycloaddition between the methyltetrazine moiety of this compound and the strained double bond of a TCO-functionalized molecule. This reaction proceeds efficiently at physiological temperature and pH without the need for a catalyst, forming a stable covalent bond.[1][2] The methyltetrazine group provides a good balance of high reactivity and stability in aqueous solutions.[3]

Quantitative Data

The following table summarizes the key quantitative parameters for this compound and its ligation with TCO.

ParameterValueNotes
Second-Order Rate Constant (k₂) 10³ - 10⁵ M⁻¹s⁻¹The exact rate depends on the specific TCO derivative and reaction conditions. Methyltetrazines generally exhibit very fast kinetics.[2]
Excitation Maximum (λex) ~647 nmPost-ligation with TCO.
Emission Maximum (λem) ~655 nmPost-ligation with TCO.
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹At the absorption maximum.
Fluorescence Quantum Yield (ΦF) ~0.28For the structurally similar sulfo-Cyanine5 tetrazine.
Optimal Reaction pH 6.0 - 8.0Efficient ligation occurs within a broad physiological pH range.
Reaction Temperature 4°C to 37°CThe reaction is rapid even at lower temperatures but is typically performed at 37°C for live-cell applications.
Solubility HighThe sulfo- groups ensure excellent water solubility.
Stability GoodThis compound exhibits good stability at physiological pH.[3]

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins via a Pre-targeting Strategy for Live-Cell Imaging

This protocol employs a two-step "pre-targeting" approach. First, a TCO-modified antibody is used to label a specific cell surface protein. Subsequently, the this compound is added to react with the TCO-tagged antibody for fluorescent visualization.

Materials:

  • Cells expressing the target surface protein

  • TCO-conjugated primary or secondary antibody specific to the target protein

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or FluoroBrite™ DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets for Cy5 (e.g., Ex: 620-650 nm, Em: 660-710 nm)

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes or chamber slides to the desired confluency.

  • Pre-targeting with TCO-Antibody:

    • Dilute the TCO-conjugated antibody in pre-warmed live-cell imaging medium to a final concentration of 1-10 µg/mL.

    • Remove the culture medium from the cells and gently wash once with warm PBS.

    • Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a humidified incubator.

  • Washing:

    • Gently remove the antibody solution and wash the cells three times with warm live-cell imaging medium to remove any unbound antibody.

  • This compound Ligation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in live-cell imaging medium to a final concentration of 1-5 µM.

    • Add the this compound solution to the cells.

  • Imaging:

    • Incubate for 5-15 minutes at 37°C, protected from light.

    • The cells are now ready for imaging. There is no need for a final wash step, as the unreacted probe is minimally fluorescent.

    • Acquire images using a fluorescence microscope with the appropriate Cy5 filter set.

Live_Cell_Imaging_Workflow cluster_pre_targeting Pre-targeting cluster_ligation_imaging Ligation & Imaging TCO_Ab TCO-conjugated Antibody Incubate_Ab Incubate 30-60 min at 37°C TCO_Ab->Incubate_Ab Cells Live Cells Cells->Incubate_Ab Add Antibody Wash_1 Wash x3 with Imaging Medium Incubate_Ab->Wash_1 Incubate_Dye Incubate 5-15 min at 37°C Wash_1->Incubate_Dye Add Dye Sulfo_Cy5 This compound Sulfo_Cy5->Incubate_Dye Image Fluorescence Microscopy Incubate_Dye->Image

Pre-targeting workflow for live-cell imaging.

Protocol 2: Staining of TCO-labeled Cells for Flow Cytometry

This protocol describes the fluorescent labeling of a cell suspension where the cells have been previously modified to display TCO groups on their surface (e.g., through metabolic labeling or antibody conjugation).

Materials:

  • Suspension of TCO-labeled cells

  • This compound

  • Anhydrous DMSO

  • FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate emission filters for Cy5 (e.g., 660/20 BP)

Procedure:

  • Cell Preparation:

    • Harvest TCO-labeled cells and wash them once with ice-cold FACS buffer.

    • Adjust the cell density to 1-5 x 10⁶ cells/mL in FACS buffer.

  • Staining:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in FACS buffer to the desired final staining concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

    • Add the this compound staining solution to the cell suspension.

  • Incubation:

    • Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted this compound.

  • Analysis:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter settings.

Controls for Flow Cytometry:

  • Unlabeled Cells: To determine the autofluorescence of the cells.

  • TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.

  • Unlabeled Cells + this compound: To assess non-specific binding of the tetrazine probe.

Flow_Cytometry_Workflow Start TCO-labeled Cell Suspension Stain Add this compound (1-10 µM) Start->Stain Incubate Incubate 15-30 min at RT (dark) Stain->Incubate Wash Wash x3 with FACS Buffer Incubate->Wash Analyze Flow Cytometry Analysis Wash->Analyze

Flow cytometry staining workflow.

Signaling Pathway and Logical Relationships

The underlying principle of this protocol is the bioorthogonal reaction between a tetrazine and a trans-cyclooctene. This is not a signaling pathway but a chemical ligation reaction. The following diagram illustrates the logical relationship of the components.

Ligation_Reaction Biomolecule TCO-modified Biomolecule Reaction iEDDA Cycloaddition Biomolecule->Reaction Probe Sulfo-Cy5- Methyltetrazine Probe->Reaction Product Fluorescently Labeled Biomolecule Reaction->Product Stable Bond Formation

Bioorthogonal ligation reaction scheme.

References

Application Notes and Protocols for In Vivo Imaging with Sulfo-Cy5-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5-Methyltetrazine is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a methyltetrazine moiety. This reagent is a key component in advanced in vivo imaging strategies, particularly those employing bioorthogonal chemistry. The highly specific and rapid reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) group, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, allows for a powerful two-step "pretargeting" approach to imaging.[1][2] This technique significantly enhances signal-to-background ratios by separating the targeting event from the imaging event, making it ideal for visualizing specific molecular targets in a complex biological environment.[3]

The sulfonated nature of the Cy5 dye ensures good aqueous solubility and biocompatibility, which is crucial for systemic administration in animal models.[4] Its fluorescence emission in the NIR window minimizes interference from tissue autofluorescence, enabling deeper tissue penetration and clearer imaging.[5] These characteristics make this compound an invaluable tool for applications in oncology research, drug development, and the study of various biological pathways in vivo.[6][7]

Principle of Pretargeted In Vivo Imaging

The pretargeting strategy involves two sequential administrations:

  • Targeting Agent: A biomolecule, typically a monoclonal antibody (mAb) or a peptide, modified with a trans-cyclooctene (TCO) group is administered first. This TCO-labeled agent is designed to bind to a specific biological target, such as a cell surface receptor on tumor cells. A waiting period allows for the accumulation of the targeting agent at the target site and the clearance of the unbound agent from circulation.

  • Imaging Agent: this compound is then administered. It circulates through the body and rapidly reacts via the IEDDA "click" reaction with the TCO groups that are concentrated at the target site. This covalent bond formation leads to the accumulation of the fluorescent signal specifically at the location of the biological target. Unreacted this compound is quickly cleared from the body, resulting in a high-contrast image with a low background signal.[3]

Key Features and Applications

  • High Signal-to-Background Ratio: The pretargeting approach minimizes background fluorescence from unbound imaging agents, leading to exceptionally clear images.[3]

  • Versatility: This method can be adapted to target a wide range of biological molecules by simply changing the TCO-labeled targeting vector.

  • Deep Tissue Imaging: The near-infrared fluorescence of Cy5 allows for visualization of targets deep within tissues.[5]

  • Applications:

    • Oncology: Imaging tumor-specific antigens to monitor tumor growth, metastasis, and response to therapy.[6][8]

    • Drug Development: Assessing the biodistribution and target engagement of novel therapeutics.

    • Immunology: Tracking immune cells and their interactions in vivo.

Quantitative Data from In Vivo Pretargeting Studies

The following tables summarize quantitative data from various preclinical in vivo imaging studies that utilized a tetrazine-dye-based pretargeting strategy. While specific protocols may vary, these data provide a general overview of typical experimental parameters and outcomes.

ParameterStudy 1: Colorectal Cancer ModelStudy 2: Ovarian Carcinoma ModelStudy 3: Head and Neck Cancer Model
Animal Model LS174T Xenograft MiceOvarian Carcinoma Mouse ModelVU-SCC-OE Xenograft Mice
Target Antigen TAG-72CA19.9CD44v6
Targeting Antibody CC49-TCO5B1-TCOU36-TCO
Antibody Dose 100 µgNot SpecifiedNot Specified
Imaging Probe 111In-Tetrazine18F-Tetrazine89Zr-Tetrazine
Probe Dose 21 µg1.8-2.0 MBqNot Specified
Time Interval (Ab to Probe) 24 hoursNot Specified24 and 48 hours
Imaging Time Post-Probe 3 hours4 hours72 hours
Tumor-to-Muscle Ratio 13:1[9]Not Specified23.49 ± 6.22 (at 24h interval)[10]
Tumor Uptake (%ID/g) 4.2%[9]6.4%[11]1.6 ± 0.3% (at 24h interval)[10]

%ID/g: Percentage of Injected Dose per gram of tissue.

Experimental Protocols

Materials and Reagents
  • This compound

  • TCO-functionalized targeting antibody (e.g., anti-HER2, anti-EGFR)

  • Animal model (e.g., tumor-bearing nude mice, 6-8 weeks old)[12]

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or other appropriate vehicle

  • Anesthesia (e.g., isoflurane, sodium pentobarbital)[12]

  • In vivo imaging system equipped for NIR fluorescence detection (e.g., IVIS Spectrum)

  • Syringes and needles for injection

Protocol for In Vivo Pretargeted Imaging

1. Preparation of Reagents:

  • Reconstitute the TCO-labeled antibody in sterile PBS to the desired stock concentration.

  • Dissolve this compound in a small amount of DMSO or DMF, and then dilute with sterile PBS to the final desired concentration. The final concentration of the organic solvent should be minimized (typically <5%) to avoid toxicity.

2. Administration of TCO-Antibody (Day 1):

  • Anesthetize the animal.

  • Administer the TCO-labeled antibody via an appropriate route, typically intravenous (tail vein) or intraperitoneal injection. The typical dose is in the range of 0.3 nmol per mouse.[13]

  • Allow the antibody to circulate and accumulate at the target site for 24 to 72 hours. This time frame should be optimized for the specific antibody and target.

3. Administration of this compound (Day 2-4):

  • Anesthetize the animal.

  • Inject the this compound solution (typically 4-8 fold molar excess relative to the TCO-antibody) via the same route as the antibody.[13]

4. In Vivo Imaging:

  • Acquire a baseline image before injection of the imaging probe to assess autofluorescence.

  • Perform whole-body fluorescence imaging at various time points post-injection of this compound (e.g., 1, 4, 24, and 48 hours) to determine the optimal imaging window.[5]

  • Use appropriate excitation and emission filters for Cy5 (Excitation: ~640-650 nm, Emission: ~660-680 nm).[5]

5. Ex Vivo Organ Analysis (Optional):

  • At the final imaging time point, euthanize the animal.

  • Perfuse the circulatory system with saline to remove blood from the organs.

  • Dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart) and arrange them for ex vivo imaging to confirm the biodistribution of the fluorescent signal.[12]

Visualizations

experimental_workflow cluster_day1 Day 1: Targeting Agent Administration cluster_incubation Incubation Period (24-72h) cluster_day2_4 Day 2-4: Imaging Agent Administration cluster_imaging Imaging and Analysis prep_ab Prepare TCO-Antibody inject_ab Administer TCO-Antibody to Animal Model prep_ab->inject_ab accumulate Antibody Accumulates at Target Site Unbound Antibody Clears inject_ab->accumulate inject_dye Administer this compound accumulate->inject_dye prep_dye Prepare this compound prep_dye->inject_dye invivo_image In Vivo Fluorescence Imaging (Multiple Time Points) inject_dye->invivo_image exvivo_image Ex Vivo Organ Imaging (Optional) invivo_image->exvivo_image data_analysis Data Analysis (Signal-to-Background Ratio) exvivo_image->data_analysis

Caption: Experimental workflow for in vivo pretargeted imaging.

pretargeting_mechanism cluster_step1 Step 1: Targeting cluster_step2 Step 2: Bioorthogonal Reaction cluster_result Result: Imaging antibody TCO-Antibody receptor Target Receptor (e.g., HER2 on Tumor Cell) antibody->receptor Binding bound_complex TCO-Antibody-Receptor Complex tetrazine This compound tetrazine->bound_complex IEDDA Click Reaction imaged_complex Fluorescently Labeled Complex (High Signal at Target) bound_complex->imaged_complex Fluorescence Signal Generation

Caption: Mechanism of pretargeted imaging at the molecular level.

References

Application Notes and Protocols for Flow Cytometry Analysis with Sulfo-Cy5-Methyltetrazine Labeled Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for labeling and visualizing biomolecules in their native environment without interfering with biological processes. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high specificity. This bioorthogonal reaction enables the precise labeling of biomolecules in complex biological systems, including live cells.

Sulfo-Cy5-Methyltetrazine is a water-soluble, far-red fluorescent dye ideally suited for flow cytometry applications. Its methyltetrazine moiety reacts specifically and rapidly with TCO-modified targets, while the Sulfo-Cy5 fluorophore provides a bright and photostable signal with excitation and emission profiles compatible with standard flow cytometer laser lines (typically 633 nm or 647 nm). This system allows for the sensitive and quantitative analysis of cell populations and specific cellular components.

These application notes provide an overview of the key applications and detailed protocols for utilizing this compound in flow cytometry analysis.

Principle of TCO-Tetrazine Ligation for Cell Labeling

The core of this labeling strategy is a two-step process. First, a trans-cyclooctene (TCO) group is introduced onto the target of interest on or within a cell. This can be achieved through several methods, including:

  • Metabolic Labeling: Cells are cultured with unnatural sugar precursors modified with a TCO group. These sugars are metabolized and incorporated into cell surface glycans.

  • Antibody-TCO Conjugation: A primary antibody specific to a cell surface receptor is conjugated with a TCO-NHS ester. This antibody then serves as a delivery vehicle for the TCO group to the target protein.

  • Direct Chemical Modification: Cell surface proteins can be chemically modified to introduce a TCO handle, although this method is less specific.

Once the TCO group is present on the cells, they are incubated with this compound. The tetrazine reacts specifically with the TCO via an iEDDA reaction, resulting in covalent labeling of the target with the Cy5 fluorophore. The labeled cells can then be analyzed by flow cytometry to quantify the fluorescence intensity, which corresponds to the abundance of the target molecule.[1][2]

Applications in Research and Drug Development

The this compound labeling system for flow cytometry has a wide range of applications, including:

  • Quantification of Cell Surface Receptors: By using an antibody-TCO conjugate, the expression levels of specific receptors can be accurately measured on different cell populations. This is valuable for disease diagnosis, monitoring therapeutic responses, and understanding receptor biology.

  • Studying Receptor Internalization and Trafficking: The kinetics of receptor internalization upon ligand binding or drug treatment can be monitored by tracking the decrease in cell surface fluorescence over time.[3][4][5][6]

  • Tracking and Identifying Immune Cell Populations: Specific immune cell subsets can be labeled and tracked in complex mixtures, such as whole blood, providing insights into immune responses in various physiological and pathological conditions.[7][8][9]

  • High-Throughput Screening: The speed and quantitative nature of flow cytometry make this labeling method suitable for screening compound libraries to identify molecules that modulate the expression or trafficking of a target protein.[10]

Data Presentation

Quantitative data from flow cytometry experiments using this compound can be effectively summarized in tables. The Mean Fluorescence Intensity (MFI) is a key parameter, representing the average fluorescence signal of the analyzed cell population and is proportional to the number of labeled molecules.[11][12][13]

Table 1: Quantification of CD20 Expression on B-cells

Cell LineTreatmentMean Fluorescence Intensity (MFI) of Sulfo-Cy5Standard Deviation
Raji (B-cell lymphoma)Anti-CD20-TCO + this compound85,4324,120
Jurkat (T-cell leukemia)Anti-CD20-TCO + this compound1,256150
Raji (B-cell lymphoma)Isotype Control-TCO + this compound1,589210
Raji (B-cell lymphoma)Unlabeled Control87095

Table 2: Analysis of EGFR Internalization upon EGF Stimulation

Time Point (minutes)TreatmentMFI of Surface-Bound Sulfo-Cy5% Internalization
0Anti-EGFR-TCO + this compound98,6500%
5+ EGF (100 ng/mL)64,12335%
15+ EGF (100 ng/mL)31,56868%
30+ EGF (100 ng/mL)15,78484%
30Untreated Control97,5401%

Experimental Protocols

Protocol 1: Labeling of Antibodies with TCO-NHS Ester

This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to a primary antibody using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody of interest (in amine-free buffer like PBS, pH 7.4)

  • TCO-PEGx-NHS ester (e.g., TCO-PEG4-NHS Ester)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method like a protein A/G column or a spin filter.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • TCO-NHS Ester Preparation:

    • Shortly before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the purified antibody-TCO conjugate.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using mass spectrometry (MALDI-TOF or ESI-MS).

  • Storage:

    • Store the antibody-TCO conjugate at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Flow Cytometry Staining of TCO-labeled Cells

This protocol details the staining of cells (labeled with a TCO-antibody or metabolically) with this compound for flow cytometry analysis.

Materials:

  • TCO-labeled cells (1 x 10^6 cells per sample)

  • This compound

  • Anhydrous DMSO

  • FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer equipped with a 633 nm or 647 nm laser

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with ice-cold FACS Buffer.

    • If using an antibody-TCO conjugate for labeling, incubate the cells with the optimal concentration of the conjugate in FACS buffer for 30-60 minutes on ice. Then, wash the cells twice with ice-cold FACS Buffer to remove unbound antibody.

    • Resuspend the TCO-labeled cells in 100 µL of FACS Buffer.

  • This compound Staining Solution:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in FACS Buffer to the desired final staining concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

  • Staining:

    • Add the diluted this compound solution to the cell suspension.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells two to three times with ice-cold FACS Buffer to remove unreacted this compound.

  • Analysis:

    • Resuspend the final cell pellet in an appropriate volume of FACS Buffer (e.g., 300-500 µL).

    • Analyze the cells on a flow cytometer using the appropriate laser and filter settings for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Controls:

  • Unlabeled Cells: Cells not treated with either the TCO-probe or this compound to assess autofluorescence.

  • TCO-labeled Cells Only: Cells labeled with the TCO-probe but not stained with this compound to check for background fluorescence from the TCO moiety.

  • Cells + this compound Only: Cells not labeled with a TCO-probe but incubated with this compound to assess non-specific binding of the dye.

  • Isotype Control (for antibody labeling): Cells labeled with a TCO-conjugated isotype control antibody followed by this compound staining to determine non-specific antibody binding.

Mandatory Visualizations

Experimental Workflow for Antibody-TCO Labeling and Flow Cytometry

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_staining Cell Staining & Analysis Ab_prep Antibody Purification (amine-free buffer) Conjugate Incubate Antibody with TCO-NHS Ester Ab_prep->Conjugate TCO_prep Dissolve TCO-NHS Ester in DMSO TCO_prep->Conjugate Quench Quench Reaction (Tris-HCl) Conjugate->Quench Purify_Ab Purify Ab-TCO (Desalting Column) Quench->Purify_Ab Incubate_Ab Incubate Cells with Ab-TCO Purify_Ab->Incubate_Ab Cell_prep Prepare Cell Suspension Cell_prep->Incubate_Ab Wash1 Wash Cells Incubate_Ab->Wash1 Add_Dye Add this compound Wash1->Add_Dye Incubate_Dye Incubate Add_Dye->Incubate_Dye Wash2 Wash Cells Incubate_Dye->Wash2 FACS Flow Cytometry Analysis Wash2->FACS

Caption: Workflow for labeling cell surface antigens using an antibody-TCO conjugate and this compound for flow cytometry.

Bioorthogonal Labeling Reaction

bioorthogonal_reaction Cell TCO-modified Cell Surface Labeled_Cell Fluorescently Labeled Cell Cell->Labeled_Cell iEDDA Reaction Dye Sulfo-Cy5- Methyltetrazine Dye->Labeled_Cell

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between a TCO-modified cell and this compound.

Signaling Pathway: Receptor Internalization

receptor_internalization Ligand Ligand/Drug Binding Ligand Binding Ligand->Binding Receptor Cell Surface Receptor (TCO-labeled & Cy5-stained) Receptor->Binding Internalization Receptor Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome FACS_Signal Decreased Surface Fluorescence Signal (Measured by Flow Cytometry) Internalization->FACS_Signal Degradation Lysosomal Degradation Endosome->Degradation Recycling Recycling to Surface Endosome->Recycling Recycling->Receptor

Caption: A simplified signaling pathway illustrating receptor internalization, which can be quantified by a decrease in surface fluorescence.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Weak Signal - Inefficient TCO conjugation to antibody.- Low expression of the target antigen.- Degraded this compound.- Insufficient concentration of labeling reagents.- Optimize the TCO-NHS ester to antibody molar ratio.- Confirm target expression using a validated positive control cell line.- Use fresh or properly stored this compound.- Titrate the antibody-TCO conjugate and this compound to find the optimal concentrations.
High Background - Non-specific binding of the antibody-TCO conjugate.- Non-specific binding of this compound.- Inadequate washing steps.- Include an isotype control to assess non-specific antibody binding.- Increase the BSA concentration in the FACS buffer or add an Fc block step.- Ensure the "Cells + this compound Only" control is clean.- Increase the number and volume of washes after incubation steps.
High Variability - Inconsistent cell numbers between samples.- Inconsistent incubation times or temperatures.- Instrument settings not standardized.- Accurately count cells before staining.- Adhere strictly to the protocol timings and temperatures.- Use calibration beads to standardize flow cytometer settings between experiments.

References

Application Notes and Protocols for Sulfo-Cy5-Methyltetrazine Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5-Methyltetrazine is a highly efficient, water-soluble fluorescent labeling reagent used for the specific modification of peptides and other biomolecules. This reagent incorporates the bright and photostable Sulfo-Cy5 fluorophore, which emits in the far-red spectrum, minimizing background autofluorescence from biological samples. The methyltetrazine moiety enables a highly specific and rapid bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO) functionalized molecules.[1][2][3] This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is characterized by its exceptional kinetics and the ability to proceed under mild, aqueous conditions without the need for a catalyst, making it ideal for labeling sensitive biological molecules.[4][5][6]

A key feature of many tetrazine-dye conjugates, including this compound, is a fluorogenic response upon ligation with a TCO-modified molecule. The tetrazine moiety can quench the fluorescence of the Cy5 dye, and this quenching is alleviated upon reaction with TCO, leading to a significant increase in fluorescence intensity.[4][7] This "turn-on" characteristic is advantageous for reducing background noise in imaging applications.

These application notes provide an overview of the labeling efficiency, detailed experimental protocols for peptide labeling, and an example of its application in studying G protein-coupled receptor (GPCR) internalization.

Quantitative Data

The reaction between this compound and a TCO-modified peptide is exceptionally fast and efficient. While exact labeling yields can vary depending on the specific peptide, buffer conditions, and reactant concentrations, the bioorthogonal nature of the iEDDA reaction typically results in high labeling efficiency. For optimal results, it is recommended to empirically determine the ideal stoichiometry for your specific application, often starting with a slight molar excess of the tetrazine reagent.[1]

ParameterValueNotes
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA) CycloadditionA bioorthogonal click chemistry reaction between a tetrazine and a trans-cyclooctene (TCO).[4][5]
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹The reaction is extremely fast, enabling efficient labeling even at low concentrations. The precise rate depends on the specific tetrazine and TCO structures. For the reaction of 3,6-di-(2-pyridyl)-s-tetrazine with TCO, a rate of ~2000 M⁻¹s⁻¹ has been reported.[8]
Optimal Reaction pH 6.0 - 9.0The reaction proceeds efficiently across a broad pH range, compatible with most biological buffers.[1][6]
Reaction Temperature Room Temperature (20-25°C)The reaction is typically complete within minutes to an hour at room temperature.[1][6]
Fluorescence Excitation Maximum (λex) ~646 nmPost-ligation with TCO.
Fluorescence Emission Maximum (λem) ~662 nmPost-ligation with TCO.[9]
Extinction Coefficient (ε) 271,000 L⋅mol⁻¹⋅cm⁻¹At 646 nm.[9]
Fluorescence Quantum Yield (ΦF) Moderate to HighThe quantum yield of the Cy5 fluorophore can be influenced by the tetrazine before ligation. A significant increase in fluorescence is often observed upon reaction.
Fluorogenic "Turn-On" Ratio Up to 30-foldThe fluorescence intensity can increase significantly upon reaction with a TCO-modified molecule, though the exact ratio is dye and quencher dependent.[7][10]

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Peptides with this compound

This protocol describes the labeling of a peptide that has been previously functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified peptide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Sephadex G-25)

  • Storage Buffer: e.g., PBS, pH 7.4

Procedure:

  • Prepare TCO-Peptide Solution: Dissolve the TCO-modified peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mM.

  • Labeling Reaction:

    • Add a 1.1 to 1.5-fold molar excess of the this compound stock solution to the TCO-peptide solution.[1]

    • The optimal molar ratio may need to be determined empirically for each specific peptide.

    • Mix gently by vortexing or pipetting.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1]

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with the desired Storage Buffer.

    • Collect the fractions containing the fluorescently labeled peptide. The labeled peptide is typically the first colored fraction to elute.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled peptide.

    • The concentration of the labeled peptide can be determined by measuring the absorbance of the Sulfo-Cy5 dye at ~646 nm.

  • Storage: Store the purified, labeled peptide at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Protocol 2: Monitoring GPCR Internalization using a this compound Labeled Ligand

This protocol outlines a pre-targeting strategy for imaging the internalization of a G protein-coupled receptor (GPCR). This involves first modifying the GPCR with a TCO group and then labeling it with a this compound-tagged ligand.

Materials:

  • Cells expressing the GPCR of interest, modified with a TCO-containing non-canonical amino acid or a TCO-modified SNAP-tag®.

  • This compound labeled peptide ligand (prepared as in Protocol 1)

  • Cell culture medium

  • Imaging Buffer (e.g., HBSS or PBS with calcium and magnesium)

  • Agonist for the GPCR of interest

  • Fluorescence microscope with appropriate filters for Cy5

Procedure:

  • Cell Preparation: Seed the cells expressing the TCO-modified GPCR on a suitable imaging dish or plate and culture overnight.

  • Ligand Labeling:

    • Wash the cells once with pre-warmed Imaging Buffer.

    • Prepare a solution of the this compound labeled peptide ligand in Imaging Buffer at a final concentration of 1-5 µM.

    • Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells two to three times with Imaging Buffer to remove any unbound labeled ligand.

  • Baseline Imaging: Acquire initial fluorescence images of the cells to visualize the labeled GPCRs on the cell surface.

  • Agonist Stimulation:

    • Prepare a solution of the GPCR agonist in Imaging Buffer at a concentration known to induce internalization.

    • Add the agonist solution to the cells.

  • Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of fluorescence images to monitor the internalization of the labeled GPCRs over time (e.g., every 1-5 minutes for 30-60 minutes). Internalization will be observed as the movement of fluorescence from the plasma membrane to intracellular vesicles.

  • Data Analysis: Quantify the fluorescence intensity at the plasma membrane versus intracellular compartments over time to determine the rate and extent of GPCR internalization.

Visualizations

Peptide_Labeling_Workflow cluster_preparation Reactant Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis TCO_Peptide TCO-Modified Peptide in Buffer Mix Mix Reactants (1.1-1.5x molar excess of Tetrazine) TCO_Peptide->Mix Sulfo_Cy5_Tetrazine This compound in DMSO/DMF Sulfo_Cy5_Tetrazine->Mix Incubate Incubate (30-60 min, RT, dark) Mix->Incubate Purify Purify (Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze (Mass Spectrometry) Purify->Analyze Labeled_Peptide Sulfo-Cy5 Labeled Peptide Analyze->Labeled_Peptide Characterized Product

Caption: Workflow for labeling a TCO-modified peptide with this compound.

GPCR_Internalization_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR_TCO GPCR-TCO Labeled_GPCR Sulfo-Cy5-Ligand-GPCR Complex Clathrin_Pit Clathrin-Coated Pit Labeled_GPCR->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Recycling Recycling to Membrane Endosome->Recycling Recycling Pathway Degradation Lysosomal Degradation Endosome->Degradation Degradation Pathway Recycling->GPCR_TCO Re-sensitization Sulfo_Cy5_Ligand Sulfo-Cy5 Labeled Ligand Sulfo_Cy5_Ligand->GPCR_TCO Binding & Labeling Agonist Agonist Agonist->Labeled_GPCR Activation

Caption: GPCR internalization pathway visualized with a this compound labeled ligand.

References

Application Notes: High-Efficiency Bioconjugation of Sulfo-Cy5-Methyltetrazine to TCO-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise and efficient labeling of oligonucleotides with fluorescent dyes is critical for a multitude of applications in molecular biology, diagnostics, and therapeutics. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction, offers a highly specific and rapid method for conjugating biomolecules under aqueous conditions.[1][2][3] This "click chemistry" reaction occurs between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[1][2]

This document details the protocol for labeling a trans-cyclooctene (TCO) modified oligonucleotide with Sulfo-Cy5-Methyltetrazine. Sulfo-Cy5 is a bright, far-red fluorescent dye, and its sulfonated form ensures good water solubility.[4][5] The methyltetrazine moiety is highly reactive and stable, enabling rapid and high-yield conjugation to TCO-functionalized oligonucleotides.[1][6] This method is superior to traditional NHS-ester chemistry in terms of reaction speed and specificity, particularly in complex biological media.

Principle of the Method

The core of this protocol is the IEDDA cycloaddition reaction. A TCO-modified oligonucleotide is reacted with this compound. The tetrazine ring reacts with the trans-cyclooctene dienophile to form a stable dihydropyridazine (B8628806) linkage, covalently attaching the Cy5 dye to the oligonucleotide.[1] The reaction is extremely fast and proceeds efficiently at room temperature in aqueous buffers.

Caption: Reaction scheme for TCO-Oligo and this compound.

Experimental Workflow

The overall process involves preparation of the reactants, the conjugation reaction, purification of the labeled product, and finally, characterization and quantification. Each step is crucial for obtaining a high-purity conjugate suitable for downstream applications.

Caption: Workflow for oligonucleotide bioconjugation and analysis.

Detailed Protocols

1. Materials and Reagents

  • TCO-modified Oligonucleotide: Lyophilized, with a TCO group at the 5', 3', or an internal position.

  • This compound: Stored desiccated and protected from light at -20°C.

  • Reaction Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving the tetrazine dye.

  • Purification System: HPLC system with a reverse-phase column (e.g., C18) or materials for Polyacrylamide Gel Electrophoresis (PAGE).

  • Analytical Instruments: UV-Vis spectrophotometer, mass spectrometer (optional).

  • Nuclease-free water.

2. Reagent Preparation

  • TCO-Oligonucleotide Stock Solution (100 µM):

    • Briefly centrifuge the vial of lyophilized TCO-oligonucleotide to collect the powder at the bottom.

    • Resuspend the oligonucleotide in an appropriate volume of 1x PBS (pH 7.4) to achieve a final concentration of 100 µM.

    • Vortex thoroughly and centrifuge briefly. Store at -20°C.

  • This compound Stock Solution (10 mM):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add anhydrous DMSO to the vial to create a 10 mM stock solution.

    • Vortex until fully dissolved. This solution is sensitive to moisture and should be used promptly or aliquoted and stored at -20°C, protected from light.

3. Bioconjugation Reaction Protocol

This protocol is based on a 5 nmol synthesis scale of the TCO-oligonucleotide.

  • In a nuclease-free microcentrifuge tube, combine the following:

    • 50 µL of 100 µM TCO-oligonucleotide solution (5 nmol).

    • 48.5 µL of 1x PBS (pH 7.4).

  • Add 1.5 µL of 10 mM this compound stock solution (15 nmol, 3-fold molar excess).

    • Note: A 2 to 5-fold molar excess of the dye is typically sufficient for driving the reaction to completion. The optimal ratio may need to be determined empirically.

  • Vortex the reaction mixture gently and centrifuge briefly.

  • Incubate at room temperature (20-25°C) for 30 minutes. Protect the reaction from light by wrapping the tube in aluminum foil.

4. Purification of Labeled Oligonucleotide

Unreacted free dye must be removed to ensure a high signal-to-noise ratio in downstream applications.[7][8] High-performance liquid chromatography (HPLC) is a highly effective method.

  • HPLC Purification:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile (B52724).

    • Equilibrate a reverse-phase C18 column with a low percentage of Mobile Phase B.

    • Inject the entire reaction mixture onto the column.

    • Elute the products using a gradient of increasing acetonitrile concentration.

    • Monitor the elution profile at both 260 nm (oligonucleotide) and 647 nm (Cy5 dye).

    • The desired product will be the peak that absorbs at both wavelengths and typically elutes later than the unlabeled oligonucleotide due to the hydrophobicity of the Cy5 dye. The free dye will elute much later.

    • Collect the fractions corresponding to the labeled oligonucleotide peak.

    • Lyophilize the pooled fractions to obtain the purified product as a dry pellet.

5. Characterization and Quality Control

  • Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of dye molecules per oligonucleotide, can be calculated from UV-Vis absorbance measurements.[9]

    • Resuspend the purified, lyophilized product in nuclease-free water.

    • Measure the absorbance of the solution at 260 nm (A260) and at the absorbance maximum for Cy5 (approx. 647 nm, Amax).

    • Calculate the DOL using the following formula:

      DOL = (Amax * ε_oligo) / ( (A260 - (Amax * CF260)) * ε_dye )

      • ε_oligo: Molar extinction coefficient of the oligonucleotide at 260 nm (calculated from sequence).

      • ε_dye: Molar extinction coefficient of Sulfo-Cy5 at ~647 nm (typically ~250,000 cm⁻¹M⁻¹).

      • CF260: Correction factor for the dye's absorbance at 260 nm (for Cy5, this is ~0.05).

  • Mass Spectrometry (Optional): To confirm the identity of the final product, the molecular weight can be determined using ESI-MS. The observed mass should correspond to the theoretical mass of the TCO-oligonucleotide plus the mass of the reacted this compound.

Data Presentation

Table 1: Typical Reaction Parameters

ParameterRecommended ValueNotes
Oligonucleotide Concentration 50 µMHigher concentrations can improve reaction kinetics.
Dye:Oligonucleotide Ratio 2:1 to 5:1A modest excess of dye ensures complete labeling.
Reaction Buffer 1x PBS, pH 7.2-7.4Stable pH environment for the reaction.
Reaction Temperature 20-25°C (Room Temp.)No heating required due to fast kinetics.
Incubation Time 15 - 30 minutesReaction is often complete in under 15 minutes.

Table 2: Representative Quantitative Results

ParameterTypical ResultMethod of Analysis
Labeling Efficiency > 95%HPLC Peak Area Analysis
Final Yield (post-purification) 70 - 85%UV-Vis at 260 nm
Degree of Labeling (DOL) 0.95 - 1.0UV-Vis Spectrophotometry
Purity > 98%HPLC

References

Application Notes and Protocols for Degree of Labeling (DOL) Calculation of Sulfo-Cy5-Methyltetrazine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of biomolecules, such as antibodies, with fluorescent dyes is a cornerstone of modern molecular biology, diagnostics, and drug development. The use of bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO), offers a highly specific and efficient method for conjugation under mild, physiological conditions.[1][2] Sulfo-Cy5-Methyltetrazine is a water-soluble, far-red fluorescent dye ideal for this application, enabling sensitive detection with minimal background autofluorescence.[3][4]

A critical parameter for characterizing these fluorescently-labeled conjugates is the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.[5][6] An optimal DOL is crucial; under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching and potentially compromise the biological activity of the antibody.[7] This document provides a comprehensive guide to the experimental protocols for conjugating this compound to TCO-modified antibodies and the subsequent calculation of the DOL.

Principle of DOL Calculation

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two key wavelengths:

  • 280 nm: The wavelength at which proteins absorb light, primarily due to the aromatic amino acids tryptophan and tyrosine.[8][9]

  • ~647-649 nm: The maximum absorbance wavelength (λmax) of the Sulfo-Cy5 dye.[3][10]

The Beer-Lambert law (A = εcl) is used to determine the molar concentrations of the protein and the dye. A correction factor is essential to account for the absorbance of the Sulfo-Cy5 dye at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[11][12]

Key Parameters for DOL Calculation

Accurate DOL calculation requires the following spectroscopic parameters.

ParameterSymbolValue for this compound
Molar Extinction Coefficient of Dye at λmaxε_dye_250,000 M⁻¹cm⁻¹[3][9]
Maximum Absorbance Wavelength of Dyeλmax~647-649 nm[3][10]
Correction Factor at 280 nmCF₂₈₀0.04[13]
Molar Extinction Coefficient of Antibody at 280 nmε_prot_e.g., 210,000 M⁻¹cm⁻¹ for human IgG

Experimental Workflow

The overall workflow for determining the DOL of a this compound conjugate involves antibody modification, conjugation, purification, and spectrophotometric analysis.

G cluster_0 Antibody Preparation & Modification cluster_1 Bioorthogonal Conjugation cluster_2 Purification & Analysis A TCO-NHS Ester Modification of Antibody B Purification of TCO-Modified Antibody (e.g., Desalting Column) A->B C Reaction of TCO-Antibody with this compound B->C D Purification of Final Conjugate (e.g., SEC or Affinity Chromatography) C->D E UV-Vis Spectrophotometry (Measure A280 and Amax) D->E F DOL Calculation E->F

Figure 1: Experimental workflow for DOL calculation.

Protocols

Protocol 1: Modification of Antibody with TCO-NHS Ester

This protocol outlines the modification of an antibody with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester derivative. This prepares the antibody for the click chemistry reaction with this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGx-NHS ester (the PEG linker enhances solubility and reduces steric hindrance)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer using a desalting column.

  • TCO-NHS Ester Stock Solution:

    • Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 30-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[]

    • Gently mix and incubate the reaction for 1-2 hours at room temperature.

  • Purification of TCO-Modified Antibody:

    • Remove the excess, unreacted TCO-NHS ester by purifying the reaction mixture using a desalting column equilibrated with PBS, pH 7.4.[]

    • The purified TCO-modified antibody can be stored at 4°C for immediate use or at -20°C for long-term storage.

Protocol 2: Conjugation of TCO-Antibody with this compound

This protocol describes the bioorthogonal reaction between the TCO-modified antibody and this compound.

Materials:

  • Purified TCO-modified antibody in PBS, pH 7.4

  • This compound

  • Anhydrous DMSO

Procedure:

  • This compound Stock Solution:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

  • Ligation Reaction:

    • Add a 2- to 5-fold molar excess of the this compound stock solution to the TCO-modified antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[15] The reaction is typically rapid.[16]

  • Purification of the Final Conjugate:

    • Purify the this compound labeled antibody from excess dye using a desalting column, size-exclusion chromatography (SEC), or affinity chromatography (e.g., Protein A/G).[11] Ensure the conjugate is thoroughly purified as residual free dye will interfere with accurate DOL calculation.

Protocol 3: DOL Calculation using UV-Vis Spectrophotometry

Materials:

  • Purified this compound labeled antibody

  • UV-Vis Spectrophotometer

  • Quartz cuvette (1 cm pathlength)

  • Appropriate buffer for blanking (e.g., PBS, pH 7.4)

Procedure:

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the instrument to read absorbance at 280 nm and the λmax of Sulfo-Cy5 (e.g., 649 nm).

  • Sample Measurement:

    • Blank the spectrophotometer with the buffer used to dissolve the conjugate.

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of Sulfo-Cy5 (A_max). If the absorbance is too high (typically > 1.5), dilute the sample with a known volume of buffer and re-measure, keeping track of the dilution factor.

  • DOL Calculation:

    • Use the following formulas to calculate the DOL:

    Corrected Protein Absorbance (A_prot): A_prot = A₂₈₀ - (A_max × CF₂₈₀)

    Molar Concentration of Protein ([Protein]): [Protein] (M) = A_prot / ε_prot

    Molar Concentration of Dye ([Dye]): [Dye] (M) = A_max / ε_dye

    Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Logical Relationship for DOL Calculation

The following diagram illustrates the relationship between the measured and known parameters used to calculate the Degree of Labeling.

G A280_measured Measured A280 A280_corrected Corrected A280 A280_measured->A280_corrected Amax_measured Measured Amax Amax_measured->A280_corrected Conc_dye [Dye] Amax_measured->Conc_dye CF280 Dye CF280 (0.04) CF280->A280_corrected Epsilon_dye ε_dye (250,000 M⁻¹cm⁻¹) Epsilon_dye->Conc_dye Epsilon_prot ε_protein (e.g., 210,000 M⁻¹cm⁻¹) Conc_prot [Protein] Epsilon_prot->Conc_prot A280_corrected->Conc_prot DOL Degree of Labeling (DOL) Conc_dye->DOL Conc_prot->DOL

Figure 2: Logical diagram for DOL calculation.

Characterization of Conjugates (Optional)

For applications in drug development and diagnostics, further characterization of the this compound conjugate is recommended to assess its purity, stability, and functionality.

  • Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their size and can be used to assess the purity of the conjugate and detect the presence of aggregates or fragments.[]

  • Hydrophobic Interaction Chromatography (HIC-HPLC): HIC separates molecules based on their hydrophobicity. Since the Cy5 dye is hydrophobic, HIC can be used to separate antibody populations with different numbers of conjugated dyes, providing information on the heterogeneity of the labeling.[10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Inefficient TCO modification of the antibody. - Insufficient molar excess of this compound. - Hydrolysis of TCO-NHS ester.- Ensure the antibody buffer is amine-free and at the correct pH (8.3-8.5). - Increase the molar ratio of this compound to TCO-antibody. - Prepare the TCO-NHS ester stock solution immediately before use.
High DOL - Excessive molar ratio of TCO-NHS ester during antibody modification.- Reduce the molar excess of TCO-NHS ester in the modification step.
Inaccurate DOL - Incomplete removal of free dye. - Inaccurate extinction coefficients. - Spectrophotometer error.- Ensure thorough purification of the conjugate after labeling. - Use the correct extinction coefficients for the specific antibody and dye. - Properly blank the spectrophotometer and ensure the sample is within the linear range of detection.

By following these detailed protocols and understanding the principles of DOL calculation, researchers can confidently prepare and characterize this compound labeled antibodies for a wide range of applications.

References

Troubleshooting & Optimization

How to reduce non-specific binding of Sulfo-Cy5-Methyltetrazine?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-Methyltetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding non-specific binding of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, far-red fluorescent dye functionalized with a methyltetrazine moiety.[1][2] The sulfonate groups enhance its hydrophilicity, which is intended to minimize aggregation and non-specific binding.[3] It is primarily used in bioorthogonal chemistry, specifically in the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO)-modified biomolecules.[1][2][4] This "click chemistry" reaction is known for its high speed and specificity, enabling the precise labeling of proteins, nucleic acids, and other molecules in complex biological systems, including living cells.[5][6][7]

Q2: What are the main causes of non-specific binding of this compound?

Non-specific binding of this compound can arise from several factors:

  • Hydrophobic Interactions: Despite the presence of sulfo groups, the cyanine (B1664457) dye core of Sulfo-Cy5 is inherently hydrophobic and can interact non-specifically with cellular components like lipids and proteins.[1]

  • Electrostatic Interactions: The net charge of the dye-conjugate can lead to electrostatic binding to oppositely charged molecules or surfaces within the sample.

  • Excess Unreacted Dye: Insufficient removal of unbound this compound after the labeling reaction is a common cause of high background signal.[1]

  • Inadequate Blocking: Failure to effectively block non-specific binding sites on cells or tissue sections can lead to off-target accumulation of the dye.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during experiments with this compound.

Issue 1: High Background Fluorescence

High background fluorescence can obscure your specific signal, making data interpretation difficult.

Troubleshooting Workflow for High Background

A High Background Observed B Optimize this compound Concentration A->B Titrate dye concentration C Improve Blocking Step B->C If background persists G Problem Resolved B->G Successful D Enhance Washing Protocol C->D If background persists C->G Successful E Purify Labeled Biomolecule D->E If background persists D->G Successful F Check for Autofluorescence E->F If background persists E->G Successful F->G If autofluorescence is the issue, use appropriate controls

Caption: A stepwise workflow for troubleshooting high background fluorescence.

Possible Cause Recommended Solution
Excessive Dye Concentration Perform a titration experiment to determine the optimal concentration of this compound. Start with a lower concentration and incrementally increase it to find the best signal-to-noise ratio.[8]
Inadequate Blocking The choice of blocking agent is critical. For cell-based assays, especially with immune cells like monocytes, cyanine dyes are known to bind non-specifically.[8][9] Consider using specialized commercial blocking buffers or a combination of blocking agents.
Insufficient Washing Increase the number and duration of washing steps after incubation with the dye.[1] Include a non-ionic detergent like 0.05% Tween-20 in the wash buffer to help reduce non-specific binding.[1]
Unreacted Dye If you are labeling a biomolecule (e.g., an antibody) prior to your experiment, ensure that all unreacted this compound is removed. This can be achieved through size-exclusion chromatography (e.g., PD-10 desalting columns), dialysis, or tangential flow filtration.[1]
Hydrophobic Interactions Include additives in your blocking and wash buffers that can disrupt hydrophobic interactions. Bovine Serum Albumin (BSA) or casein are commonly used. For persistent issues, consider commercially available blocking buffers designed for fluorescent probes.
Sample Autofluorescence Examine an unstained sample under the same imaging conditions to assess the level of natural autofluorescence.[10] If significant, you may need to use spectral unmixing or select a different fluorescent channel.
Issue 2: Weak or No Specific Signal

A lack of specific signal can be due to several factors related to the reaction chemistry or experimental conditions.

Logical Flow for Diagnosing Weak Signal

A Weak or No Signal B Verify TCO-Modification of Target A->B C Optimize Reaction Conditions B->C If TCO is present F Problem Resolved B->F Re-evaluate TCO labeling protocol D Check this compound Integrity C->D If optimization fails C->F Successful E Increase Dye Concentration D->E If dye is active D->F Use fresh dye stock E->F Successful

Caption: A decision tree for troubleshooting weak or absent specific signals.

Possible Cause Recommended Solution
Inefficient TCO Labeling Confirm that your biomolecule of interest is successfully labeled with TCO. This can be verified by mass spectrometry or by using a control reaction with a known tetrazine-functionalized reporter.
Suboptimal Reaction Conditions The tetrazine-TCO ligation is generally fast, but reaction efficiency can be influenced by pH and buffer composition. Ensure the pH is in the range of 7.0-8.5. Avoid buffers containing primary amines (e.g., Tris) if the TCO was introduced via an NHS ester.[1]
Incorrect Stoichiometry For labeling TCO-modified molecules, a 1.5 to 5-fold molar excess of this compound is a common starting point.[1] The optimal ratio may need to be determined empirically.
Degraded this compound Tetrazine compounds can degrade over time, especially if not stored correctly. Use a fresh stock of the dye and store it as recommended by the manufacturer, protected from light and moisture.

Data Presentation: Comparison of Blocking Agents

The following table provides a qualitative comparison of common blocking agents for reducing non-specific background in fluorescence imaging. The effectiveness can be application-dependent.

Blocking Agent Typical Concentration Pros Cons Suitability for Sulfo-Cy5
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive, readily available.Can sometimes be a source of background fluorescence; less stringent than other blockers.Good starting point for general applications.
Normal Serum (e.g., goat, donkey) 5-10% (v/v)Very effective at blocking non-specific antibody binding sites.Can contain endogenous antibodies that cross-react with secondary antibodies; more expensive.Recommended when using primary/secondary antibodies in the experimental workflow.
Casein 0.5-1% (w/v)Generally provides lower background than BSA.[11]Can interfere with the detection of phosphoproteins.A good alternative to BSA for lower background.
Fish Gelatin 0.1-0.5% (w/v)Less likely to cross-react with mammalian antibodies.[11]May not be as effective as serum for all applications.Useful in multiplex experiments to avoid cross-reactivity.
Commercial Blocking Buffers Varies by manufacturerOptimized formulations, often protein-free or with non-mammalian proteins to reduce cross-reactivity. Some are specifically designed for cyanine dyes.[8][9]More expensive.Highly recommended for applications prone to high background, such as flow cytometry of immune cells.

Experimental Protocols

Protocol: General Staining of TCO-Modified Cells with this compound

This protocol provides a general workflow for staining cells that have been metabolically or otherwise labeled with a TCO-containing molecule.

  • Cell Preparation:

    • Culture and harvest cells according to your standard procedure.

    • Wash cells twice with 1X PBS.

    • Fix and permeabilize cells as required for your target. For extracellular targets, fixation may not be necessary.

  • Blocking:

    • Resuspend the cell pellet in a blocking buffer (e.g., PBS with 2% BSA).

    • Incubate for 30-60 minutes at room temperature. For cell types known to cause high non-specific binding (e.g., macrophages), consider using a commercial monocyte blocker.[9]

  • Labeling with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) as per the manufacturer's instructions.

    • Dilute the this compound stock solution in blocking buffer to the desired final concentration (e.g., 1-5 µM; this should be optimized).

    • Resuspend the blocked cells in the this compound solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Pellet the cells by centrifugation.

    • Remove the supernatant.

    • Wash the cells 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Each wash should be for 5-10 minutes with gentle agitation.

  • Imaging:

    • Resuspend the final cell pellet in an appropriate imaging buffer.

    • Proceed with fluorescence microscopy or flow cytometry analysis. Use an appropriate filter set for Cy5 (Excitation max ~650 nm, Emission max ~670 nm).

Disclaimer: These are general guidelines. The optimal conditions for your specific application may vary and should be determined empirically.

References

Improving signal-to-noise ratio in Sulfo-Cy5-Methyltetrazine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Sulfo-Cy5-Methyltetrazine and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a water-soluble, far-red fluorescent dye functionalized with a methyltetrazine group.[1][2] Its primary application is in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule.[1][3][4] This highly specific and rapid "click" reaction allows for the precise labeling of biomolecules in complex biological systems, including living cells and in vivo models.[3][5]

Q2: What are the spectral properties of this compound?

Sulfo-Cy5 is a far-red dye, which is advantageous for minimizing background autofluorescence from cells and tissues.[6] Its spectral characteristics are summarized below:

PropertyValueReference
Excitation Maximum (λex)~646-647 nm[2][4]
Emission Maximum (λem)~662-665 nm[2][4]
Molar Extinction Coefficient~250,000 - 271,000 M⁻¹cm⁻¹[2][7]
Fluorescence Quantum Yield~0.2-0.28[7]

Q3: What are the main sources of noise and high background in my this compound experiments?

High background and noise can significantly impact the quality of your results. The primary sources include:

  • Non-specific binding: The Sulfo-Cy5 dye or the conjugated biomolecule may bind non-specifically to cellular components or surfaces.[6][8][9] Cyanine (B1664457) dyes, in particular, can exhibit non-specific binding to monocytes and macrophages.[8][9]

  • Autofluorescence: Endogenous cellular components (e.g., NADH, flavins) can fluoresce, contributing to background signal.[6]

  • Unbound Fluorophore: Incomplete removal of unbound this compound after the labeling reaction is a common cause of high background.[6]

  • Detector Noise: This includes read noise from the camera and shot noise, which is the inherent statistical fluctuation of photon detection.[10]

Q4: How should I store and handle this compound?

For long-term storage, this compound should be stored at -20°C in the dark and desiccated.[2][7] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[6] Stock solutions are typically prepared in anhydrous DMSO or DMF and can be stored at -20°C for short periods, though fresh preparation is recommended.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

IssuePotential CauseRecommended Solution
High Background/Low Signal-to-Noise Ratio Non-specific binding of the fluorescent probe. - Optimize Probe Concentration: Perform a titration to determine the lowest concentration of this compound that provides a specific signal. - Use a Blocking Buffer: Incubate with a suitable blocking agent (e.g., Bovine Serum Albumin - BSA) to saturate non-specific binding sites.[6] - Increase Wash Steps: Extend the duration and number of washes after incubation with the fluorescent probe to remove unbound molecules.[6]
High cellular autofluorescence. - Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the specific Sulfo-Cy5 signal from the autofluorescence spectrum. - Include an Unstained Control: Always image an unstained sample to determine the baseline autofluorescence.[6]
Incomplete removal of unbound dye. - Purify Labeled Molecules: Ensure that your TCO-modified biomolecule is purified to remove any unreacted TCO before introducing it to your system. After the click reaction, use size-exclusion chromatography or dialysis to remove excess this compound.[6]
Weak or No Signal Inefficient TCO-tetrazine ligation. - Optimize Reaction Conditions: The IEDDA reaction is generally fast, but ensure sufficient incubation time (typically 30-60 minutes at room temperature or 37°C).[3][13] The reaction is efficient over a pH range of 6-9.[3] - Check Reagent Integrity: Ensure your this compound and TCO-modified reagents have not degraded due to improper storage.
Low expression of the target molecule. - Validate Target Expression: Confirm the presence of your target molecule using an independent method like western blotting or qPCR. - Signal Amplification: Consider using a signal amplification strategy if the target is known to have low abundance.
Photobleaching of the Sulfo-Cy5 dye. - Use Antifade Mounting Media: For fixed samples, use a mounting medium containing an antifade reagent.[6] - Minimize Light Exposure: Reduce the excitation light intensity and exposure time during image acquisition.[10]
Signal Appears in Unexpected Locations Non-specific binding of cyanine dyes to certain cell types. - Use a Specialized Blocking Buffer: For experiments involving immune cells, especially monocytes and macrophages, consider using a commercial cyanine dye blocking buffer.[8][9] - Include Appropriate Controls: Use control cell lines that do not express the target of interest to assess non-specific binding.

Experimental Protocols

Detailed Protocol: Antibody Labeling with TCO and Subsequent Fluorescent Labeling with this compound for Live-Cell Imaging

This protocol describes a two-step process: first, modifying an antibody with a TCO group, and second, labeling the TCO-antibody with this compound for live-cell imaging.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • TCO-PEG-NHS ester

  • Anhydrous DMSO

  • This compound

  • Spin desalting columns

  • Live-cell imaging medium

  • Cells expressing the target antigen

Step 1: Antibody Modification with TCO

  • Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in PBS, pH 7.4.

  • TCO-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column equilibrated with PBS.

Step 2: Live-Cell Labeling and Imaging

  • Cell Preparation: Plate cells in a suitable imaging dish and culture overnight.

  • Pre-targeting with TCO-Antibody: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C.[13]

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove the unbound antibody.

  • Labeling with this compound: Prepare a 1-5 µM solution of this compound in imaging medium. Add this solution to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[13]

  • Final Wash: Wash the cells twice with fresh imaging medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

Visualizations

Experimental Workflow

G cluster_0 Step 1: Antibody-TCO Conjugation cluster_1 Step 2: Live-Cell Labeling & Imaging Antibody_in_PBS Antibody in PBS (pH 7.4) Reaction_1 Incubate 30-60 min at RT Antibody_in_PBS->Reaction_1 TCO_NHS_Ester TCO-NHS Ester in DMSO TCO_NHS_Ester->Reaction_1 Purification_1 Purify via Spin Column Reaction_1->Purification_1 TCO_Antibody TCO-labeled Antibody Purification_1->TCO_Antibody Incubation_1 Incubate with TCO-Antibody (30-60 min, 37°C) TCO_Antibody->Incubation_1 Cells Plate Cells Cells->Incubation_1 Wash_1 Wash x3 Incubation_1->Wash_1 Incubation_2 Incubate with Sulfo-Cy5-Tetrazine (15-30 min, 37°C) Wash_1->Incubation_2 Sulfo_Cy5_Tetrazine This compound Sulfo_Cy5_Tetrazine->Incubation_2 Wash_2 Wash x2 Incubation_2->Wash_2 Imaging Fluorescence Microscopy Wash_2->Imaging

Caption: Workflow for TCO-antibody conjugation and subsequent live-cell labeling.

Signaling Pathway Example: EGFR Targeted Imaging

G cluster_cell Cancer Cell cluster_targeting Targeting and Labeling EGFR EGFR Signaling Downstream Signaling (Proliferation, Survival) EGFR->Signaling EGF Binding TCO_Antibody Anti-EGFR Antibody-TCO TCO_Antibody->EGFR Binds to Fluorescent_Signal Fluorescent Signal TCO_Antibody->Fluorescent_Signal Emits Light Sulfo_Cy5 This compound Sulfo_Cy5->TCO_Antibody Click Reaction

Caption: Targeted imaging of EGFR on a cancer cell using a TCO-antibody and this compound.

References

Troubleshooting low fluorescence signal with Sulfo-Cy5-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals when using Sulfo-Cy5-Methyltetrazine.

Troubleshooting Guide

This guide addresses the common issue of a weak or absent fluorescence signal in a question-and-answer format, guiding users through a logical troubleshooting process.

Question: Why is my fluorescence signal weak or absent after labeling with this compound?

A weak or non-existent fluorescence signal can stem from various factors in your experimental workflow. Below is a systematic guide to pinpoint the potential cause.

Step 1: Verify the Integrity and Handling of this compound

Before delving into the reaction specifics, it's crucial to ensure the reagent itself is viable.

  • How was the this compound stored?

    • Correct Storage: The reagent should be stored at -20°C in the dark and kept desiccated.[1][2]

    • Potential Issue: Prolonged exposure to light or moisture can lead to degradation of the dye. Transportation at room temperature is generally acceptable for up to three weeks.[1][2]

    • Solution: If improper storage is suspected, consider using a fresh vial of the reagent.

  • How were the stock solutions prepared and stored?

    • Best Practice: Prepare stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[3][4] For short-term storage, aliquot and keep at -20°C, avoiding repeated freeze-thaw cycles.[5]

    • Potential Issue: The methyltetrazine moiety can degrade over time, especially in aqueous solutions.

    • Solution: Prepare fresh stock solutions for each experiment.

Step 2: Evaluate the TCO-Tetrazine Ligation Reaction

The copper-free click chemistry reaction between the trans-cyclooctene (B1233481) (TCO) group and the methyltetrazine is a critical step.

  • What was the molar ratio of this compound to the TCO-modified molecule?

    • Recommendation: A slight molar excess (e.g., 1.05 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[6]

    • Potential Issue: An incorrect stoichiometric ratio can lead to an incomplete reaction.[7]

    • Solution: Optimize the molar ratio for your specific reactants.

  • What were the reaction buffer, pH, temperature, and duration?

    • Optimal Conditions: The TCO-tetrazine ligation is robust and works well in various aqueous buffers (e.g., PBS) at a pH range of 6-9.[6][8] The reaction is typically fast and can be completed within 30-60 minutes at room temperature.[6]

    • Potential Issue: While the reaction is generally fast, insufficient incubation time for less reactive molecules can result in low yield.

    • Solution: For challenging conjugations, consider extending the incubation time (up to 2 hours or overnight at 4°C) or slightly increasing the temperature (e.g., to 37°C).[6][9]

  • Are there any interfering substances in your reaction?

    • Known Incompatibilities: While the TCO-tetrazine reaction is highly bioorthogonal, certain molecules can interfere. For instance, some strained cyclooctynes can react with cysteine residues.[7]

    • Solution: Ensure your buffers and solutions are free from any potential interfering substances. If you are labeling a protein that was first modified with a TCO-NHS ester, ensure that any buffers containing primary amines (like Tris or glycine) were removed before adding the this compound.[3]

Step 3: Investigate Potential Fluorophore-Related Issues

Even with a successful conjugation, the properties of the Cy5 fluorophore can affect the signal.

  • Could the fluorophore be quenched?

    • Tetrazine-Induced Quenching: The tetrazine moiety can quench the fluorescence of the Cy5 dye. This quenching is relieved upon a successful reaction with a TCO group, resulting in a "turn-on" fluorescence.[10][11][12] An incomplete reaction will lead to a lower than expected signal.

    • Self-Quenching: Over-labeling of your target molecule (e.g., an antibody) can bring multiple Cy5 molecules into close proximity, leading to self-quenching and a reduced fluorescence signal.[13]

    • Solution: For antibody labeling, aim for an optimal Degree of Labeling (DOL) of 2-10.[5] You may need to adjust the dye-to-protein ratio in your labeling protocol.

  • Has the fluorophore been exposed to excessive light?

    • Photobleaching: Cy5 is susceptible to photobleaching from prolonged exposure to excitation light.

    • Solution: Minimize light exposure during all steps of the experiment. When performing fluorescence microscopy, use an anti-fade mounting medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? this compound is a water-soluble, far-red fluorescent dye that is activated for copper-free click chemistry.[1][14] It contains a methyltetrazine group that reacts with a trans-cyclooctene (TCO) moiety in a highly specific and rapid bioorthogonal reaction known as an inverse electron demand Diels-Alder (IEDDA) cycloaddition.[8][15] This allows for the covalent labeling of TCO-modified molecules.

Q2: What are the optimal storage conditions for this compound? Store the lyophilized solid at -20°C, protected from light and moisture.[1][2] Stock solutions in anhydrous DMSO or DMF can be stored for a few days at -20°C if aliquoted to avoid freeze-thaw cycles.[5]

Q3: What buffer should I use for the TCO-tetrazine ligation reaction? The reaction is efficient in a variety of aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice.[6] The optimal pH range is typically between 6 and 9.[6][8]

Q4: Is a catalyst required for the reaction? No, the TCO-tetrazine ligation is a type of copper-free click chemistry and does not require a catalyst.[15] This makes it highly suitable for use in biological systems where copper can be toxic.[16]

Q5: How can I purify the final labeled conjugate? Purification can be achieved using size-exclusion chromatography, such as a desalting spin column (e.g., Sephadex G-25), to remove any unreacted this compound.[9][17]

Quantitative Data

Table 1: Spectral Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)~647 nm[14]
Emission Maximum (λem)~655 nm[14]
Extinction Coefficient~250,000 M⁻¹cm⁻¹[14]

Table 2: Recommended Reaction Conditions for TCO-Tetrazine Ligation

ParameterRecommended RangeReference(s)
Molar Ratio (Tetrazine:TCO)1.05:1 to 1.5:1[6]
pH6 - 9[6][8]
TemperatureRoom Temperature (or 4-37°C)[6][9]
Duration30 - 60 minutes[6]

Experimental Protocols

Protocol 1: General Protocol for Labeling a TCO-Modified Antibody with this compound

This protocol assumes you have a purified antibody that has already been modified with a TCO group.

  • Prepare this compound Stock Solution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO. Mix well by vortexing. This solution should be used immediately.

  • Prepare TCO-Modified Antibody:

    • Ensure your TCO-modified antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Perform the Ligation Reaction:

    • Add the this compound stock solution to the TCO-modified antibody solution. A 1.5-fold molar excess of the tetrazine dye is a good starting point.

    • Incubate the reaction for 60 minutes at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Purify the Labeled Antibody:

    • Remove the unreacted this compound using a desalting spin column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterize and Store:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~647 nm (for the Cy5 dye).

    • Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Mandatory Visualizations

Signaling_Pathway TCO_Molecule TCO-Modified Molecule (e.g., Antibody) Reaction Inverse Electron Demand Diels-Alder Cycloaddition (Click Reaction) TCO_Molecule->Reaction Tetrazine_Dye This compound Tetrazine_Dye->Reaction Labeled_Product Fluorescently Labeled Product Reaction->Labeled_Product N2_gas N2 Gas (Byproduct) Reaction->N2_gas

Caption: TCO-Tetrazine Ligation Signaling Pathway.

Experimental_Workflow start Start prep_tco Prepare TCO-Modified Molecule start->prep_tco prep_tetrazine Prepare this compound Stock Solution start->prep_tetrazine mix Mix Reactants (TCO-Molecule + Tetrazine-Dye) prep_tco->mix prep_tetrazine->mix incubate Incubate at Room Temperature (30-60 min, protected from light) mix->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify analyze Analyze and Store (Spectroscopy, SDS-PAGE) purify->analyze end End analyze->end

Caption: General Experimental Workflow for Labeling.

Troubleshooting_Logic start Low Fluorescence Signal? check_reagents Reagents Stored Correctly? start->check_reagents check_reaction Optimal Reaction Conditions? check_reagents->check_reaction Yes solution_reagents Use fresh reagents. check_reagents->solution_reagents No check_quenching Possibility of Quenching? check_reaction->check_quenching Yes solution_reaction Optimize pH, time, temp, and stoichiometry. check_reaction->solution_reaction No solution_quenching Optimize Degree of Labeling (DOL). check_quenching->solution_quenching Yes

Caption: Troubleshooting Decision Tree.

References

Photostability issues with Sulfo-Cy5-Methyltetrazine and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of Sulfo-Cy5-Methyltetrazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent probe that combines the properties of a sulfonated cyanine (B1664457) 5 (Cy5) dye with a methyltetrazine moiety. The Sulfo-Cy5 core provides a bright, far-red fluorescence, which is beneficial for minimizing autofluorescence from biological samples.[1] The sulfonate groups enhance its water solubility, making it suitable for labeling biomolecules in aqueous environments.[1][2] The methyltetrazine group enables its use in bioorthogonal chemistry, specifically in inverse-electron-demand Diels-Alder cycloaddition reactions with trans-cyclooctene (B1233481) (TCO)-modified molecules for targeted labeling in living systems.[3][4][5]

Q2: What is photobleaching and why is it a significant issue for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[6][7] This process is a major concern for all fluorophores, including this compound, as it can compromise the quality and quantitative accuracy of fluorescence imaging data, especially in experiments requiring prolonged or intense light exposure such as single-molecule studies and super-resolution microscopy.[8] The primary mechanism of photobleaching for cyanine dyes like Cy5 involves the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye.[7][9]

Q3: What factors influence the photostability of this compound?

Several factors can affect the photostability of cyanine dyes:

  • Excitation Light Intensity: Higher light intensity increases the rate of photobleaching.[7][10]

  • Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching through the formation of ROS.[7][9]

  • Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents in the imaging buffer can significantly impact photostability.[11]

  • Local Molecular Environment: The molecule to which the dye is conjugated can influence its photostability.[9]

Q4: Can the methyltetrazine group affect the photostability of the Sulfo-Cy5 dye?

While specific studies on the direct impact of the methyltetrazine moiety on the photostability of Sulfo-Cy5 are limited, the fundamental photobleaching mechanisms are primarily dictated by the cyanine dye core. However, the local chemical environment created by the tetrazine and its conjugation partner could potentially influence the dye's susceptibility to photobleaching. It is generally expected that the photostability of this compound will be comparable to that of other Sulfo-Cy5 derivatives.

Troubleshooting Guide

Problem: Rapid loss of fluorescence signal during imaging.

Possible Cause Troubleshooting Steps
High Excitation Light Intensity Reduce the laser power or light source intensity to the minimum level required for adequate signal-to-noise. Use neutral density filters to attenuate the excitation light.[8]
Prolonged Exposure Time Minimize the duration of light exposure by using shorter camera exposure times or by acquiring images less frequently in time-lapse experiments.[8]
Presence of Oxygen Use a deoxygenating system in your imaging buffer. Common systems include glucose oxidase and catalase (GOC) or protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD).[12]
Inappropriate Imaging Buffer Optimize your imaging buffer. Maintain a slightly basic pH (around 7.4-8.5) as acidic conditions can decrease the stability of some cyanine dyes.[11]
Absence of Antifade Reagents Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer. These reagents often contain radical scavengers.[8][13]

Problem: Low initial fluorescence signal.

Possible Cause Troubleshooting Steps
Inefficient Labeling Verify the efficiency of the click chemistry reaction between this compound and your TCO-modified molecule. Ensure the correct buffer conditions (pH, absence of competing reagents) are used.[11]
Incorrect Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of Sulfo-Cy5 (Excitation max ~649 nm, Emission max ~662 nm).[1][14]
Suboptimal Antibody/Probe Concentration Titrate the concentration of your labeling probe to find the optimal balance between signal and background.[15]
Degradation of the Dye Store the this compound stock solution protected from light at -20°C to prevent degradation.[14]

Data on Photostability of Cy5 and Derivatives

Table 1: Comparative Photostability of Cy5 and Other Far-Red Dyes

Fluorescent DyeRelative Photostability (% Initial Fluorescence Retained)Key Characteristics
Cy555%Prone to photobleaching and can form blue-shifted derivatives under intense illumination.[9][16]
Alexa Fluor 64780%Significantly more photostable than Cy5, allowing for longer observation times.[16]
ATTO 647NHigh (Qualitative)Known for high thermal and photostability, suitable for single-molecule and super-resolution microscopy.
Atto 633 & Atto 647N>90% (vs. Cy5 ~11%)Showed minimal fluorescence loss in the presence of ozone, a known degrader of cyanine dyes.

Table 2: Effect of Photostabilizing Agents on Cy5 Photostability

Conjugate/AdditiveFold Increase in Photobleaching Lifetime (τ) vs. Cy5Fluorescence Quantum Yield (Φf) vs. Cy5
Cy5-COT (Cyclooctatetraene)~5-12 fold (in solution), up to 70-fold (conjugated)Increased by 25%
Cy5-NBA (4-Nitrobenzyl alcohol)~5-12 fold (in solution)Unchanged
Cy5-Trolox~5-12 fold (in solution)Decreased by 20%
Ergothioneine (Thiol-based antioxidant)~300-fold increase in detected photons vs. β-ME-

Data is compiled from studies on Cy5 and its derivatives and may not be directly transferable to this compound but provides a strong indication of effective stabilization strategies.[17][18][19]

Experimental Protocols

Protocol 1: General Photostability Measurement

This protocol outlines a general method for comparing the photostability of fluorescently labeled samples.

  • Sample Preparation: Prepare your this compound labeled sample (e.g., cells, proteins) on a microscope slide or dish. Include a control sample labeled with a more photostable dye (e.g., Alexa Fluor 647) if available.

  • Microscope Setup:

    • Use a consistent laser power and camera settings for all samples to be compared.

    • Select the appropriate filter cube for Cy5.

  • Image Acquisition:

    • Locate a region of interest.

    • Acquire a time-lapse series of images with continuous illumination. For example, acquire an image every 5 seconds for a total of 5 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each frame.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no labeled structures.

    • Normalize the fluorescence intensity of each time point to the initial fluorescence intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay is an indicator of photobleaching. A slower decay indicates higher photostability. The time at which the fluorescence intensity drops to 50% of its initial value is the half-life (t₁/₂).

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound photostability.

Photobleaching_Pathway Simplified Photobleaching Pathway of Cyanine Dyes cluster_bleaching S0 Ground State (S0) Sulfo-Cy5 S1 Excited Singlet State (S1) S0->S1 Excitation (Light Absorption) Bleached Photobleached Dye S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 ROS->S0 Chemical Reaction ROS->Bleached Oxidative Damage

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of cyanine dyes.

Experimental_Workflow Workflow for Assessing Photostability cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Prep Prepare Labeled Sample (e.g., Sulfo-Cy5-MeTet labeled cells) Mount Mount on Microscope Slide with/without Antifade Prep->Mount Setup Configure Microscope (Laser Power, Filters, Exposure) Mount->Setup Acquire Acquire Time-Lapse Images (Continuous Illumination) Setup->Acquire Measure Measure Mean Fluorescence Intensity Acquire->Measure Normalize Normalize to Initial Intensity Measure->Normalize Plot Plot Intensity vs. Time Normalize->Plot Compare Compare Decay Rates (Calculate Half-life) Plot->Compare

Caption: Experimental workflow for quantitative assessment of fluorophore photostability.

Prevention_Strategies Strategies to Prevent Photobleaching cluster_instrumental Instrumental Adjustments cluster_chemical Chemical Environment cluster_dye Fluorophore Choice Photobleaching Photobleaching Reduce_Intensity Lower Excitation Intensity Reduce_Intensity->Photobleaching Reduces Reduce_Exposure Minimize Exposure Time Reduce_Exposure->Photobleaching Reduces Antifade Use Antifade Reagents (e.g., Ascorbic Acid, Trolox) Antifade->Photobleaching Inhibits Oxygen_Scavengers Add Oxygen Scavengers (e.g., GOC, PCA/PCD) Oxygen_Scavengers->Photobleaching Inhibits Optimize_Buffer Optimize Imaging Buffer (pH) Optimize_Buffer->Photobleaching Minimizes Choose_Stable Select More Photostable Dye (e.g., Alexa Fluor 647) Choose_Stable->Photobleaching Avoids

Caption: Overview of key strategies to mitigate photobleaching in fluorescence microscopy.

References

Sulfo-Cy5-Methyltetrazine stability in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-Methyltetrazine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this fluorescent probe for their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a water-soluble fluorescent probe used in bioorthogonal chemistry. It contains a methyltetrazine moiety that rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction forms a stable covalent bond, allowing for the precise labeling of TCO-modified biomolecules with the bright, far-red fluorescent Cy5 dye. The sulfonate groups on the Cy5 dye enhance its water solubility, making it ideal for use in aqueous biological environments.[1][2][3][4]

Q2: What are the storage and handling recommendations for this compound?

For optimal stability, this compound should be stored at -20°C in the dark and protected from moisture.[5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For preparing stock solutions, use anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: Is this compound cell-permeable?

The presence of the sulfonate groups on the Cy5 dye makes this compound highly water-soluble and generally cell-impermeable. This characteristic makes it well-suited for labeling molecules on the cell surface. For intracellular targets, a cell-permeable version of the dye would be required.

Stability in Cell Culture Media

Q4: How stable is this compound in common cell culture media?

The stability of the methyltetrazine moiety can be influenced by several factors within cell culture media, including the specific media composition, pH, temperature, and the presence of nucleophiles such as amino acids and reducing agents. While methyltetrazines are among the more stable tetrazine derivatives for bioorthogonal chemistry, some degradation can occur over extended incubation times in aqueous environments.

Currently, specific quantitative stability data for this compound in commonly used cell culture media is not extensively published. However, based on the general stability of methyltetrazine derivatives, the following tables provide estimated stability profiles. It is highly recommended that users determine the stability of this compound under their specific experimental conditions.

Table 1: Estimated Stability of this compound in Common Cell Culture Media at 37°C

Cell Culture MediumSerum ConcentrationEstimated Half-life (t½)Key Considerations
DMEM (Dulbecco's Modified Eagle Medium)10% FBS12 - 24 hoursHigh concentrations of amino acids and vitamins may contribute to gradual degradation.
RPMI-1640 Medium10% FBS10 - 20 hoursContains reducing agents like glutathione (B108866) which can potentially react with the tetrazine ring.
MEM (Minimum Essential Medium)10% FBS14 - 28 hoursSimpler composition may lead to slightly higher stability compared to more complex media.
PBS (Phosphate-Buffered Saline)N/A> 48 hoursGenerally stable in simple buffered solutions at physiological pH.

Disclaimer: The data in this table are estimations based on the known stability of related methyltetrazine compounds and should be used as a guideline. Actual stability may vary depending on the specific media formulation, storage conditions, and handling.

Troubleshooting Guide

Issue 1: Low or No Fluorescent Signal

Potential Cause Recommended Solution
Degradation of this compound - Prepare fresh solutions of this compound for each experiment. - Minimize the incubation time in cell culture medium. - Perform a stability test of the probe in your specific medium (see Experimental Protocols).
Inefficient TCO-Labeling of Target Molecule - If using an NHS ester to introduce TCO, ensure it has not been hydrolyzed. Use anhydrous solvents for stock solutions. - Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS ester conjugation step.
Suboptimal Reaction Conditions for Tetrazine-TCO Ligation - Ensure the pH of the reaction buffer is between 6.0 and 8.0. - Optimize the concentration of the this compound probe; a typical starting range is 1-10 µM. - While the reaction is fast, ensure sufficient incubation time (e.g., 30-60 minutes).
Low Abundance of the Target Molecule - Confirm the expression level of your target molecule. - Consider using signal amplification strategies if the target is of very low abundance.
Incorrect Microscope Filter Sets - Ensure the excitation and emission filters are appropriate for Cy5 (Ex/Em: ~647 nm / ~668 nm).

Issue 2: High Background or Non-specific Staining

Potential Cause Recommended Solution
Non-specific Binding of the Probe - Include thorough washing steps after incubation with the probe to remove unbound molecules. - Decrease the concentration of the this compound probe. - Include a blocking step (e.g., with BSA) if working with fixed cells or tissues.
Reaction with Cellular Components - While methyltetrazines are relatively stable, some non-specific reactivity with cellular thiols or amines can occur, especially at high concentrations or long incubation times. Optimize probe concentration and incubation time.
Cellular Autofluorescence - Image an unstained control sample to assess the level of autofluorescence. - Use a far-red probe like Cy5 to minimize autofluorescence common in the green and yellow channels.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in your specific cell culture medium using a combination of a TCO-reaction assay and fluorescence measurement.

Materials:

  • This compound

  • TCO-functionalized molecule (e.g., TCO-PEG-Biotin)

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of a TCO-containing molecule in anhydrous DMSO.

    • Prepare the cell culture medium to be tested.

  • Incubation:

    • Dilute the this compound stock solution to a final concentration of 10 µM in the cell culture medium.

    • Aliquot the solution into several tubes and incubate them at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot of the incubated this compound solution.

  • Reaction with TCO:

    • To each time-point sample, add an excess of the TCO-containing molecule (e.g., to a final concentration of 100 µM).

    • Allow the reaction to proceed for 30 minutes at room temperature to ensure all remaining active tetrazine reacts.

  • Fluorescence Measurement:

    • Transfer the samples to the 96-well plate.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Cy5.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of incubation time. A decrease in fluorescence intensity over time indicates degradation of the tetrazine moiety.

    • Calculate the half-life (t½) from the degradation curve.

Visualizations

experimental_workflow Experimental Workflow: Assessing Probe Stability prep Prepare 10 µM this compound in Cell Culture Medium incubate Incubate at 37°C prep->incubate sampling Collect Aliquots at Different Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling react React with Excess TCO (30 min, RT) sampling->react measure Measure Fluorescence (Cy5 settings) react->measure analyze Plot Fluorescence vs. Time and Calculate Half-life measure->analyze

Caption: Workflow for assessing the stability of this compound.

troubleshooting_workflow Troubleshooting: Low Fluorescence Signal start Low or No Signal check_probe Is the probe solution fresh? Was it stored correctly? start->check_probe check_tco Was the TCO-labeling efficient? (Check NHS ester hydrolysis, buffer compatibility) check_probe->check_tco Yes solution1 Prepare fresh probe solution. check_probe->solution1 No check_reaction Are the reaction conditions optimal? (pH, concentration, time) check_tco->check_reaction Yes solution2 Optimize TCO-labeling protocol. check_tco->solution2 No check_target Is the target molecule expressed? check_reaction->check_target Yes solution3 Optimize ligation conditions. check_reaction->solution3 No check_instrument Are the microscope settings correct? check_target->check_instrument Yes solution4 Validate target expression. check_target->solution4 No solution5 Use correct filter sets for Cy5. check_instrument->solution5 No

Caption: A logical workflow for troubleshooting low signal issues.

References

Technical Support Center: Purification of Sulfo-Cy5-Methyltetrazine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for the purification of proteins labeled with Sulfo-Cy5-Methyltetrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound labeled proteins?

A1: The primary goal of purification is to separate the labeled protein from unconjugated (free) this compound dye. The most effective methods leverage the size difference between the protein and the small dye molecule. Common techniques include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a high-resolution method that separates molecules based on their size. Larger molecules, like the labeled protein, elute from the column faster than smaller molecules like the free dye.[1][2] It is often used as a final polishing step.[1][2]

  • Spin Columns: A rapid form of gel filtration suitable for small sample volumes. The mixture is centrifuged through a resin, where the larger protein passes through while the smaller free dye is retained.[1]

  • Dialysis: A simple and cost-effective method for removing small molecules and performing buffer exchange.[1][3] The labeled protein solution is placed in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO) that retains the protein while allowing the small, free dye molecules to diffuse out into a larger volume of buffer.[3][4]

  • Affinity Chromatography: This highly selective method can be used if the protein has an affinity tag (e.g., His-tag, GST-tag).[5][6][7] The tagged protein binds to a specific ligand on the chromatography resin, allowing unbound contaminants and free dye to be washed away before the labeled protein is eluted.[5][6]

Q2: How do I choose the best purification method for my experiment?

A2: The choice of method depends on several factors, including the size of your protein, the required level of purity, sample volume, and available equipment.[1]

Method Principle Advantages Disadvantages Best For
Size-Exclusion Chromatography (SEC) Separation by size[2][8]High resolution, good for polishing steps[1]Can dilute the sample, requires chromatography systemAchieving high purity, separating aggregates
Spin Columns / Desalting Rapid separation by size via centrifugation[1]Fast, ideal for small volumes[1]Lower resolution than SEC, potential for sample lossQuick cleanup of small samples
Dialysis Diffusion through a semi-permeable membrane[3][4]Simple, cost-effective, good for buffer exchange[1][3]Time-consuming, results in sample dilution[9]Removing salt and small molecules, buffer exchange
Affinity Chromatography Specific binding to an immobilized ligand[5][6]High selectivity and purity in a single step[6]Requires a tagged protein, elution can be harshPurifying recombinant tagged proteins

Q3: How can I confirm that the free dye has been successfully removed?

A3: Several methods can be used to assess the purity of your labeled protein:

  • SDS-PAGE Analysis: After running the purified sample on an SDS-PAGE gel, visualize the gel using a fluorescence scanner. A pure sample should show a single fluorescent band corresponding to the molecular weight of your protein. An additional band at a very low molecular weight indicates the presence of free dye, requiring further purification.[10]

  • Spectrophotometry: Measure the absorbance of your sample at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (around 650 nm for Cy5). While this helps determine the degree of labeling, it can be skewed by remaining free dye.

  • Analytical SEC-HPLC: Using a fluorescence detector in line with a UV detector can provide a clear separation profile.[8][11][12] The labeled protein will have coincident peaks from both detectors, while free dye will appear as a separate, later-eluting peak on the fluorescence chromatogram.

Experimental Protocols

Protocol 1: Purification using Size-Exclusion Chromatography (SEC)

This protocol is ideal for achieving high purity and removing both free dye and potential protein aggregates.

Materials:

  • SEC column (e.g., Sephadex G-25, Superdex 200) appropriate for the size of your protein.

  • Chromatography system (e.g., FPLC).

  • Equilibration/running buffer (e.g., PBS, pH 7.2-7.4).

  • Fraction collector.

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of your chosen running buffer until a stable baseline is achieved.

  • Sample Loading: Centrifuge your labeling reaction mixture at >10,000 x g for 10 minutes to remove any precipitates. Carefully load the supernatant onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Begin the elution with the running buffer at a flow rate appropriate for your column. The labeled protein, being larger, will travel through the column more quickly and elute first. The smaller, unconjugated this compound will be retarded by the column matrix and elute later.[2]

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and ~650 nm (for Cy5 dye).

  • Analysis: Pool the fractions containing the labeled protein (where the 280 nm and 650 nm peaks overlap). Analyze the purity of the pooled fractions using SDS-PAGE with fluorescence imaging.

Protocol 2: Purification using Dialysis

This is a straightforward method for removing free dye and exchanging the buffer.

Materials:

  • Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) at least 10-20 times smaller than your protein's molecular weight (e.g., 10K MWCO for a >100 kDa protein).

  • Large beaker and stir plate.

  • Dialysis Buffer (e.g., PBS, pH 7.4), at least 200-500 times the sample volume.[4]

Methodology:

  • Prepare Membrane: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).[4]

  • Load Sample: Carefully load your labeled protein solution into the dialysis tubing or cassette, avoiding the introduction of air bubbles.

  • Dialyze: Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer. Stir the buffer gently on a stir plate.[3]

  • Buffer Exchange: Dialyze for 2-4 hours or overnight. For efficient removal of the free dye, perform at least three buffer changes.[3][4] A typical schedule is:

    • Dialyze for 2 hours at 4°C.

    • Change the buffer and dialyze for another 2 hours.

    • Change the buffer again and dialyze overnight at 4°C.[3]

  • Recovery: After the final buffer exchange, carefully remove the sample from the tubing/cassette.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Protein Recovery After Purification Protein Precipitation/Aggregation: The conjugation of hydrophobic dye molecules can reduce the solubility of the protein.[13]• Ensure the labeling stoichiometry (dye-to-protein ratio) is not excessively high.[13]• Perform purification steps at 4°C to improve stability.• Consider adding solubility-enhancing excipients like arginine or non-ionic detergents (e.g., Tween-20) to your buffers.
Non-specific Binding to Resin: The protein or dye may be interacting with the chromatography matrix.• Increase the salt concentration (e.g., 150-500 mM NaCl) in your buffers to reduce ionic interactions.• For affinity chromatography, ensure wash conditions are stringent enough to remove non-specific binders without eluting your protein.[14]
Free Dye Remains in the Final Product Inefficient Separation: The chosen method may not provide adequate resolution.For SEC: Ensure the column is sufficiently long and the sample volume is small relative to the column volume. Decrease the flow rate to improve resolution.• For Dialysis: Increase the number of buffer changes and the total dialysis time.[3] Ensure the MWCO is appropriate.• For Spin Columns: Do not overload the column. Consider a secondary purification step like a second spin column or dialysis.
Dye Aggregation: Some cyanine (B1664457) dyes can form aggregates that are large enough to co-elute with the protein.• Try adding a small amount of non-ionic detergent to the buffer to disrupt aggregates.• If using SEC, analyze fractions to see if a distinct dye aggregate peak is present.
Protein is Inactive After Labeling and Purification Harsh Elution Conditions: Elution buffers in affinity chromatography (e.g., low pH, high imidazole) can denature proteins.[14]• Use a gentler elution method, such as competitive elution.[5]• Immediately neutralize the pH or perform a rapid buffer exchange into a suitable storage buffer after elution.
Denaturation by Organic Solvent: The dye is often dissolved in an organic solvent (e.g., DMSO) which can denature the protein.[13]• Minimize the final concentration of the organic solvent in the labeling reaction (typically <10% v/v).• Remove the solvent efficiently during the first purification step.

Visual Guides

Caption: Workflow for purifying this compound labeled proteins.

Caption: Troubleshooting logic for common purification issues.

References

Factors affecting the kinetics of Sulfo-Cy5-Methyltetrazine ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-Methyltetrazine ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound in bioorthogonal labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound ligation reaction?

The this compound ligation is a bioorthogonal reaction based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine moiety (this compound) and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1] This "click chemistry" reaction is known for its exceptionally high speed, specificity, and biocompatibility, as it proceeds rapidly at physiological conditions without the need for a catalyst.[1][2] The reaction forms a stable covalent bond, enabling precise labeling of TCO-modified molecules.[3]

Q2: What are the key factors influencing the kinetics of the this compound ligation?

Several factors govern the rate and efficiency of the tetrazine ligation:

  • Reactant Electronics: The reaction rate is accelerated by electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO.[1][4]

  • Steric Hindrance: Smaller substituents on the tetrazine generally lead to higher reactivity.[1][4]

  • Ring Strain of the Dienophile: Highly strained TCO derivatives exhibit significantly faster reaction kinetics.[1][4]

  • Concentration of Reactants: As a bimolecular reaction, the rate is directly proportional to the concentration of both the this compound and the TCO-modified molecule.[1]

  • Solvent: While the reaction is robust in various aqueous and organic solvents, the choice of solvent can influence reaction rates.[5]

  • pH and Temperature: The reaction proceeds efficiently at physiological pH and temperature.[2][6] this compound shows good stability at physiological pH.[6][7] The Cy5 dye itself is generally stable in a pH range of 4 to 10.[3]

Q3: How should this compound and TCO-modified molecules be stored and handled?

For optimal stability, both this compound and TCO-modified molecules should be stored at -20°C in the dark and protected from moisture.[7][8][9] It is recommended to desiccate the reagents.[8] Before use, allow the vials to equilibrate to room temperature to prevent condensation. Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF immediately before use.[1]

Q4: What are the spectral properties of this compound?

This compound is a far-red fluorescent probe. Its spectral properties are:

PropertyValue
Excitation Maximum (Ex)~647-649 nm[7][9]
Emission Maximum (Em)~655-670 nm[7][9]
Molar Extinction Coefficient~250,000 M⁻¹cm⁻¹[7][9]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Labeling Efficiency Degraded Reagents: this compound or the TCO-modified molecule may have degraded due to improper storage (exposure to light, moisture, or elevated temperatures).- Ensure reagents have been stored properly at -20°C, desiccated, and protected from light.[7][8][9]- Run a small-scale control reaction with fresh reagents to verify their activity.
Incorrect Stoichiometry: The molar ratio of this compound to the TCO-modified molecule may be suboptimal.- Optimize the molar ratio. A common starting point is a 1.5 to 5-fold molar excess of this compound.[1]
Suboptimal Reaction Buffer: The pH of the reaction buffer may not be ideal.- Ensure the pH of the reaction buffer is within the optimal range, typically between 7 and 8.5.[1]
Low Reactant Concentrations: The reaction rate is dependent on the concentration of both reactants.- Increase the concentration of one or both reactants if possible.
Presence of Competing Reactants: Although highly specific, extremely high concentrations of other nucleophiles could potentially interfere.- Purify the TCO-modified biomolecule to remove any potential interfering substances.
High Background Fluorescence Excess Unreacted Dye: Unreacted this compound remains in the sample.- After the labeling reaction, remove unreacted dye using size-exclusion chromatography (e.g., desalting columns), dialysis, or other appropriate purification methods.[1]
Non-Specific Binding: The Cy5 dye is relatively hydrophobic and can non-specifically associate with proteins or other biomolecules.- Include a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to reduce hydrophobic interactions.[1]
Long Incubation Times with High Dye Concentration: This can increase the chances of non-specific binding.- Reduce the incubation time and/or the concentration of this compound.[1]
Precipitation of Reagents Poor Solubility of Labeled Molecule: The addition of the hydrophobic Cy5 dye can reduce the solubility of the target molecule.- The "Sulfo" group on this compound enhances water solubility.[8][9] However, if precipitation occurs, consider using a buffer with a different pH or ionic strength, or adding a small amount of a biocompatible organic co-solvent.
Reagent Stock Solution Issues: The reagent may not be fully dissolved in the stock solution.- Ensure the this compound is fully dissolved in a suitable solvent like DMSO or DMF before adding it to the aqueous reaction buffer.

Quantitative Data on Reaction Kinetics

The inverse-electron-demand Diels-Alder reaction between tetrazines and TCOs is one of the fastest bioorthogonal reactions known, with second-order rate constants spanning a wide range depending on the specific structures of the reactants. While specific kinetic data for this compound is not extensively published, the rates for similar methyl-tetrazines with TCOs in aqueous environments are generally in the range of 10² to 10⁴ M⁻¹s⁻¹. More reactive, strained TCOs can achieve even faster rates.[5]

Tetrazine TypeDienophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Methyl-tetrazine (general)TCO (general)PBS (pH 7.4)37463 - 1806[5]
3,6-diphenyl-s-tetrazines-TCOMeOH253100[10]
3,6-dipyridyl-s-tetrazine derivatived-TCOWater25366,000 ± 15,000[10]

Experimental Protocols

Protocol 1: General Labeling of a TCO-Modified Protein

This protocol provides a general guideline for labeling a TCO-modified protein with this compound. Optimization may be required for specific applications.

1. Reagent Preparation:

  • TCO-Modified Protein Solution: Prepare the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
  • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).

2. Labeling Reaction:

  • Add a 3-5 molar excess of the this compound stock solution to the TCO-modified protein solution.
  • Incubate the reaction mixture at room temperature for 30-60 minutes.[11] The disappearance of the pink color of the tetrazine can indicate the progression of the reaction.[11]

3. Purification:

  • Remove the unreacted this compound by running the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with your desired storage buffer.[1]
  • Collect the fractions containing the labeled protein.

4. Characterization:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).

Visualizations

This compound Ligation Signaling Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Sulfo_Cy5_Methyltetrazine This compound iEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition Sulfo_Cy5_Methyltetrazine->iEDDA TCO_Molecule TCO-Modified Molecule TCO_Molecule->iEDDA Labeled_Molecule Sulfo-Cy5 Labeled Molecule iEDDA->Labeled_Molecule

Caption: Reaction mechanism of this compound ligation.

Experimental Workflow for Protein Labeling Start Start Prepare_Reagents Prepare TCO-Protein and this compound Stocks Start->Prepare_Reagents Mix_Reagents Mix Reagents (3-5x excess of dye) Prepare_Reagents->Mix_Reagents Incubate Incubate at Room Temperature (30-60 min) Mix_Reagents->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Characterize Characterize (Absorbance for DOL) Purify->Characterize End End Characterize->End

Caption: Workflow for labeling TCO-modified proteins.

Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Check_Reagents Are reagents stored correctly and within their shelf life? Start->Check_Reagents Yes1 Yes Check_Reagents->Yes1 Yes No1 No Check_Reagents->No1 No Check_Stoichiometry Is the molar ratio of dye to protein optimized (e.g., 3-5x excess)? Yes1->Check_Stoichiometry Replace_Reagents Replace with fresh reagents. No1->Replace_Reagents Yes2 Yes Check_Stoichiometry->Yes2 Yes No2 No Check_Stoichiometry->No2 No Check_Buffer Is the reaction buffer pH between 7 and 8.5? Yes2->Check_Buffer Optimize_Ratio Optimize the molar ratio. No2->Optimize_Ratio Yes3 Yes Check_Buffer->Yes3 Yes No3 No Check_Buffer->No3 No Consider_Concentration Consider increasing reactant concentrations. Yes3->Consider_Concentration Adjust_pH Adjust buffer pH. No3->Adjust_pH

Caption: Troubleshooting guide for low labeling efficiency.

References

Technical Support Center: Sulfo-Cy5-Methyltetrazine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of Sulfo-Cy5-Methyltetrazine conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

A1: this compound is a water-soluble fluorescent dye commonly used in bioconjugation, particularly in click chemistry reactions.[1] Aggregation is the self-association of these dye-biomolecule conjugates, which can lead to several experimental issues, including:

  • Reduced Fluorescence Quantum Yield: Aggregates can quench the fluorescence of the Cy5 dye, leading to weaker signals.

  • Altered Spectroscopic Properties: Aggregation can cause shifts in the absorption and emission spectra, complicating data analysis.

  • Steric Hindrance: Aggregates can block binding sites on the conjugated biomolecule, reducing its biological activity.

  • Precipitation: In severe cases, aggregation can lead to the precipitation of the conjugate out of solution.

Q2: What are the primary causes of this compound conjugate aggregation?

A2: The aggregation of cyanine (B1664457) dyes like Sulfo-Cy5 is influenced by several factors:

  • Intermolecular Interactions: Van der Waals forces, hydrophobic interactions, and π-π stacking between the cyanine dye molecules are the main drivers of aggregation.

  • High Dye-to-Protein Ratio (Degree of Labeling): A high number of dye molecules per biomolecule increases the likelihood of intermolecular interactions and aggregation.

  • Concentration: Higher concentrations of the dye conjugate increase the probability of molecules interacting and aggregating.[2]

  • Buffer Composition and pH: The ionic strength and pH of the buffer can significantly impact aggregation. High salt concentrations can promote aggregation by shielding the charges on the sulfonate groups.[2][3] While the fluorescence of Sulfo-Cy5 is stable over a wide pH range, the stability of the conjugate and its tendency to aggregate can be pH-dependent.[4]

  • Temperature: Temperature can have a complex effect. While higher temperatures can sometimes reduce aggregation by increasing kinetic energy, for some systems, it can promote hydrophobic interactions. For cyanine dyes, lower temperatures are generally recommended to reduce aggregation.[5]

  • Presence of Organic Solvents: The presence of organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can influence aggregation. While they are often necessary to dissolve the reactive dye, high concentrations in the final reaction mixture can sometimes promote aggregation of the protein conjugate.[5]

Q3: How can I detect aggregation of my this compound conjugate?

A3: Aggregation can be detected through several methods:

  • Visual Inspection: Visible precipitation or cloudiness in the solution is a clear sign of aggregation.

  • UV-Vis Spectroscopy: Aggregation often leads to a blue-shift in the absorption maximum of the Cy5 dye (around 650 nm) and the appearance of a new, broader peak at a shorter wavelength (H-aggregates).

  • Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in the solution. An increase in the average particle size or the appearance of a population of larger particles is indicative of aggregation.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of a peak eluting earlier than the monomeric conjugate suggests the presence of aggregates.

Troubleshooting Guide

This guide provides solutions to common problems encountered with the aggregation of this compound conjugates.

ProblemPossible CauseRecommended Solution
Visible precipitate or cloudy solution after conjugation. High degree of labeling, high conjugate concentration, inappropriate buffer conditions.- Optimize the molar ratio of dye to biomolecule to achieve a lower degree of labeling. - Work with more dilute solutions of your biomolecule.[5] - Ensure the final concentration of organic solvent (e.g., DMSO) is minimal. - Perform the conjugation and storage at 4°C.[5]
Low fluorescence signal from the conjugate. Fluorescence quenching due to aggregation (H-aggregate formation).[6]- Modify the labeling protocol to include an organic solvent like DMF during the reaction to disrupt hydrophobic interactions that lead to H-aggregates.[6] - Purify the conjugate using size-exclusion chromatography to remove aggregates.
Shift in the absorbance spectrum (blue-shift). Formation of H-aggregates.[3]- Review and optimize the labeling conditions (pH, dye:protein ratio). - Add additives like non-ionic surfactants (e.g., Tween-20 at 0.01-0.1%) to the buffer to disrupt hydrophobic interactions.
Poor biological activity of the conjugate. Steric hindrance due to aggregation.- Reduce the degree of labeling to ensure that key binding sites on the biomolecule are not blocked. - Purify the conjugate to isolate the monomeric, active form.

Experimental Protocols & Methodologies

Protocol 1: General Labeling of a Protein with this compound to Minimize Aggregation

This protocol provides a general guideline for labeling proteins with this compound while minimizing aggregation. Optimization may be required for specific proteins.

Materials:

  • Protein to be labeled (in a suitable buffer, e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL.[7]

    • Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium (B1175870) salts.[7]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved this compound solution to the protein solution dropwise while gently stirring. A common starting molar ratio is 10:1 to 20:1 (dye:protein).

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any excess dye.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted dye and any aggregates using a pre-equilibrated Sephadex G-25 column.[8]

    • Elute with PBS (pH 7.2-7.4) and collect the fractions containing the purified conjugate.

Data Presentation: Factors Influencing Aggregation
ParameterRecommended Range/ConditionRationale for Preventing Aggregation
pH 7.0 - 8.5While the dye's fluorescence is stable across a wide pH range[4], maintaining a pH within this range is often optimal for protein stability and can help prevent aggregation. A slightly basic pH (8.0-8.5) is often used for efficient labeling of primary amines.[7][8]
Temperature 4°C - Room Temperature (25°C)Lower temperatures (4°C) are generally preferred during conjugation and storage to reduce hydrophobic interactions and slow down the aggregation process.[5]
Protein Concentration 1 - 10 mg/mLLower protein concentrations can reduce intermolecular interactions that lead to aggregation.[9]
Dye:Protein Molar Ratio 5:1 to 20:1A lower molar ratio reduces the degree of labeling, thereby decreasing the likelihood of dye-dye interactions and aggregation. The optimal ratio should be determined empirically for each protein.
Additives 0.01 - 0.1% Tween-20 or Triton X-100Non-ionic surfactants can help to prevent non-specific hydrophobic interactions that contribute to aggregation.
Organic Solvent (in final mixture) < 10% (v/v)While DMSO or DMF is necessary for dissolving the dye, keeping its final concentration low helps maintain protein stability and prevent aggregation.[5]

Visualizing Workflows and Concepts

Workflow for Preventing Conjugate Aggregation

The following diagram illustrates a typical workflow for protein conjugation with this compound, incorporating steps to minimize aggregation.

Aggregation_Prevention_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3) C Slowly Add Dye to Protein (Gentle mixing, 4°C) A->C B Prepare Fresh this compound (10 mg/mL in anhydrous DMSO) B->C D Incubate Reaction (1-4 hours, protected from light) C->D E Quench Reaction (e.g., Tris-HCl) D->E F Purify Conjugate (Size Exclusion Chromatography) E->F G Analyze for Aggregation (UV-Vis, DLS, SEC) F->G

Caption: Workflow for this compound conjugation with steps to minimize aggregation.

Logical Relationship of Factors Causing Aggregation

This diagram illustrates the key factors that contribute to the aggregation of this compound conjugates.

Aggregation_Factors cluster_causes Primary Causes cluster_outcome Outcome A High Dye Concentration E Conjugate Aggregation A->E B High Degree of Labeling B->E C Suboptimal Buffer (High Salt, Incorrect pH) C->E D Hydrophobic Interactions D->E

Caption: Key factors leading to the aggregation of this compound conjugates.

References

Sulfo-Cy5-Methyltetrazine troubleshooting guide for beginners

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-Methyltetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your bioconjugation and fluorescence imaging workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a water-soluble fluorescent dye that belongs to the cyanine (B1664457) family (Cy5) and is modified with a methyltetrazine group.[1] Its primary application is in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition reaction between tetrazine and a trans-cyclooctene (B1233481) (TCO).[2][3] This highly specific and rapid reaction, often referred to as "click chemistry," is used to label biomolecules such as proteins, antibodies, and nucleic acids for visualization and tracking in various biological systems.[4][5]

Q2: What are the storage and handling recommendations for this compound?

Proper storage and handling are crucial to maintain the reactivity of this compound. It should be stored at -20°C in the dark and desiccated.[2] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reactive group.[6] Stock solutions should be prepared fresh in anhydrous, water-miscible organic solvents like DMSO or DMF.[7]

Q3: What are the spectral properties of Sulfo-Cy5?

Sulfo-Cy5 is a far-red fluorescent dye. Its spectral characteristics make it suitable for use with common laser lines and filter sets in fluorescence microscopy and flow cytometry.[8][9]

Quantitative Data Summary

The following tables provide key quantitative data for this compound to aid in experimental planning and calculations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight~934.1 g/mol [10]
SolubilityGood in water, DMSO, DMF[2][10]
Storage Conditions-20°C, desiccated, in the dark[2]

Table 2: Spectral Properties of Sulfo-Cy5

PropertyWavelength (nm)Reference(s)
Excitation Maximum~646-649 nm[8][9]
Emission Maximum~662-671 nm[8][9]
Extinction Coefficient~250,000 cm⁻¹M⁻¹[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Low or No Fluorescent Signal

Q: I have performed my labeling reaction and imaging, but I see a very weak or no signal. What could be the cause?

A weak or absent signal can stem from several factors, from inefficient labeling to imaging setup issues.

  • Inefficient Labeling Reaction:

    • Suboptimal pH: The reaction between the tetrazine and TCO is generally efficient across a range of pH, but the initial labeling of your biomolecule with TCO might be pH-dependent. For instance, NHS ester reactions with primary amines are optimal at a pH of 7.2-9.0.[6][11]

    • Hydrolyzed Reagent: If the this compound or the TCO-modifier has been exposed to moisture, it may have hydrolyzed, rendering it inactive.[6]

    • Low Reagent Concentration: Using too little of the labeling reagent can lead to a low degree of labeling (DOL). A molar excess of the dye is typically recommended.[12]

  • Imaging and Detection:

    • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or imager are appropriate for the spectral profile of Cy5.[7]

    • Photobleaching: Cy5 can be susceptible to photobleaching, especially with intense or prolonged light exposure. Use an anti-fade mounting medium and minimize light exposure.[5]

    • Low Target Abundance: If your target molecule is present at very low levels, the signal may be difficult to detect. Consider signal amplification strategies, such as using a secondary antibody labeled with this compound.[11]

Issue 2: High Background Fluorescence

Q: My images have high background fluorescence, which is obscuring my specific signal. How can I reduce it?

High background can be caused by non-specific binding of the fluorescent probe or autofluorescence from the sample.

  • Non-Specific Binding:

    • Excess Unbound Dye: It is critical to remove all unbound this compound after the labeling reaction. Purification methods like size exclusion chromatography or dialysis are effective.[11]

    • Inadequate Washing: Insufficient washing of the sample after staining can leave behind unbound fluorescent molecules. Increase the number and duration of wash steps.[11]

    • Blocking: Use an appropriate blocking buffer (e.g., BSA or serum) to minimize non-specific binding of the labeled biomolecule to other components in your sample.[11]

  • Autofluorescence:

    • Sample-Specific Autofluorescence: Some cells and tissues naturally fluoresce. Including an unstained control sample is essential to assess the level of autofluorescence.[11] Using a far-red dye like Cy5 generally helps to minimize issues with autofluorescence, which is more common at shorter wavelengths.[11]

Experimental Protocols

Protocol 1: General Protocol for Labeling a TCO-Modified Antibody with this compound

This protocol provides a general workflow for the click reaction between a TCO-modified antibody and this compound.

  • Reagent Preparation:

    • Allow the this compound vial to warm to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO. This should be done immediately before use.

  • Reaction Setup:

    • Prepare your TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 1.5 to 3-fold molar excess of the this compound solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove excess, unreacted this compound using a desalting spin column or by dialysis.

  • Degree of Labeling (DOL) Calculation (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 646 nm (for Cy5).

    • Calculate the DOL using the Beer-Lambert law. The optimal DOL for an antibody is typically between 2 and 7.[11][12]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis TCO_protein TCO-Modified Protein Mix Mix Reagents (PBS, pH 7.4) TCO_protein->Mix Sulfo_Cy5_Tet This compound Sulfo_Cy5_Tet->Mix Incubate Incubate (1-2h, RT, Dark) Mix->Incubate Click Reaction Purify Purification (e.g., Spin Column) Incubate->Purify Analyze Analysis (Spectroscopy, Imaging) Purify->Analyze troubleshooting_logic cluster_low_signal Low Signal Troubleshooting cluster_high_bg High Background Troubleshooting Start Start Experiment Problem Low/No Signal or High Background? Start->Problem LowSignal Low/No Signal Problem->LowSignal Yes HighBg High Background Problem->HighBg Yes Success Successful Experiment Problem->Success No CheckLabeling Check Labeling Efficiency (pH, Reagent Integrity) LowSignal->CheckLabeling CheckPurification Improve Purification (Remove Unbound Dye) HighBg->CheckPurification CheckImaging Check Imaging Setup (Filters, Exposure) CheckLabeling->CheckImaging Optimize Optimize Protocol CheckImaging->Optimize Optimize->Start CheckWashing Increase Wash Steps CheckPurification->CheckWashing UseBlocking Optimize Blocking CheckWashing->UseBlocking UseBlocking->Start

References

Technical Support Center: Sulfo-Cy5-Methyltetrazine and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Sulfo-Cy5-Methyltetrazine and its potential impact on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a water-soluble, far-red fluorescent dye.[1] It contains sulfonate groups that increase its water solubility, making it suitable for labeling biomolecules in aqueous environments.[1][2] Its primary application is in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO)-modified molecules for fluorescent labeling of proteins, nucleic acids, and other biomolecules in live cells and in vivo imaging.[3][4][5][6]

Q2: How does this compound affect cell viability?

At recommended concentrations for cell surface labeling, the impact on cell viability is generally minimal. The sulfonate groups make the dye cell-impermeable, which can reduce the risk of interference with intracellular processes and lower its toxicity compared to non-sulfonated cyanine (B1664457) dyes.[2] However, like many fluorescent dyes, at high concentrations, this compound can induce cytotoxicity.[2] Some cyanine dyes are known to accumulate in mitochondria, which can lead to oxidative stress and trigger apoptotic pathways.[7][8]

Q3: What are the visual signs of cytotoxicity caused by excess this compound?

Visual indicators of cytotoxicity that can be observed using microscopy include:

  • A noticeable decrease in cell confluence compared to control wells.

  • Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

  • The appearance of cellular debris in the culture medium.

  • Blebbing of the plasma membrane.

Q4: What are essential experimental controls when assessing the impact of this compound on cell viability?

To accurately assess the impact of this compound, the following controls are crucial:

  • Untreated Cells (Negative Control): This sample will not be exposed to the dye and serves as a baseline for 100% cell viability.

  • Vehicle Control: If the dye is dissolved in a solvent like DMSO, this control group should consist of cells treated with the same concentration of the solvent alone.

  • Positive Control for Cell Death: This involves treating cells with a known cytotoxic agent (e.g., staurosporine, saponin) to ensure the cell viability assay is working correctly.[9]

  • Dye-Only Control (No Cells): This is particularly important for colorimetric or fluorometric assays to check for any interference of the dye with the assay reagents.

Q5: Which cell viability assay is most suitable for use with this compound?

Given that this compound is a fluorescent dye, it is crucial to select a cell viability assay with an output signal that does not overlap with the emission spectrum of Cy5 (around 662 nm).[1]

  • Recommended:

    • ATP-based assays (Luminometric): These assays measure the ATP level in viable cells and the luminescent signal is unlikely to be affected by the Cy5 fluorescence.

    • Calcein AM (Fluorometric): This assay uses a dye that fluoresces green in live cells, which is spectrally distinct from the far-red emission of Cy5.

    • LDH Assay (Colorimetric): This assay measures the release of lactate (B86563) dehydrogenase from damaged cells and the colorimetric readout is typically in a range that does not overlap with Cy5.

  • Use with Caution:

    • Tetrazolium-based assays (e.g., MTT, MTS, XTT): The colored formazan (B1609692) product of these assays can have absorbance spectra that might be interfered with by the absorbance of this compound.[10][11] Careful validation with dye-only controls is necessary.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background fluorescence in imaging. 1. Excess unbound dye. 2. Non-specific binding of the dye.1. Increase the number and duration of washing steps after incubation with the dye. 2. Include a blocking agent like BSA in your buffer. 3. Titrate the dye concentration to find the lowest effective concentration.
Inconsistent results between replicate wells. 1. Uneven cell seeding. 2. "Edge effect" in multi-well plates. 3. Pipetting errors.1. Ensure a single-cell suspension before seeding and use proper seeding technique. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and be consistent with your technique.
Unexpectedly low cell viability across all treated samples. 1. Dye concentration is too high. 2. Prolonged incubation time. 3. Contamination of the dye or culture medium.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Optimize the incubation time; shorter times may be sufficient for labeling. 3. Use sterile techniques and fresh, high-quality reagents.
Cell viability assay results do not correlate with microscopy observations. 1. Interference of this compound with the assay. 2. The chosen assay measures a cellular parameter not directly related to the cytotoxic mechanism of the dye.1. Run a dye-only control (no cells) to check for direct interaction with assay reagents. 2. Use an orthogonal assay that measures a different aspect of cell health (e.g., combine a metabolic assay with a membrane integrity assay).

Quantitative Data Summary

The following table provides an example of a dose-response relationship for this compound on a hypothetical cell line after a 24-hour incubation period, as measured by an ATP-based luminescence assay. Note: These are illustrative values and the actual cytotoxicity will vary depending on the cell type, dye concentration, and incubation time.

Concentration of this compound (µM)Mean Cell Viability (%)Standard Deviation (%)
0 (Untreated Control)1004.5
198.25.1
595.64.8
1091.36.2
2578.57.9
5052.19.3
10023.48.5

Experimental Protocols

Protocol 1: Calcein AM Assay for Cell Viability

This protocol is for assessing cell viability by identifying live cells based on membrane integrity and intracellular esterase activity.

Materials:

  • Calcein AM stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells cultured in a multi-well plate

  • Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)

Procedure:

  • Culture cells in a 96-well plate and treat with varying concentrations of this compound for the desired duration. Include appropriate controls.

  • Prepare a 2X working solution of Calcein AM (e.g., 2 µM in PBS) from the stock solution.

  • Carefully remove the culture medium from the wells.

  • Wash the cells gently with 100 µL of PBS per well.

  • Remove the PBS and add 50 µL of the 2X Calcein AM working solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with the appropriate filters for Calcein AM.

  • Calculate cell viability as a percentage relative to the untreated control after subtracting the background fluorescence from wells with no cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying the LDH released from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Cells cultured in a multi-well plate

  • Microplate reader capable of absorbance measurements at the wavelength specified by the kit (usually around 490 nm).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of this compound concentrations. Include untreated (spontaneous LDH release), vehicle, and maximum LDH release (lysis buffer provided in the kit) controls.

  • Incubate for the desired period.

  • After incubation, transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit's protocol.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate for the time specified in the protocol (usually 10-30 minutes) at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for spontaneous release and normalizing to the maximum release control.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis cell_seeding Seed cells in multi-well plate cell_adhesion Allow cells to adhere (24h) cell_seeding->cell_adhesion treatment Treat cells with dye and controls cell_adhesion->treatment dye_prep Prepare this compound dilutions dye_prep->treatment incubation Incubate for desired time (e.g., 24h) treatment->incubation add_reagent Add viability assay reagent (e.g., Calcein AM) incubation->add_reagent assay_incubation Incubate as per protocol add_reagent->assay_incubation read_plate Measure signal (Fluorescence/Absorbance) assay_incubation->read_plate normalize Normalize data to controls read_plate->normalize plot Plot dose-response curve normalize->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

stress_pathway stress Cellular Stress (e.g., Excess Cyanine Dye) ros Reactive Oxygen Species (ROS) stress->ros induces jnk JNK ros->jnk activates p38 p38 MAPK ros->p38 activates ap1 c-Jun/c-Fos (AP-1) jnk->ap1 phosphorylates apoptosis Apoptosis p38->apoptosis can lead to ap1->apoptosis promotes

Caption: Simplified stress-activated MAPK signaling pathway potentially induced by dye cytotoxicity.

References

Optimizing laser lines and filters for Sulfo-Cy5-Methyltetrazine imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for optimizing imaging experiments using Sulfo-Cy5-Methyltetrazine.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A1: this compound is a bright, far-red fluorescent dye. Its sulfonated form enhances water solubility, making it ideal for labeling biomolecules in aqueous environments.[1][] Key spectral properties are summarized below.

PropertyWavelength (nm)Reference(s)
Excitation Maximum ~646-649 nm[1][3][4][5][6]
Emission Maximum ~662-671 nm[1][3][4][6][7]

Note: Exact wavelengths can vary slightly depending on the solvent and local molecular environment.

Q2: Which laser lines are optimal for exciting this compound?

A2: The ideal laser line should be as close as possible to the excitation maximum (~647 nm) to achieve maximum fluorescence signal. Commonly available and effective laser lines include 633 nm, 635 nm, 640 nm, and 647 nm.[5][6][7]

Q3: What type of emission filter should I use?

A3: A properly selected emission filter is critical for isolating the fluorescence signal from the excitation light and reducing background.

  • Bandpass Filter: A bandpass filter centered around the emission peak, such as 670/30 nm or 675/20 nm , is a common choice.[8] This type of filter effectively captures the peak emission while excluding stray light.

  • Longpass Filter: A longpass filter, such as a 660 nm or 665 nm longpass , allows all light above that wavelength to pass through. This can increase the total signal collected but may also increase background noise.

  • Dichroic Mirror: A dichroic mirror that efficiently reflects the excitation laser line while transmitting the emission wavelengths (e.g., a 660 nm dichroic ) is essential to separate the two light paths.[5]

Q4: What is this compound used for?

A4: It is a click chemistry reagent used for bioorthogonal labeling.[9] The methyltetrazine group reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group in a process called an inverse-electron-demand Diels-Alder (iEDDA) reaction.[6][10] This allows researchers to attach the bright Cy5 fluorophore to TCO-tagged biomolecules (like proteins or nucleic acids) for visualization in living cells and other biological systems.[6][11][12]

Experimental Protocols & Workflows

Protocol: Optimizing Signal-to-Noise Ratio (SNR)

A high SNR is crucial for obtaining clear, high-contrast images. This involves maximizing the signal from the fluorophore while minimizing background noise.

Methodology:

  • Prepare a Positive Control Sample: Use a sample with a known concentration of this compound labeling to establish optimal baseline settings.

  • Laser Power Adjustment: Start with the lowest possible laser power setting that provides a detectable signal.[13][14] Gradually increase power, observing the trade-off between signal brightness and photobleaching.

  • Detector Gain/Exposure Time: Adjust the detector gain or camera exposure time. Longer exposure times can increase signal but may also amplify background noise and increase the risk of photobleaching.[13][14]

  • Pinhole Adjustment (Confocal Microscopy): For confocal microscopes, start with the pinhole set to 1 Airy Unit (AU). A smaller pinhole can reduce out-of-focus light and improve contrast, but it will also reduce the overall signal.[15]

  • Image Acquisition: Acquire a Z-stack or time-lapse series to assess signal stability and photobleaching under the chosen conditions.

  • Analysis: Quantify the mean fluorescence intensity of the labeled structure and a background region to calculate the SNR. Repeat steps 2-5 to find the settings that yield the highest SNR.

Visualization of Optimization Workflow

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_opt Optimization Loop cluster_final Final Imaging Prep Prepare Labeled Sample Laser Select Laser Line (e.g., 640 nm) Prep->Laser Control Prepare Negative Control (Unlabeled Sample) Analyze Analyze SNR & Photobleaching Control->Analyze Assess Background Filter Select Emission Filter (e.g., 670/30 BP) Laser->Filter Pinhole Set Pinhole to 1 AU (Confocal) Filter->Pinhole Acquire Acquire Test Image Pinhole->Acquire Acquire->Analyze Adjust Adjust Laser Power, Exposure, & Gain Analyze->Adjust Low SNR or High Photobleaching FinalImage Acquire Experimental Data Analyze->FinalImage Optimal Settings Found Adjust->Acquire

Caption: Workflow for optimizing imaging settings.

Visualization of the Bioorthogonal Reaction

G TCO Trans-Cyclooctene (TCO) - Tagged Biomolecule Reaction iEDDA Reaction TCO->Reaction Tetrazine This compound - Fluorescent Probe Tetrazine->Reaction Product Labeled Biomolecule - Covalently Attached - Highly Fluorescent Reaction->Product

Caption: The bioorthogonal ligation reaction.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Signal / High Background (Low SNR) 1. Suboptimal laser/filter combination.[16] 2. Low labeling efficiency. 3. High autofluorescence from sample or media.[17] 4. Laser power too low or exposure time too short.1. Verify excitation and emission filters match the dye's spectra. Use a narrow bandpass emission filter to reduce background.[8] 2. Optimize labeling protocol (concentration, incubation time). 3. Use appropriate negative controls to assess autofluorescence. Consider using spectral unmixing if available. 4. Incrementally increase laser power and/or exposure time, balancing signal gain against photobleaching.[14][18]
Rapid Photobleaching (Signal Fades Quickly) 1. Excitation light intensity is too high.[13][19] 2. Long or repeated exposure to excitation light.[14] 3. Presence of reactive oxygen species (ROS).[13]1. Reduce laser power using neutral density filters or software controls.[13][14][19] 2. Minimize exposure time. Use the microscope's oculars with transmitted light to find the region of interest before switching to fluorescence imaging.[14][20] 3. Use a commercial antifade mounting medium (e.g., containing VECTASHIELD or ProLong Gold) for fixed samples.[13][20] For live cells, consider specialized imaging media with antioxidants.[21]
No Signal Detected 1. Incorrect filter cube or laser line selected. 2. Failed bioorthogonal reaction (no labeling). 3. Complete photobleaching before imaging.1. Double-check that the selected laser (e.g., 640 nm) and emission filter (e.g., 670/30 nm) are correct for Cy5. 2. Verify that your target biomolecule was successfully tagged with TCO and that the this compound is reactive. 3. Locate the sample using transmitted light first to minimize light exposure before attempting to image fluorescence.[20]
High Image Noise ("Grainy" Image) 1. Low photon count due to weak signal. 2. Detector settings are not optimal (e.g., high electronic gain can introduce noise). 3. Shot noise, the inherent statistical variation in photon arrival.[18]1. Increase exposure time or use frame averaging/accumulation to improve the signal-to-noise ratio.[18] 2. Optimize detector gain settings; find a balance where the signal is amplified without introducing excessive electronic noise.[22] 3. If possible, increase signal brightness by optimizing labeling or using slightly higher laser power.

References

Validation & Comparative

A Comparative Guide to Sulfo-Cy5-Methyltetrazine and Other Cy5 Derivatives for Bioconjugation and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and fluorescence imaging, the selection of the appropriate fluorescent label is paramount to achieving sensitive and reliable results. The Cy5 dye, a member of the cyanine (B1664457) family, is a widely used fluorophore in the far-red region of the spectrum, offering advantages of reduced autofluorescence from biological samples and deeper tissue penetration. This guide provides an objective comparison of Sulfo-Cy5-Methyltetrazine with other common Cy5 derivatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Overview of this compound

This compound is a water-soluble derivative of the Cy5 fluorophore that incorporates a methyltetrazine moiety.[1] This functional group enables rapid and specific covalent bond formation with trans-cyclooctene (B1233481) (TCO)-modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction.[2][3] The presence of sulfonate groups enhances its hydrophilicity, making it suitable for labeling biomolecules in aqueous environments with minimal use of organic co-solvents.[4] It exhibits good stability at physiological pH and is highly reactive towards TCO-modified molecules.[1][4]

Comparison of Key Performance Characteristics

The choice of a Cy5 derivative often depends on the specific application, the functional groups available on the target molecule, and the desired properties of the final conjugate. Below is a comparison of this compound with other notable Cy5 derivatives.

Quantitative Data Summary
DerivativeMolecular Weight ( g/mol )Excitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Reactive GroupKey Features
This compound 934.1[4][5]647[4][5]655[4][5]250,000[4][5]Not specifiedMethyltetrazineWater-soluble, reacts with TCO via click chemistry.[1][4]
Sulfo-Cy5-Tetrazine 920.1[6]649[6]670[6]250,000[6]Not specifiedTetrazineWater-soluble, reacts with TCO via click chemistry.[6]
Cy5-Methyltetrazine 666.9[7]646[7]662[7]250,000[7]0.2[7]MethyltetrazineSoluble in organic solvents, reacts with TCO.[7]
Sulfo-Cy5.5 Tetrazine Not specified684710198,0000.2TetrazineWater-soluble, longer emission wavelength.[8]
Sulfo-Cy5 NHS Ester ~778[9]~646[10]~662[10]271,000[5]0.28[5]N-hydroxysuccinimide esterWater-soluble, reacts with primary amines.[11]
Sulfo-Cy5 Carboxylic Acid ~665[12]646[12]662[12]271,000[12]0.2[12]Carboxylic acidWater-soluble, non-reactive form for control experiments or further activation.[13]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are representative protocols for common bioconjugation techniques.

Protocol 1: Antibody Labeling with this compound (Two-Step)

This protocol involves the initial modification of the antibody with a TCO-NHS ester, followed by the reaction with this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGx-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • This compound

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Dissolve the antibody in an amine-free buffer at a concentration of 1-10 mg/mL.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction (Step 1 - TCO modification): Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Labeling Reaction (Step 2 - Click Reaction): Add a 2-5 fold molar excess of this compound to the TCO-modified antibody. Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Purification: Remove excess this compound using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~647 nm (for the Sulfo-Cy5).

Protocol 2: Direct Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol describes the direct labeling of an antibody through the reaction of an NHS ester with primary amines.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 8.0-8.5)

  • Sulfo-Cy5 NHS Ester

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Antibody Preparation: Dissolve the antibody in a buffer at pH 8.0-8.5 to a concentration of 2-10 mg/mL.

  • Dye Stock Solution: Dissolve Sulfo-Cy5 NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5-15 fold molar excess of the dye stock solution to the antibody solution while gently vortexing. Incubate for 1 hour at room temperature, protected from light.

  • Purification: Remove unreacted dye using a desalting column.

  • Characterization: Determine the DOL as described in Protocol 1.

Visualizing the Chemistry: Reaction Workflows

To better illustrate the chemical processes described, the following diagrams outline the key labeling reactions.

G cluster_0 Two-Step Labeling with this compound Antibody Antibody (-NH2) TCO_Ab TCO-Modified Antibody Antibody->TCO_Ab Amine Reaction TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Ab Labeled_Ab Labeled Antibody TCO_Ab->Labeled_Ab iEDDA Click Reaction Sulfo_Cy5_Tet This compound Sulfo_Cy5_Tet->Labeled_Ab G cluster_1 Direct Labeling with Sulfo-Cy5 NHS Ester Antibody Antibody (-NH2) Labeled_Ab Labeled Antibody Antibody->Labeled_Ab Amine Reaction NHS_Ester Sulfo-Cy5 NHS Ester NHS_Ester->Labeled_Ab

References

A Head-to-Head Battle for Bioorthogonal Supremacy: Sulfo-Cy5-Methyltetrazine vs. DBCO

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioorthogonal chemistry, researchers demand labeling reagents that are not only highly efficient and specific but also robust under complex biological conditions. This guide provides a detailed comparison of two prominent players in this field: Sulfo-Cy5-Methyltetrazine, which participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction, and Dibenzocyclooctyne (DBCO), a key component in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This analysis, tailored for researchers, scientists, and drug development professionals, offers a comprehensive overview of their performance, supported by quantitative data and detailed experimental protocols.

At a Glance: Performance Showdown

The choice between this compound and DBCO hinges on the specific requirements of an experiment, with reaction kinetics often being a primary consideration. The IEDDA reaction, involving tetrazine and its reaction partner, trans-cyclooctene (B1233481) (TCO), is widely recognized for its exceptionally fast reaction rates.[1][2] In contrast, the SPAAC reaction between DBCO and an azide (B81097) partner, while still highly efficient, proceeds at a more moderate pace.[3][4]

FeatureThis compound (with TCO)DBCO (with Azide)
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partner trans-Cyclooctene (TCO)Azide
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~1 - 1 x 10⁶[2][4]~0.07 - 1.9[5][6]
Reaction Conditions Aqueous buffer (pH 6-9), room temperature[2]Aqueous buffer, room temperature[7]
Byproducts Nitrogen gas (N₂)[2]None (forms a stable triazole ring)[]
Stability Good stability at physiological pH; some derivatives show susceptibility to degradation by thiols (e.g., GSH)[9][10]Long-term stability; some loss of reactivity over time at 4°C or -20°C[7]
Fluorophore Sulfo-Cy5Can be conjugated to various fluorophores
Quantum Yield (Sulfo-Cy5) 0.28[][11]Dependent on the conjugated fluorophore
Excitation Max (Sulfo-Cy5) ~646-649 nm[][12]Dependent on the conjugated fluorophore
Emission Max (Sulfo-Cy5) ~662-672 nm[][12]Dependent on the conjugated fluorophore

The Need for Speed: A Kinetic Comparison

The most striking difference between the two systems lies in their reaction kinetics. The IEDDA reaction between tetrazine and TCO boasts second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions currently available.[2][4] This rapid ligation is particularly advantageous for in vivo imaging and labeling of low-abundance targets where high reaction efficiency is paramount.

In contrast, the SPAAC reaction of DBCO with azides exhibits second-order rate constants typically in the range of 0.07 to 1.9 M⁻¹s⁻¹.[5][6] While significantly slower than the IEDDA reaction, this rate is still highly effective for a wide range of bioorthogonal labeling applications.

cluster_0 This compound Reaction cluster_1 DBCO Reaction This compound This compound Labeled_Biomolecule_1 Labeled_Biomolecule_1 This compound->Labeled_Biomolecule_1 IEDDA Reaction (k₂ ≈ 10³ - 10⁶ M⁻¹s⁻¹) TCO TCO TCO->Labeled_Biomolecule_1 N2 N2 Labeled_Biomolecule_1->N2 Byproduct DBCO-Fluorophore DBCO-Fluorophore Labeled_Biomolecule_2 Labeled_Biomolecule_2 DBCO-Fluorophore->Labeled_Biomolecule_2 SPAAC Reaction (k₂ ≈ 0.1 - 1 M⁻¹s⁻¹) Azide Azide Azide->Labeled_Biomolecule_2

Figure 1. Reaction schemes for this compound and DBCO.

Stability in the Cellular Milieu

The utility of a bioorthogonal reagent is critically dependent on its stability under physiological conditions. Both this compound and DBCO generally exhibit good stability. This compound is reported to be stable at physiological pH.[1] However, the stability of the tetrazine ring can be influenced by its substituents, with some derivatives showing susceptibility to degradation in the presence of high concentrations of thiols like glutathione (B108866) (GSH).[9][10] DBCO is also known for its long-term stability, although a gradual loss of reactivity (around 3-5% over four weeks at 4°C or -20°C) has been observed.[7]

Experimental Protocols

To aid researchers in the practical application of these bioorthogonal labeling strategies, detailed experimental workflows are provided below.

General Workflow for Bioorthogonal Labeling

Start Start Introduce_Handle Introduce Bioorthogonal Handle (e.g., TCO or Azide) into Biomolecule Start->Introduce_Handle Activate_Protein Activate Protein with NHS-ester derivative of TCO or Methyltetrazine Introduce_Handle->Activate_Protein Remove_Excess_1 Remove Excess Reagent (e.g., Spin Desalting Column) Activate_Protein->Remove_Excess_1 Labeling_Reaction Perform Labeling Reaction with Fluorophore (this compound or DBCO-fluorophore) Remove_Excess_1->Labeling_Reaction Remove_Excess_2 Remove Excess Fluorophore (e.g., Size Exclusion Chromatography) Labeling_Reaction->Remove_Excess_2 Analysis Analyze Labeled Biomolecule (e.g., SDS-PAGE, Microscopy) Remove_Excess_2->Analysis End End Analysis->End

Figure 2. A generalized experimental workflow for bioorthogonal labeling.

Detailed Protocol: Protein Labeling with this compound

This protocol outlines the labeling of a protein that has been modified to contain a TCO group.

  • Protein Preparation: Dissolve the TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Labeling Reaction: Add the this compound stock solution to the protein solution. A molar excess of the tetrazine reagent (e.g., 5-20 fold) is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance around 520 nm.[2]

  • Purification: Remove the unreacted this compound using a desalting column or size-exclusion chromatography.

  • Analysis: Confirm the labeling efficiency by SDS-PAGE and fluorescence imaging.

Detailed Protocol: Protein Labeling with a DBCO-Fluorophore

This protocol describes the labeling of a protein that has been functionalized with an azide group.

  • Protein Preparation: Dissolve the azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4).

  • Reagent Preparation: Prepare a stock solution of the DBCO-conjugated fluorophore in a suitable solvent (e.g., DMSO).

  • Labeling Reaction: Add the DBCO-fluorophore stock solution to the protein solution. A slight molar excess of the DBCO reagent (e.g., 1.5-3 fold) is generally recommended.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours, or overnight at 4°C.[7]

  • Purification: Remove the excess DBCO-fluorophore using a desalting column or dialysis.

  • Analysis: Verify the conjugation using SDS-PAGE and fluorescence detection.

Conclusion

Both this compound and DBCO are powerful tools for bioorthogonal labeling, each with its distinct advantages. The this compound/TCO system, with its unparalleled reaction speed, is the go-to choice for applications requiring rapid and highly efficient labeling, particularly in living systems. The DBCO/azide system, while slower, offers excellent stability and is a robust and widely used alternative for a broad range of bioconjugation applications. The selection between these two leading technologies should be guided by the specific kinetic and stability requirements of the intended biological experiment.

References

A Comparative Analysis of the Photostability of Sulfo-Cy5-Methyltetrazine and Other Leading Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in fluorescence microscopy, particularly in applications requiring high signal-to-noise ratios and extended imaging times, the photostability of the chosen fluorophore is a critical parameter. This guide provides a detailed comparison of the photostability of Sulfo-Cy5-Methyltetrazine against other commonly used fluorophores in the far-red spectrum. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design.

Quantitative Photostability Comparison

The following table summarizes the key photophysical and photostability properties of this compound in comparison to other commercially available, spectrally similar fluorophores. The data has been compiled from publicly available resources and manufacturer's specifications. It is important to note that direct, head-to-head comparative studies under identical experimental conditions for the methyltetrazine derivatives are limited. Therefore, the photostability characteristics are largely inferred from the parent compounds and should be considered as a guideline.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Photostability
This compound ~649~671~250,000~0.2 (inferred from Sulfo-Cy5)Good
Alexa Fluor 647-Methyltetrazine ~650~668~270,000~0.33Excellent[1]
ATTO 647N-Methyltetrazine ~646~664~150,000~0.65Very Good[2][3][4][5]
DyLight 650-Methyltetrazine ~652~672~250,000Not widely reportedGood

Note: The relative photostability is a qualitative assessment based on available data for the parent fluorophores. Alexa Fluor 647 is widely recognized for its superior photostability compared to traditional Cy5 dyes.[1][6] ATTO dyes are also known for their high photostability.[2][3][4][5] The photostability of DyLight dyes is generally considered to be good and comparable to Alexa Fluor dyes.

Experimental Protocol for Photostability Measurement

To quantitatively assess and compare the photostability of different fluorophores, a standardized experimental protocol is crucial. The following protocol outlines a typical workflow for measuring photobleaching rates using fluorescence microscopy.

Objective: To determine the rate of photobleaching of different fluorophores under controlled illumination conditions.

Materials:

  • Fluorophore-conjugated molecules (e.g., antibodies, oligonucleotides)

  • Microscopy-grade slides and coverslips

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Fluorescence microscope with a high-power laser source (e.g., 633 nm or 647 nm for far-red dyes) and a sensitive detector (e.g., sCMOS or EMCCD camera)

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation:

    • Immobilize the fluorophore-conjugated molecules on a glass coverslip. The immobilization method should be consistent across all samples to ensure a uniform focal plane and environment.

    • Mount the coverslip on a microscope slide with a drop of imaging buffer. Seal the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and laser source, allowing them to stabilize.

    • Use an appropriate objective lens (e.g., 60x or 100x oil immersion) for high-resolution imaging.

    • Set the excitation laser to the optimal wavelength for the fluorophores being tested.

    • Adjust the laser power to a level that induces photobleaching within a reasonable timeframe (e.g., 1-5 minutes). It is critical to use the same laser power and illumination settings for all samples being compared.

    • Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector in the initial frames.

  • Image Acquisition:

    • Bring the sample into focus.

    • Select a region of interest (ROI) containing a representative population of fluorescent molecules.

    • Acquire a time-lapse series of images of the ROI under continuous laser illumination. The time interval between frames should be consistent (e.g., every 1-5 seconds). Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in ImageJ/Fiji.

    • Use a bleach correction plugin if necessary to account for minor fluctuations in laser power, though for this experiment, the decay is the measurement of interest.[7][8][9]

    • Define an ROI around the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Normalize the fluorescence intensity of each frame to the intensity of the first frame (I/I₀).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Signaling Pathways and Experimental Workflows

To visualize the experimental workflow for comparing fluorophore photostability, the following diagram has been generated using the DOT language.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Immobilize Immobilize Fluorophore Conjugates Mount Mount on Slide Immobilize->Mount Microscope Microscope Setup (Consistent Settings) Mount->Microscope Transfer to Microscope Timelapse Acquire Time-Lapse Images Microscope->Timelapse Measure Measure Intensity in ROI Timelapse->Measure Analyze Image Series Normalize Normalize Intensity (I/I₀) Measure->Normalize Plot Plot Intensity vs. Time Normalize->Plot Fit Fit to Exponential Decay Plot->Fit HalfLife Determine Photobleaching Half-Life (t₁/₂) Fit->HalfLife

Caption: Workflow for quantitative photostability comparison.

This structured approach ensures a reliable and reproducible comparison of the photostability of different fluorophores, enabling researchers to select the most suitable probe for their specific imaging needs.

References

Reaction Kinetics of Sulfo-Cy5-Methyltetrazine: A Comparative Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed comparison of the reaction kinetics of Sulfo-Cy5-Methyltetrazine with other commonly used tetrazines in bioorthogonal chemistry, providing researchers, scientists, and drug development professionals with critical data for experimental design and reagent selection.

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, particularly trans-cyclooctene (B1233481) (TCO), has become a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction rates and high specificity. This guide provides a comparative analysis of the reaction kinetics of this compound, a widely used fluorescent probe, with a range of other tetrazine derivatives. The data presented herein, summarized in clear tabular format, is intended to aid researchers in the selection of the most appropriate tetrazine for their specific application, be it in cellular imaging, proteomics, or in vivo studies.

Unparalleled Reaction Speeds with this compound

The structure of this compound features a methyl group on the tetrazine ring. The presence of a small alkyl group like methyl generally results in a moderate to high reaction rate. The large Cy5 fluorophore, a complex aromatic system, may have an electronic influence on the tetrazine core, while the sulfonate groups enhance water solubility, a crucial feature for biological applications.

Comparative Kinetic Data of Tetrazine Derivatives

The reactivity of the tetrazine core is highly tunable through the modification of its substituents. Electron-withdrawing groups generally accelerate the iEDDA reaction, while electron-donating groups tend to decrease the rate. The following table summarizes the second-order rate constants for the reaction of various tetrazine derivatives with TCO, providing a quantitative basis for comparison.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)
This compound TCO> 800 (manufacturer data)Aqueous BufferNot Specified
3-Methyl-6-phenyl-1,2,4,5-tetrazineTCO3,300Acetonitrile/Water25
3,6-Di(2-pyridyl)-s-tetrazineTCO2,000 ± 4009:1 Methanol/WaterNot Specified
3,6-Diphenyl-s-tetrazineTCO4.2Methanol25
3-(p-aminomethylphenyl)-1,2,4,5-tetrazineTCO26,000PBS (pH 7.4)37
Hydrogen substituted tetrazineTCO30,000PBS (pH 7.4)37
3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBCN10MethanolAmbient
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBCN125MethanolAmbient

Note: The dienophile used can significantly impact the reaction rate. TCO is generally one of the fastest dienophiles for tetrazine ligations. BCN (bicyclo[6.1.0]nonyne) is another commonly used strained alkyne.

Experimental Workflow and Methodologies

The determination of the second-order rate constants for tetrazine-TCO ligations is typically performed using stopped-flow spectrophotometry. This technique allows for the rapid mixing of two reactants and the real-time monitoring of the reaction progress by observing changes in absorbance or fluorescence.

Generalized Experimental Protocol for Kinetic Measurements:
  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative in an appropriate organic solvent (e.g., DMSO or DMF).

    • Prepare a stock solution of the TCO derivative in a compatible solvent.

    • The final reaction is typically carried out in a buffered aqueous solution (e.g., PBS, pH 7.4) with a small, controlled percentage of the organic solvent to ensure solubility of the reactants.

  • Stopped-Flow Spectrophotometry:

    • The solutions of the tetrazine and TCO are loaded into separate syringes of the stopped-flow instrument.

    • The instrument rapidly injects and mixes the two solutions in an observation cell.

    • The reaction is monitored by following the decrease in the characteristic absorbance of the tetrazine chromophore (typically in the range of 510-550 nm) or the change in fluorescence of a fluorogenic probe.

    • The reaction is carried out under pseudo-first-order conditions, with one reactant (usually the TCO) in large excess.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance or fluorescence data to a single exponential decay function.

    • The second-order rate constant (k₂) is then calculated by plotting the k_obs values against the concentration of the excess reactant and determining the slope of the resulting linear fit.

Visualizing the Reaction Pathway

The inverse electron demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene is a concerted cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas. This process is illustrated in the following diagram.

Tetrazine_TCO_Ligation Tetrazine Tetrazine (e.g., this compound) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState + TCO TCO trans-Cyclooctene (TCO) TCO->TransitionState Intermediate Unstable Bicyclic Intermediate TransitionState->Intermediate Fast Product Stable Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder - N₂ N2 Nitrogen Gas (N₂) Intermediate->N2

Inverse electron demand Diels-Alder reaction pathway.

Conclusion

The selection of a tetrazine derivative for bioorthogonal labeling is a critical step in experimental design. This compound stands out as a highly reactive and water-soluble fluorescent probe, making it an excellent choice for a wide range of applications. While a definitive second-order rate constant remains to be published, its reactivity is evidently high, ensuring efficient conjugation. For applications requiring even faster kinetics, other tetrazine derivatives with strong electron-withdrawing substituents are available. This guide provides the necessary data and a methodological overview to empower researchers to make informed decisions for their bioorthogonal labeling strategies, ultimately advancing the fields of chemical biology and drug development.

A Comparative Guide to Far-Red Bioorthogonal Labeling: Alternatives to Sulfo-Cy5-Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal performance in far-red bioorthogonal labeling, this guide provides a comprehensive comparison of commercially available alternatives to Sulfo-Cy5-Methyltetrazine. We delve into the key performance metrics, detailed experimental protocols, and the underlying chemical principles to facilitate informed probe selection for your specific application.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine-functionalized probe and a trans-cyclooctene (B1233481) (TCO)-modified biomolecule is a cornerstone of modern bioorthogonal chemistry. Its exceptionally fast reaction kinetics and high specificity make it ideal for in vivo imaging and labeling studies.[1] While this compound has been a widely used far-red probe, a growing number of alternatives offer enhanced properties such as improved brightness, photostability, and fluorogenicity. This guide focuses on a selection of these alternatives, primarily other cyanine (B1664457) dye derivatives and silicon-rhodamine-based probes.

Performance Comparison of Far-Red Methyltetrazine Probes

The selection of a far-red methyltetrazine probe is often dictated by a combination of factors including its photophysical properties, reactivity, and fluorogenicity. The following tables summarize the key quantitative data for commercially available alternatives to this compound. It is important to note that these values are compiled from various sources and may have been determined under different conditions.

Table 1: Photophysical Properties of Far-Red Methyltetrazine Probes

Probe NameSupplier(s)Excitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
Sulfo-Cy5 Methyltetrazine (Reference) Various~646~662~250,000~0.2
Cy5 Tetrazine Vector Labs[2], AAT Bioquest[3]649671[2]250,000[2]0.27[3]
sulfo-Cyanine5.5 tetrazine Lumiprobe[4]673691211,0000.21
Cy5.5 tetrazine AAT Bioquest[5]683703250,0000.27
SiR-tetrazine Spirochrome[6]652674100,000-
HD653 (o-TzSiR) (Research stage)[7]653676-0.7% (quenched), up to 45-fold turn-on

Table 2: Reactivity and Fluorogenicity

Probe NameSecond-Order Rate Constant with TCO (M⁻¹s⁻¹)Fluorescence Turn-On (Fold Increase)Key Features
Sulfo-Cy5 Methyltetrazine (Reference) HighLowWater-soluble, bright.
Cy5 Tetrazine >800[1]LowWater-soluble, pH-insensitive.[2]
sulfo-Cyanine5.5 tetrazine HighLowWater-soluble, hydrophilic.[4]
Cy5.5 tetrazine Up to 100,000[5]LowNIR emission.
SiR-tetrazine HighModerate (e.g., 3.1-fold with BCN-protein)[8]Cell-permeable, fluorogenic, compatible with super-resolution microscopy.[6]
HD653 (o-TzSiR) -Up to 95-fold with BCN[7]Highly fluorogenic, cell-permeable options.[7]

Experimental Workflows and Signaling Pathways

The primary application of these far-red methyltetrazine probes is in bioorthogonal labeling via the IEDDA reaction with TCO. This can be applied in two main experimental workflows: direct labeling of TCO-modified biomolecules in live cells and a pre-targeting approach for in vivo imaging.

Live-Cell Bioorthogonal Labeling Workflow

This workflow involves the introduction of a TCO-modified biomolecule into live cells, followed by incubation with the tetrazine-fluorophore conjugate. Fluorogenic probes are particularly advantageous here as they minimize background fluorescence from unbound probe, often eliminating the need for wash steps.

LiveCellLabeling cluster_cell Live Cell TCO_Biomolecule TCO-modified Biomolecule of Interest Labeled_Biomolecule Fluorescently Labeled Biomolecule Imaging Fluorescence Imaging (Confocal, STED, etc.) Labeled_Biomolecule->Imaging Signal Detection Tetrazine_Probe Far-Red Tetrazine Probe (e.g., SiR-tetrazine) Tetrazine_Probe->TCO_Biomolecule IEDDA Click Reaction

Caption: Workflow for live-cell bioorthogonal labeling.

Pre-targeted In Vivo Imaging Workflow

Pre-targeted imaging is a powerful strategy for enhancing the signal-to-background ratio in in vivo imaging. It involves a two-step process: first, a TCO-modified targeting moiety (e.g., an antibody) is administered and allowed to accumulate at the target site while the excess clears from circulation. Subsequently, a rapidly clearing, radiolabeled or fluorescently tagged tetrazine probe is administered, which then reacts specifically with the TCO-modified targeting moiety at the site of interest.

PretargetedImaging cluster_vivo In Vivo Target_Site Target Site (e.g., Tumor) Ab_TCO_Accumulation Antibody-TCO Accumulation Target_Site->Ab_TCO_Accumulation Labeled_Target Labeled Target Site Clearance Clearance of Unbound Antibody-TCO Ab_TCO_Accumulation->Clearance Time Delay Imaging In Vivo Imaging (e.g., PET, Fluorescence) Labeled_Target->Imaging Signal Detection Ab_TCO Administer Antibody-TCO Ab_TCO->Target_Site Tetrazine_Probe Administer Far-Red Tetrazine Probe Clearance->Tetrazine_Probe Tetrazine_Probe->Ab_TCO_Accumulation IEDDA Click Reaction

Caption: Workflow for pre-targeted in vivo imaging.

Experimental Protocols

General Protocol for Live-Cell Labeling with a Far-Red Tetrazine Probe

This protocol provides a general guideline for labeling TCO-modified proteins in live cells. Optimization of incubation times and probe concentration is recommended for each specific cell line and target protein.

Materials:

  • Live cells expressing a TCO-modified protein of interest.

  • Far-red methyltetrazine probe (e.g., SiR-tetrazine, Cy5.5-tetrazine).

  • Anhydrous DMSO for stock solution preparation.

  • Complete cell culture medium.

  • Imaging medium (e.g., phenol (B47542) red-free medium).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Preparation: Seed cells expressing the TCO-modified protein on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the far-red methyltetrazine probe in anhydrous DMSO (e.g., 1-10 mM). Store at -20°C, protected from light and moisture.

  • Labeling: a. Dilute the tetrazine probe stock solution to the desired final concentration (typically 0.1-5 µM) in pre-warmed complete cell culture medium. b. Remove the existing medium from the cells and add the labeling medium containing the tetrazine probe. c. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. Incubation time will depend on the reaction kinetics of the specific probe and the expression level of the target protein.

  • Washing (Optional but recommended for non-fluorogenic probes): a. Gently aspirate the labeling medium. b. Wash the cells 2-3 times with pre-warmed complete cell culture medium to remove unbound probe.

  • Imaging: a. Replace the medium with pre-warmed imaging medium. b. Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the chosen far-red fluorophore.

General Protocol for Pre-targeted Imaging in a Mouse Model

This protocol outlines a general procedure for pre-targeted imaging in a mouse model using a TCO-modified antibody and a far-red tetrazine probe. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Tumor-bearing mouse model.

  • TCO-conjugated antibody targeting a specific tumor antigen.

  • Far-red methyltetrazine probe.

  • Sterile PBS or other appropriate vehicle for injection.

  • In vivo imaging system (e.g., fluorescence imaging system).

Procedure:

  • Antibody-TCO Conjugation: a. Conjugate the antibody of interest with a TCO-NHS ester or other amine-reactive TCO derivative according to the manufacturer's protocol. b. Purify the Antibody-TCO conjugate to remove excess, unreacted TCO. c. Characterize the conjugate to determine the degree of labeling.

  • Pre-targeting Step: a. Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous injection (e.g., tail vein). The optimal dose and pre-targeting interval (typically 24-72 hours) should be determined empirically. This interval allows for the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation.

  • Labeling Step: a. After the predetermined pre-targeting interval, administer the far-red methyltetrazine probe via intravenous injection. The probe should be formulated in a biocompatible vehicle.

  • Imaging: a. At various time points after the administration of the tetrazine probe (e.g., 1, 4, 24 hours), image the mice using an in vivo imaging system equipped with the appropriate filters for the far-red fluorophore. This will allow for the visualization of probe accumulation at the tumor site.

Conclusion

The landscape of far-red bioorthogonal labeling is continuously evolving, offering researchers a powerful toolkit for in vivo and live-cell imaging. While this compound remains a reliable choice, alternatives such as other Cy5 derivatives, Cy5.5-tetrazine, and particularly the fluorogenic SiR-tetrazines and related "HDyes" present significant advantages in terms of brightness, photostability, and reduced background.[7][8] The choice of the optimal probe will depend on the specific experimental requirements, including the desired imaging modality, the biological system under investigation, and the need for fluorogenicity. This guide provides a starting point for navigating these choices and implementing these advanced labeling strategies in your research.

References

Assessing the Specificity of Sulfo-Cy5-Methyltetrazine Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific and efficient labeling of biomolecules is paramount for accurate biological inquiry and the development of targeted therapeutics. This guide provides a detailed comparison of Sulfo-Cy5-Methyltetrazine, a bioorthogonal labeling reagent, with traditional amine-reactive labeling methods. We present experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal labeling strategy for their needs.

Superior Specificity of Bioorthogonal Labeling

This compound belongs to a class of reagents used in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). This reaction is characterized by its exceptional speed and selectivity, offering a significant advantage over traditional labeling methods.[1]

Key Advantages of this compound Labeling:

  • High Specificity: The tetrazine and TCO moieties are highly specific for each other and do not react with naturally occurring functional groups found in biological systems, such as amines and thiols. This "bioorthogonality" ensures that labeling occurs only at the intended site, minimizing off-target effects.

  • Rapid Kinetics: The IEDDA reaction boasts exceptionally fast kinetics, with second-order rate constants significantly higher than other click chemistry reactions.[1] This allows for efficient labeling at low concentrations, reducing the potential for non-specific binding and cellular toxicity.

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous media, neutral pH, and room temperature) without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.

In contrast, traditional labeling methods, such as those using N-hydroxysuccinimide (NHS) esters to target primary amines on proteins, often suffer from a lack of specificity. Since lysine (B10760008) residues are abundant on the surface of most proteins, NHS ester-based labeling typically results in a heterogeneous population of labeled molecules, which can interfere with protein function and complicate the interpretation of experimental results. Furthermore, NHS esters can react with other nucleophiles and are prone to hydrolysis in aqueous environments, leading to reduced labeling efficiency and increased non-specific background.[2][3]

Quantitative Comparison of Labeling Chemistries

The performance of different labeling strategies can be quantitatively compared by their reaction kinetics. The second-order rate constant (k₂) is a direct measure of the reaction speed.

Labeling Chemistry Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Target Moiety Key Advantages Key Disadvantages
Tetrazine-TCO Ligation Up to 10⁶Trans-cyclooctene (TCO)Extremely fast kinetics, high specificity, bioorthogonalRequires genetic or chemical introduction of TCO
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) ~1AzideBioorthogonal, copper-freeSlower kinetics than Tetrazine-TCO
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) 10 - 10⁴AzideFast kinetics, high efficiencyRequires cytotoxic copper catalyst
NHS Ester Amine Labeling VariablePrimary Amines (e.g., Lysine)Simple, targets naturally occurring groupsLow specificity, potential for off-target reactions, hydrolysis

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling with this compound

This protocol describes the labeling of a cell surface protein that has been metabolically engineered to incorporate a TCO-containing unnatural amino acid.

Materials:

  • Cells expressing the TCO-modified protein of interest

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

Procedure:

  • Cell Preparation: Culture cells expressing the TCO-modified protein to the desired confluency.

  • Labeling Solution Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed cell culture medium or PBS.

  • Labeling Reaction: Remove the culture medium from the cells and wash once with PBS. Add the this compound labeling solution to the cells and incubate for 10-30 minutes at 37°C.

  • Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unreacted dye.

  • Imaging: The cells are now ready for fluorescence imaging.

Protocol 2: Protein Labeling with Sulfo-Cy5 NHS Ester

This protocol describes the general procedure for labeling a purified protein with an amine-reactive NHS ester.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS)

  • Sulfo-Cy5 NHS Ester

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. The pH should be adjusted to 8.3-8.5.[4]

  • Dye Preparation: Dissolve the Sulfo-Cy5 NHS Ester in DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved Sulfo-Cy5 NHS Ester to the protein solution. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at ~650 nm).

Visualization of Experimental Workflows and Signaling Pathways

Pre-targeted Imaging Workflow

This workflow illustrates a two-step "pre-targeting" approach where a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a radiolabeled this compound is administered, which rapidly binds to the pre-targeted antibody for imaging.

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Imaging TCO-Antibody TCO-Antibody Target_Cell Target_Cell TCO-Antibody->Target_Cell Binding Clearance Clearance TCO-Antibody->Clearance Unbound Clearance Labeled_Complex Labeled_Complex Sulfo-Cy5-Tetrazine Sulfo-Cy5-Tetrazine Sulfo-Cy5-Tetrazine->Labeled_Complex IEDDA Reaction Sulfo-Cy5-Tetrazine->Clearance Unbound Clearance Imaging Imaging Labeled_Complex->Imaging

Caption: Pre-targeted imaging workflow using tetrazine ligation.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

This diagram depicts the mechanism of action of an ADC targeting the HER2 receptor. The antibody directs the ADC to HER2-expressing cancer cells, leading to internalization and release of the cytotoxic payload.[5][6][7][8][9] Fluorescent labeling can be used to track each of these steps.

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate HER2_Receptor HER2 Receptor ADC->HER2_Receptor Binding Endosome Endosome HER2_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: ADC internalization and payload release pathway.

Conclusion

References

Performance of Sulfo-Cy5-Methyltetrazine in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfo-Cy5-Methyltetrazine's performance in various biological samples against common alternatives. The information is intended to help researchers make informed decisions when selecting fluorescent probes for bioorthogonal labeling applications.

Introduction to this compound and Bioorthogonal Labeling

This compound is a fluorescent probe combining a sulfonated Cy5 dye with a methyltetrazine moiety. This combination allows for highly specific and rapid labeling of molecules containing a trans-cyclooctene (B1233481) (TCO) group through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is a cornerstone of bioorthogonal chemistry, enabling the labeling of biomolecules in their native environment without interfering with biological processes. The sulfonation of the Cy5 dye enhances its water solubility, making it particularly suitable for applications in aqueous biological samples.

The primary alternative to this compound is other fluorescent dyes conjugated to a tetrazine group, with Alexa Fluor 647-tetrazine being a prominent competitor due to its similar spectral properties.

Performance Comparison in Biological Samples

The choice of a fluorescent probe for in vitro and in vivo studies hinges on its stability, reactivity, and photophysical properties in complex biological matrices such as plasma, serum, and cell lysates.

Photophysical Properties

The brightness and photostability of a fluorophore are critical for achieving a high signal-to-noise ratio in imaging experiments. While Sulfo-Cy5 is a bright and widely used dye, studies have shown that Alexa Fluor 647 can offer superior performance in these areas.

PropertySulfo-Cy5Alexa Fluor 647Key Considerations
Excitation Max (nm) ~649~650Both are well-suited for excitation with common 633 nm or 647 nm laser lines.
Emission Max (nm) ~670~668Minimal difference in emission spectra, allowing for use of similar filter sets.
Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~270,000Alexa Fluor 647 has a slightly higher extinction coefficient, contributing to its brightness.
Relative Quantum Yield GoodHigher than Cy5Alexa Fluor 647 conjugates tend to be more fluorescent than Cy5 conjugates, especially at high degrees of labeling.[1][2][3]
Photostability GoodMore photostable than Cy5Alexa Fluor 647 is more resistant to photobleaching, which is advantageous for long-term imaging experiments.[2][3][4]
Stability in Biological Media

The stability of the tetrazine moiety is crucial for ensuring that the probe remains reactive towards its TCO partner until the desired labeling event occurs. Tetrazine stability can be influenced by the presence of biological nucleophiles. Studies on various tetrazine derivatives have shown that those with electron-donating groups tend to be more stable.[1]

Reactivity

The IEDDA reaction between tetrazines and TCO is known for its exceptionally fast kinetics, which is a significant advantage for in vivo labeling where probe concentrations are low and reaction times are limited. The reaction is highly specific and proceeds readily in aqueous environments at physiological pH.[5]

Experimental Protocols

General Protocol for Labeling Live Cells with this compound

This protocol describes the labeling of cell surface proteins that have been pre-functionalized with a TCO group.

Materials:

  • Cells expressing TCO-modified proteins

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells expressing the TCO-modified protein of interest to the desired confluency in a suitable imaging dish.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO or water. Dilute the stock solution to the desired final concentration (typically in the low micromolar range) in pre-warmed cell culture medium or PBS.

  • Labeling: Remove the culture medium from the cells and wash once with PBS. Add the this compound solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed cell culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope with appropriate excitation and emission filters for Cy5.

Protocol for Assessing the Stability of this compound in Human Plasma

This protocol outlines a method for quantifying the stability of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • This compound

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Spike this compound into human plasma at a known concentration (e.g., 1 µM).

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot a portion of the plasma sample.

  • Protein Precipitation:

    • To 50 µL of the plasma sample, add 150 µL of cold ACN containing the internal standard.

    • Vortex for 1 minute to precipitate the plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new tube and dilute with water if necessary.

    • Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard at each time point.

    • Plot the percentage of remaining this compound against time to determine its stability profile in human plasma.

Visualizations

Bioorthogonal_Labeling_Workflow cluster_0 Cellular System cluster_1 Labeling Reagent cluster_2 Reaction & Detection Cell Cell with TCO-modified Protein Labeled_Cell Fluorescently Labeled Cell Cell->Labeled_Cell IEDDA Reaction Probe Sulfo-Cy5- Methyltetrazine Probe->Labeled_Cell Microscope Fluorescence Microscopy Labeled_Cell->Microscope Excitation Microscope->Labeled_Cell Emission Signaling_Pathway A Ligand B Receptor (TCO-modified) A->B Binding D Labeled Receptor B->D Bioorthogonal Labeling C Sulfo-Cy5- Methyltetrazine C->D E Downstream Signaling D->E Activation F Cellular Response E->F Signal Transduction

References

A Comparative Guide to the Bioorthogonal Probe Sulfo-Cy5-Methyltetrazine: Assessing Cross-Reactivity with Endogenous Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of bioorthogonal chemistry has equipped researchers with powerful tools for labeling and visualizing biomolecules in their native environments. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes stands out for its exceptional kinetics. Sulfo-Cy5-Methyltetrazine is a popular reagent in this class, prized for its water solubility and bright fluorescence in the far-red spectrum. However, a critical consideration for any bioorthogonal probe is its potential for off-target reactions with endogenous molecules, which can lead to background signal and confound experimental results. This guide provides a comparative analysis of this compound's stability and potential for cross-reactivity, particularly with endogenous thiols, in comparison to other commonly used bioorthogonal probes.

Quantitative Comparison of Bioorthogonal Probe Stability

The stability of a bioorthogonal probe in the complex milieu of a cell or organism is paramount for its successful application. The primary sources of non-specific reactions for many bioorthogonal reagents are endogenous nucleophiles, with the most abundant being glutathione (B108866) (GSH), which is present at millimolar concentrations in the cytoplasm. The following tables summarize the stability of various tetrazine and strained alkyne bioorthogonal probes in the presence of common biological nucleophiles and reducing agents.

Table 1: Stability of Tetrazine Derivatives in Biologically Relevant Conditions

Tetrazine DerivativeConditionHalf-life/Percent RemainingReference
Methyltetrazine (MePh)DMEM + 10% FBS, 37°C>95% after 12h[1]
Pyridyl-tetrazine (Me2Pyr)DMEM + 10% FBS, 37°C~85% after 12h[1]
Pyridyl-tetrazine (Me4Pyr)DMEM + 10% FBS, 37°C~30% after 12h[1]
Tetrazine-H10 mM GSH, pH 7.4Unstable[2]
3-phenyl-6-methyl-1,2,4,5-tetrazine10 mM GSH, pH 7.4Stable[2]

Note: Data for this compound is inferred from the stability of the core methyltetrazine structure. The sulfonation and Cy5 dye moiety are expected to primarily influence solubility and steric hindrance, respectively, with minimal impact on the inherent reactivity of the tetrazine core.

Table 2: Comparative Stability of Bioorthogonal Probes in the Presence of Glutathione (GSH)

Bioorthogonal ProbeProbe TypeHalf-life in 10 mM GSH, pH 7.4Reference
Bicyclononyne (BCN)Strained Alkyne~6 hours[2]
Dibenzocyclooctyne (DBCO)Strained Alkyne~71 minutes[2]
MaleimideThiol-reactive~4 minutes[2]

These data highlight a crucial trade-off in bioorthogonal chemistry: reactivity versus stability. Highly reactive tetrazines, such as those with strong electron-withdrawing groups (e.g., pyridyl substituents), exhibit faster kinetics in the desired iEDDA reaction but are more susceptible to degradation by endogenous nucleophiles.[1] In contrast, methyltetrazines demonstrate greater stability, making them a more robust choice for experiments requiring longer incubation times or in environments with high concentrations of nucleophiles.[1]

Compared to strained alkynes used in strain-promoted azide-alkyne cycloaddition (SPAAC), the stability of methyltetrazine in the presence of thiols is favorable. While BCN shows reasonable stability, DBCO is significantly less stable in the presence of GSH.[2] Maleimides, which are designed to react with thiols, are included for reference to illustrate their rapid reaction rate with GSH.[2]

Experimental Protocols for Assessing Cross-Reactivity

To aid researchers in evaluating the cross-reactivity of their own probes, we provide the following detailed experimental protocols.

Protocol 1: Assessing Probe Stability in the Presence of Glutathione

This protocol is designed to quantify the stability of a bioorthogonal probe in the presence of a high concentration of the endogenous thiol, glutathione.

Materials:

  • Bioorthogonal probe of interest (e.g., this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Prepare a stock solution of the bioorthogonal probe in DMSO.

  • Prepare a stock solution of GSH in PBS (pH 7.4).

  • In a microcentrifuge tube, dilute the probe stock solution to a final concentration of 50 µM in PBS.

  • To initiate the reaction, add the GSH stock solution to the probe solution to a final concentration of 10 mM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), take an aliquot of the reaction mixture and analyze it by HPLC-MS.

  • Monitor the degradation of the probe by measuring the decrease in the area of its corresponding peak in the HPLC chromatogram over time. The stability can be expressed as the percentage of the probe remaining compared to the 0-hour time point.

Protocol 2: Assessing Off-Target Labeling in Cell Lysates

This protocol allows for the detection of non-specific protein labeling by the bioorthogonal probe in a complex biological environment.

Materials:

  • Bioorthogonal probe of interest (e.g., this compound)

  • Cell line of choice

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and electrophoresis equipment

  • In-gel fluorescence scanner

Procedure:

  • Culture and harvest cells according to standard procedures.

  • Lyse the cells using the chosen lysis buffer and quantify the protein concentration.

  • Incubate the cell lysate with the bioorthogonal probe at a final concentration of 10-50 µM for 1-2 hours at 37°C.

  • As a negative control, incubate a separate aliquot of the cell lysate with the vehicle (e.g., DMSO) only.

  • Separate the proteins by SDS-PAGE.

  • Visualize the gel using an in-gel fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore (for Sulfo-Cy5, Ex/Em ~650/670 nm).

  • The presence of fluorescent bands in the probe-treated lane that are absent in the control lane indicates off-target protein labeling.

Visualizing the Experimental Workflow

To provide a clear overview of the process for evaluating probe cross-reactivity, the following diagram illustrates the key steps.

experimental_workflow cluster_stability Probe Stability Assay (vs. GSH) cluster_offtarget Off-Target Labeling Assay (Cell Lysate) p1 Prepare Probe and GSH Solutions p2 Incubate at 37°C p1->p2 p3 Time-course Sampling p2->p3 p4 HPLC-MS Analysis p3->p4 p5 Quantify Probe Degradation p4->p5 c1 Prepare Cell Lysate c2 Incubate with Probe c1->c2 c3 SDS-PAGE c2->c3 c4 In-Gel Fluorescence Scan c3->c4 c5 Analyze Off-Target Bands c4->c5 logical_relationship cluster_desired Desired Bioorthogonal Reaction cluster_undesired Potential Cross-Reactivity probe This compound target Target Molecule (with strained alkene) probe->target High k_on endogenous Endogenous Nucleophiles (e.g., Thiols) probe->endogenous Low k_off-target ligation Specific Ligation (iEDDA) target->ligation degradation Probe Degradation / Off-Target Adducts endogenous->degradation signal Specific Fluorescence Signal ligation->signal background Background Signal degradation->background

References

A Head-to-Head Comparison of Sulfo-Cy5-Methyltetrazine for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in targeted molecular analysis, the efficiency of fluorescent labeling is paramount. Sulfo-Cy5-Methyltetrazine has emerged as a prominent reagent for bioorthogonal chemistry, enabling the precise attachment of a bright, far-red fluorophore to biomolecules. This guide provides a quantitative analysis of its labeling efficiency, comparing its performance with viable alternatives and offering detailed experimental protocols to support these findings.

The inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a strained trans-cyclooctene (B1233481) (TCO) is the cornerstone of this labeling strategy. This reaction is prized for its exceptionally fast kinetics and its ability to proceed with high specificity in complex biological milieu, obviating the need for cytotoxic catalysts. This compound combines the advantages of this bioorthogonal reaction with the favorable photophysical properties of the Sulfo-Cy5 fluorophore, a sulfonated cyanine (B1664457) dye known for its high water solubility and brightness in the far-red spectrum.

Comparative Analysis of Labeling Efficiency

The tetrazine-TCO ligation is renowned for its rapid reaction rates, with second-order rate constants reported to span a wide range, from approximately 800 M⁻¹s⁻¹ to as high as 1 x 10⁶ M⁻¹s⁻¹. The specific rate is highly dependent on the substituents on the tetrazine ring. For instance, hydrogen-substituted tetrazines can exhibit reaction rates up to 30,000 M⁻¹s⁻¹, while some diphenyl-s-tetrazine analogs have been reported with rate constants of 2.86 x 10⁵ M⁻¹s⁻¹. Furthermore, 3-phenyl-1,2,4,5-tetrazine (B6154165) (H-Tet) derivatives have been shown to have an approximately 30-fold higher click reaction rate constant compared to their methyl-tetrazine (Me-Tet) counterparts. This suggests that the choice of the tetrazine moiety is a critical determinant of labeling speed.

From a photophysical standpoint, the Sulfo-Cy5 core of the molecule is spectrally similar to other popular far-red dyes like Alexa Fluor 647. However, studies comparing the performance of Cy5 and Alexa Fluor 647 in bioconjugation applications have consistently highlighted the superior photostability and reduced self-quenching of Alexa Fluor 647, particularly at higher degrees of labeling. This is a crucial consideration for achieving bright and stable signals in fluorescence microscopy.

ParameterThis compoundAlternative Tetrazine-Dyes (e.g., H-Tet, other fluorophores)Key Considerations
Reaction Kinetics (k₂) with TCO Fast, dependent on methyl-tetrazine core.Can be significantly faster with hydrogen-substituted or other specialized tetrazines (up to 10⁶ M⁻¹s⁻¹).Faster kinetics are advantageous for rapid labeling at low concentrations.
Fluorophore Sulfo-Cy5Varies (e.g., other Cyanine dyes, Alexa Fluor dyes, etc.)Photostability, brightness, and quantum yield of the chosen fluorophore are critical.
Quantum Yield (Product) Moderate to high.Dependent on the specific fluorophore. Alexa Fluor dyes often exhibit higher quantum yields in conjugates.Higher quantum yield leads to a brighter signal.
Photostability Good.Can be superior with other dyes like the Alexa Fluor series.Essential for long-term imaging and demanding applications like single-molecule studies.
Signal-to-Noise Ratio High, benefits from fluorogenic nature of the reaction.Generally high for tetrazine ligations; can be enhanced with fluorophores less prone to aggregation.A key determinant of image quality and sensitivity.
Water Solubility Excellent due to sulfonate groups.Varies; sulfonation is a common strategy to improve solubility.Important for ease of use in aqueous biological buffers.

Experimental Protocols

To provide a framework for the quantitative comparison of different tetrazine-modified fluorescent dyes, a detailed experimental protocol is outlined below. This protocol is designed to assess labeling efficiency on a target protein.

Protocol: Quantitative Comparison of Protein Labeling Efficiency

1. Preparation of TCO-modified Protein: a. Dissolve the protein of interest (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL. b. Add a 10- to 20-fold molar excess of a TCO-NHS ester dissolved in anhydrous DMSO. The final concentration of DMSO should not exceed 10% of the total reaction volume. c. Incubate the reaction mixture for 1 hour at room temperature with gentle shaking. d. Remove the unreacted TCO-NHS ester by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS. e. Determine the concentration and degree of labeling (DOL) of the TCO-modified protein using UV-Vis spectrophotometry.

2. Labeling Reaction with Tetrazine-Dyes: a. Prepare stock solutions of this compound and the alternative tetrazine-dye(s) in DMSO. b. To separate aliquots of the TCO-modified protein, add a 1.5- to 5-fold molar excess of each tetrazine-dye. c. Incubate the reactions for 30-60 minutes at room temperature, protected from light.

3. Purification of Labeled Protein: a. Purify the fluorescently labeled proteins from unreacted dye using size-exclusion chromatography as described in step 1d.

4. Quantification of Labeling Efficiency: a. Spectrophotometric Analysis: i. Measure the absorbance of the purified labeled protein at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~650 nm for Cy5). ii. Calculate the final protein concentration and the degree of labeling (dye-to-protein ratio). Labeling efficiency can be expressed as the percentage of TCO sites that have reacted with the tetrazine-dye. b. Fluorometric Analysis: i. Measure the fluorescence emission of each labeled protein sample at a fixed concentration. ii. Compare the fluorescence intensity to determine the relative brightness of the conjugates. c. SDS-PAGE Analysis: i. Run samples of the labeled proteins on an SDS-PAGE gel. ii. Visualize the gel using a fluorescence scanner to confirm covalent labeling and assess the purity of the conjugate.

5. Signal-to-Noise Ratio in Cell Imaging (Optional): a. Introduce the TCO-modified protein to a relevant cell model (e.g., antibody targeting a cell surface receptor). b. Perform the labeling reaction with the different tetrazine-dyes directly on the cells. c. After washing, acquire fluorescence images using a confocal microscope with identical settings for all samples. d. Quantify the mean fluorescence intensity of the labeled structures and a background region to determine the signal-to-noise ratio for each dye.

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Protein Modification cluster_labeling Bioorthogonal Labeling cluster_analysis Quantitative Analysis Prot Target Protein TCO_Prot TCO-modified Protein Prot->TCO_Prot Reaction TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Prot TCO_Prot_ref TCO-modified Protein Tet_Dye This compound Labeled_Prot Fluorescently Labeled Protein Tet_Dye->Labeled_Prot Spectro Spectrophotometry (DOL, Efficiency) Labeled_Prot->Spectro Fluoro Fluorometry (Brightness) Labeled_Prot->Fluoro Imaging Cell Imaging (Signal-to-Noise) Labeled_Prot->Imaging TCO_Prot_ref->Labeled_Prot Diels-Alder Cycloaddition Reaction cluster_product Product TCO TCO-modified Biomolecule Plus + Tetrazine Sulfo-Cy5- Methyltetrazine Product Fluorescently Labeled Biomolecule Tetrazine->Product Nitrogen N₂ Product->Nitrogen release

Safety Operating Guide

Proper Disposal of Sulfo-Cy5-Methyltetrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Sulfo-Cy5-Methyltetrazine, a fluorescent dye commonly used in bioconjugation and click chemistry.

This compound, due to its chemical nature as a cyanine (B1664457) dye and a tetrazine derivative, must be treated as hazardous chemical waste. Improper disposal, such as discarding it down the drain or in regular trash, can lead to environmental contamination and potential health hazards. The following procedures outline the immediate safety precautions and logistical steps for its appropriate management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the key properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC44H51N7O10S3
Molecular Weight934.1 g/mol
Excitation Maximum (Ex)~647 nm
Emission Maximum (Em)~655 nm
SolubilityWater, DMSO, DMF
Storage Temperature-20°C

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it should follow your institution's hazardous waste management guidelines. The following is a general, best-practice protocol.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the compound should be collected in a designated, sealed plastic bag or container clearly labeled as "Hazardous Waste: this compound Contaminated Debris".

  • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other chemical waste streams unless you have confirmed their compatibility.

2. Labeling:

Properly label all waste containers with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate concentration and volume.

  • The date of accumulation.

  • The name of the principal investigator or lab group.

3. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Segregate the this compound waste from incompatible chemicals. While specific incompatibility data for this compound is limited, as a general precaution, store it away from strong oxidizing agents, strong acids, and strong bases.

4. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for a hazardous waste pickup.

  • Follow their specific procedures for scheduling a collection.

Important Considerations:

  • Do NOT dispose of this compound down the sink.

  • Do NOT discard solid waste contaminated with this chemical in the regular trash.

  • Do NOT attempt to neutralize or chemically treat the waste unless it is a specifically approved and documented laboratory procedure.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify Waste Type (Solid, Liquid, Contaminated Debris) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Designated, Compatible Container B->C D Segregate from Incompatible Waste C->D E Label Container Clearly 'Hazardous Waste' & Contents D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Professional Disposal by Certified Vendor G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific guidelines for hazardous waste management.

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